Gammacerane
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H52 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
InChI Key |
QDUDLLAGYKHBNK-QPYQYMOUSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Geochemical Odyssey of Gammacerane: A Biomarker's Tale from Precursor to Preservation in Sedimentary Rocks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a powerful molecular fossil, or biomarker, providing invaluable insights into past environmental conditions. Its presence and abundance are key indicators of water column stratification and anoxia, making it a crucial tool in paleoenvironmental reconstructions and petroleum exploration. This technical guide delves into the origins of this compound, from its biological precursors to its diagenetic transformation and the specific conditions that favor its preservation in the geological record.
Biological Origins: The Tetrahymanol Connection
The primary biological precursor to this compound is tetrahymanol , a pentacyclic triterpenoid alcohol.[1] Tetrahymanol functions as a membrane-strengthening agent, analogous to sterols, in a variety of organisms.[2] Its biosynthesis, however, does not require molecular oxygen, a critical adaptation for life in anoxic environments.
The main producers of tetrahymanol are:
-
Ciliates: These single-celled eukaryotes, particularly bacterivorous (bacteria-eating) species, are significant sources of tetrahymanol.[3] In oxygen-depleted and sterol-scarce environments, ciliates synthesize tetrahymanol as a substitute for sterols, which require oxygen for their biosynthesis.[1]
-
Bacteria: A diverse range of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, have been identified as producers of tetrahymanol.[4][5] This discovery has broadened the known sources of this compound's precursor and highlights the complexity of interpreting its presence in the rock record.
The biosynthesis of tetrahymanol follows distinct pathways in eukaryotes and bacteria, presenting potential targets for novel drug development.
Environmental Controls: The Significance of Water Column Stratification
The enrichment of this compound in sedimentary rocks is strongly linked to water column stratification .[1] This occurs when a water body develops distinct layers with different physical and chemical properties, such as salinity or temperature, which prevents mixing.[1] This lack of mixing leads to the development of an anoxic (oxygen-depleted) or even euxinic (anoxic and sulfidic) bottom water layer.
This stratified environment creates the ideal conditions for the proliferation of this compound precursors:
-
Anoxic Bottom Waters: The absence of oxygen in the bottom waters and surface sediments is crucial for the preservation of organic matter, including tetrahymanol.
-
Chemocline Habitat: The interface between the oxic surface waters and the anoxic bottom waters, known as the chemocline, is a niche where bacterivorous ciliates thrive.[3]
-
Sterol Limitation: In the anoxic zone, the production of sterols by photosynthetic algae is limited. This scarcity of dietary sterols triggers tetrahymanol synthesis in ciliates.[3]
Diagenesis: The Transformation to this compound
Following deposition in the sediment, tetrahymanol undergoes a series of chemical transformations during diagenesis, the process of physical and chemical changes that converts sediments into sedimentary rock. This leads to the formation of the stable hydrocarbon, this compound.
The primary diagenetic pathways include:
-
Dehydration: The initial step involves the loss of the hydroxyl (-OH) group from the tetrahymanol molecule.
-
Hydrogenation: The resulting unsaturated intermediate is then saturated with hydrogen.
-
Sulfurization and Cleavage: In sulfur-rich marine environments, tetrahymanol can be incorporated into sulfur-rich macromolecular aggregates. Subsequent cleavage of carbon-sulfur bonds during diagenesis can also release this compound.[3]
Quantitative Analysis: The this compound Index
The abundance of this compound is often quantified relative to a more ubiquitous and thermally stable biomarker, such as C30 hopane. This ratio is known as the This compound Index (this compound/C30 Hopane) . Elevated values of this index are indicative of the specific paleoenvironmental conditions discussed above.
The following tables present examples of this compound index values from various sedimentary basins, illustrating its utility in interpreting depositional environments.
Table 1: this compound Index in Lacustrine Sediments
| Basin/Formation | Age | Depositional Environment | This compound/C30 Hopane Ratio | Reference |
| Dongying Depression, Bohai Bay Basin (Es4) | Eocene | Saline Lacustrine | 0.63 - 1.1 | [6] |
| Dongying Depression, Bohai Bay Basin (Es3) | Eocene | Freshwater Lacustrine | 0.04 - 0.48 | [6] |
| Biyang Basin, China | Tertiary | Saline Lacustrine | High | [3] |
Table 2: this compound Index in Marine and Mixed Sediments
| Basin/Formation | Age | Depositional Environment | This compound/C30 Hopane Ratio | Reference |
| Barsarin Formation, Iraq | Upper Jurassic | Marine Carbonate | 0.1 - 0.3 | [7] |
| Nanyang Sag, Nanxiang Basin | Paleogene | Brackish Anoxic | >0.88 | [8] |
| Nanyang Sag, Nanxiang Basin | Paleogene | Fresh Suboxic to Oxic | <0.47 | [8] |
Experimental Protocols
The analysis of this compound from sedimentary rocks involves a multi-step process of extraction, separation, and identification.
Lipid Extraction and Fractionation
Objective: To extract total lipids from the rock matrix and separate them into different compound classes.
Methodology:
-
Sample Preparation: The sedimentary rock sample is first cleaned to remove any surface contamination and then crushed into a fine powder (typically < 100 mesh).
-
Soxhlet Extraction:
-
An accurately weighed amount of the powdered rock is placed in a pre-extracted cellulose thimble.
-
The thimble is placed in a Soxhlet extractor.
-
The sample is extracted for 72 hours with an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v).
-
Internal standards (e.g., deuterated alkanes) can be added to the extraction solvent for quantification.
-
-
Asphaltene Removal: The total lipid extract (TLE) is concentrated, and asphaltenes are precipitated by the addition of a non-polar solvent like n-heptane. The mixture is allowed to stand and then centrifuged to separate the soluble maltene fraction.
-
Column Chromatography:
-
The maltene fraction is separated into aliphatic, aromatic, and polar fractions using column chromatography.
-
A glass column is packed with activated silica gel.
-
The sample is loaded onto the column.
-
The aliphatic fraction (containing this compound) is eluted with a non-polar solvent such as n-hexane.
-
The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of n-hexane and DCM).
-
Finally, the polar fraction (containing more functionalized compounds) is eluted with a polar solvent mixture (e.g., DCM and MeOH).
-
-
Fraction Concentration: Each fraction is carefully concentrated under a gentle stream of nitrogen before instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound in the aliphatic fraction.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher selectivity).
Methodology:
-
Sample Preparation: The aliphatic fraction is dissolved in a suitable solvent (e.g., iso-octane) to a known concentration.
-
GC Separation:
-
Injector: Splitless injection is typically used for trace analysis.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is used to separate the hydrocarbon mixture.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 320°C) at a controlled rate, and holds for a period to ensure elution of all compounds.
-
-
MS Detection and Quantification:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Single Quadrupole MS: this compound can be identified by its characteristic mass spectrum, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 191. Quantification is performed by integrating the peak area of this ion in the extracted ion chromatogram.
-
Triple Quadrupole MS (GC-MS/MS) in Multiple Reaction Monitoring (MRM) Mode: For more precise and sensitive quantification, especially in complex matrices, MRM is employed. This involves selecting the molecular ion of this compound (m/z 412) as the precursor ion and the characteristic fragment ion (m/z 191) as the product ion. The specific transition of 412 -> 191 provides high selectivity for this compound, minimizing interferences from co-eluting compounds.[9]
-
Conclusion
The presence of this compound in sedimentary rocks is a testament to a specific set of biological and geological circumstances. Its origin from tetrahymanol, produced by ciliates and bacteria in anoxic, sterol-poor environments, and its subsequent preservation through diagenesis, make it a robust biomarker for water column stratification. The quantitative analysis of the this compound index, coupled with a comprehensive understanding of its formation pathways, provides a powerful tool for reconstructing past environments and exploring for hydrocarbon resources. Furthermore, the distinct biosynthetic pathways of its precursor, tetrahymanol, offer intriguing possibilities for future research in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HKU Scholars Hub: Biomarker-based quantitative constraints on maximal soil-derived brGDGTs in modern lake sediments [hub.hku.hk]
- 6. cup.edu.cn [cup.edu.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
Gammacerane: A Comprehensive Technical Guide to its Role as a Biomarker for Water Column Stratification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of gammacerane, a pentacyclic triterpenoid hydrocarbon, and its significant application as a molecular fossil to reconstruct past aquatic environments. A robust indicator of water column stratification, the presence and abundance of this compound in sedimentary records offer critical insights into paleoenvironmental conditions, including anoxia and salinity gradients. Understanding the biogeochemical pathways leading to this compound preservation can also unveil novel enzymatic processes with potential applications in biotechnology and drug development.
The Geochemical Significance of this compound
This compound is a stable hydrocarbon found in ancient sediments and petroleum, with its precursor molecule being tetrahymanol, a pentacyclic triterpenoid alcohol.[1] The presence of this compound in the geological record is a strong indicator of a stratified water column at the time of sediment deposition.[1] Water column stratification, the layering of water masses with differing physical and chemical properties such as temperature and salinity, prevents vertical mixing. This lack of mixing leads to the development of an anoxic (oxygen-depleted) bottom water layer, creating a unique ecological niche.[1]
The logical framework for using this compound as a stratification proxy is as follows:
-
Stratification and Anoxia: A stratified water column leads to anoxic bottom waters.[1]
-
Ciliate Proliferation: The interface between the upper oxic waters and the lower anoxic waters, known as the chemocline, is an ideal habitat for bacterivorous ciliates.[1]
-
Sterol Limitation and Tetrahymanol Biosynthesis: In this anoxic environment, the biosynthesis of sterols by most eukaryotes is inhibited due to the oxygen-dependent nature of the process. Ciliates, when deprived of dietary sterols, switch to the oxygen-independent synthesis of tetrahymanol as a sterol surrogate for their cell membranes.[1][2]
-
Deposition and Diagenesis: Upon the death of these ciliates, tetrahymanol is deposited in the underlying anoxic sediments. Over geological timescales, through a process of diagenesis (dehydroxylation and hydrogenation), tetrahymanol is converted to the highly stable this compound, which is then preserved in the rock record.[1]
Quantitative Data Presentation
The abundance of this compound is often quantified relative to a more ubiquitous and co-occurring biomarker, the C30 hopane. This ratio, known as the This compound index (G/C30H) , provides a normalized measure that is a sensitive indicator of depositional conditions. Elevated this compound indices are strongly correlated with stratified, anoxic, and often hypersaline environments.
Below is a summary of quantitative data from a study of the Eocene Shahejie Formation, illustrating the variation in the this compound index under different depositional conditions.[3][4]
| Depositional Environment | This compound Index (G/C30H) Range | Interpretation |
| Highly reducing, sulfidic hypersaline (Es4 source rock) | 0.63 - 1.1 | Strong and stable water column stratification leading to anoxia. |
| Dysoxic, brackish to freshwater (Es3 source rock) | 0.04 - 0.48 | Less stable or absent stratification, with more oxygenated bottom waters. |
Experimental Protocols: Analysis of this compound
The following provides a detailed methodology for the extraction, isolation, and quantification of this compound from sediment or rock samples.
3.1. Lipid Extraction
-
Sample Preparation: Freeze-dry the sediment/rock sample and grind it to a fine powder using a mortar and pestle.
-
Soxhlet Extraction:
-
Place the powdered sample (approximately 50-100 g) into a pre-extracted cellulose thimble.
-
Add an internal standard (e.g., 5α-cholane) to the sample for quantification.
-
Extract the sample in a Soxhlet apparatus for 72 hours using a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v).
-
After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.
-
3.2. Fractionation of the Total Lipid Extract
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Dissolve the TLE in a minimal amount of hexane and load it onto the column.
-
Elute the aliphatic hydrocarbon fraction (which contains this compound) with hexane.
-
Subsequently, elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.
-
Finally, elute the polar fraction (which would contain the precursor, tetrahymanol) with a mixture of DCM and MeOH.
-
Collect each fraction separately.
-
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Concentrate the aliphatic hydrocarbon fraction under a gentle stream of nitrogen. Dissolve the residue in a known volume of hexane for GC-MS analysis.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 130°C at 20°C/min.
-
Ramp to 320°C at 4°C/min, hold for 20 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic mass fragment of hopanes and this compound (m/z 191).
-
-
Quantification:
-
Identify this compound and C30 hopane based on their retention times relative to known standards.
-
Integrate the peak areas of this compound, C30 hopane, and the internal standard from the m/z 191 mass chromatogram.
-
Calculate the concentration of this compound and the this compound index.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the formation of this compound and its analysis.
Caption: Logical relationship between water column stratification and this compound preservation.
Caption: Convergent biosynthetic pathways of tetrahymanol in ciliates and bacteria.
Caption: Experimental workflow for the analysis of this compound from geological samples.
Implications for Drug Development and Biotechnology
The distinct, oxygen-independent biosynthetic pathway of tetrahymanol in ciliates and some bacteria, particularly the enzymes involved like squalene-tetrahymanol cyclase (STC), presents a unique area for exploration in drug development.[1] These enzymes are not present in humans, making them potential targets for novel antimicrobial agents. By targeting the specific metabolic pathways of these microorganisms, it may be possible to develop drugs that are highly selective and have minimal off-target effects. Further research into the structure and function of these enzymes could pave the way for innovative therapeutic strategies.
References
The Diagenetic Journey: A Technical Guide to the Transformation of Tetrahymanol to Gammacerane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diagenetic pathway from tetrahymanol to gammacerane, two critical lipid biomarkers. An understanding of the origin, formation, and environmental implications of these molecules is crucial for reconstructing past environmental conditions. This guide delves into the quantitative data, experimental protocols, and biosynthetic pathways associated with these compounds, offering valuable insights for researchers in geochemistry, paleoclimatology, and drug development.
Introduction: Key Biomarkers in Earth's History
Tetrahymanol is a pentacyclic triterpenoid alcohol that functions similarly to sterols in the membranes of certain eukaryotes, particularly ciliates, under anaerobic conditions. Its geological preservation product, this compound, is a stable hydrocarbon found in sedimentary rocks. The presence and abundance of this compound in the rock record serve as a valuable proxy for specific paleoenvironmental conditions, most notably water column stratification.
Biological Origins and Biosynthesis of Tetrahymanol
Initially discovered in the ciliate Tetrahymena pyriformis, tetrahymanol was long considered a biomarker primarily for eukaryotes. Ciliates synthesize tetrahymanol as a substitute for sterols when oxygen is limited, as sterol biosynthesis is an oxygen-dependent process. This adaptation allows them to thrive in anoxic environments. More recent research has revealed that various bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also significant producers of tetrahymanol.
The biosynthesis of tetrahymanol in eukaryotes and bacteria is a notable example of convergent evolution, where organisms independently evolve similar traits.
-
Eukaryotic Pathway: In eukaryotes like ciliates, tetrahymanol is synthesized directly from the cyclization of squalene in a single, oxygen-independent step catalyzed by the enzyme squalene-tetrahymanol cyclase.
-
Bacterial Pathway: Bacteria utilize a two-step process. First, squalene is cyclized to a hopene intermediate by squalene-hopene cyclase. Subsequently, the enzyme tetrahymanol synthase catalyzes a ring expansion of the hopene to form tetrahymanol.
The distinct biosynthetic pathways for tetrahymanol in bacteria and eukaryotes present potential targets for drug development. The enzymes involved, particularly the bacterial tetrahymanol synthase, are unique and not found in humans. This specificity could be exploited to develop antimicrobial agents that target bacteria producing this lipid without affecting the host.
The Diagenetic Pathway: From Tetrahymanol to this compound
During diagenesis, the process of physical and chemical change in sediments after deposition, tetrahymanol is transformed into the stable hydrocarbon this compound. This transformation primarily involves two key steps:
-
Dehydration/Dehydroxylation: The hydroxyl (-OH) group is removed from the tetrahymanol molecule.
-
Hydrogenation: The resulting unsaturated intermediate is saturated with hydrogen.
An alternative pathway has been identified, particularly in marine sediments, which involves the sulfurisation of tetrahymanol. In this process, the this compound skeleton is incorporated into sulfur-rich macromolecular aggregates. Subsequent cleavage of the carbon-sulfur bonds during further diagenesis releases this compound.
Data Presentation: this compound Index as a Paleoenvironmental Proxy
The abundance of this compound is often expressed as the this compound Index (GI), which is typically the ratio of this compound to C30 hopane. This index is a powerful tool for interpreting the depositional environment of ancient sediments. High this compound indices are indicative of water column stratification, which can be associated with anoxia and/or hypersalinity.
| Depositional Environment | This compound Index (GI) Range | Interpretation |
| Freshwater Lacustrine (stratified) | 0.04 - 0.42 | Indicates periods of water column stratification, potentially seasonal. |
| Hypersaline Lacustrine | High (often > 0.5) | Strong and persistent water column stratification due to salinity gradients. |
| Marine (stratified, anoxic basin) | 0.55 - 1.71 | Persistent water column stratification leading to anoxic bottom waters. |
| Marine (oxic, mixed water column) | Low (< 0.1) | Well-mixed water column with oxygenated bottom waters. |
| Redox Conditions | This compound Abundance | Interpretation |
| Oxic | Low to non-detectable | Well-oxygenated water column and sediments, limited preservation of tetrahymanol. |
| Suboxic | Variable | Fluctuating oxygen levels, potential for some preservation and diagenesis. |
| Anoxic | High | Stratified water column with anoxic bottom waters, excellent preservation and conversion to this compound.[1] |
Experimental Protocols
The analysis of tetrahymanol and this compound from sediment or rock samples involves a multi-step process to extract, isolate, and identify these biomarkers.
References
Gammacerane: A Robust Biomarker for Hypersaline and Stratified Paleoenvironments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a significant biomarker in the field of organic geochemistry. Its presence and relative abundance provide valuable insights into the depositional environments of ancient sediments, particularly indicating conditions of water column stratification and often, by extension, hypersalinity. This technical guide provides a comprehensive overview of this compound as a paleoenvironmental indicator, detailing its biochemical origins, diagenetic pathways, and the analytical methodologies used for its detection and quantification. This guide is intended for researchers in the fields of geochemistry, paleoclimatology, and petroleum exploration, as well as for drug development professionals interested in unique biosynthetic pathways.
The utility of this compound as a biomarker stems from its biological precursor, tetrahymanol. Tetrahymanol is a sterol surrogate synthesized by certain organisms, most notably bacterivorous ciliates and some bacteria, under specific environmental conditions.[1][2][3] In environments where the water column is stratified, anoxic or suboxic conditions can develop in the lower layers. Such conditions are often unfavorable for sterol-producing organisms, leading to a diet depleted in sterols for bacterivorous ciliates.[3] In response, these ciliates synthesize tetrahymanol to maintain the fluidity and integrity of their cell membranes.[4] Certain bacteria have also been identified as producers of tetrahymanol, possessing a distinct biosynthetic pathway from eukaryotes.[5] Following the death and burial of these organisms in sediments, tetrahymanol undergoes a series of diagenetic transformations, ultimately leading to the formation of the highly stable this compound molecule, which is preserved over geological timescales.[6]
The link between this compound and hypersalinity arises from the fact that salinity is a primary driver of water column stratification.[3] In lacustrine and restricted marine settings, increased evaporation leads to the formation of a dense, saline bottom water layer that does not readily mix with the overlying fresher water. This density stratification creates the anoxic or suboxic bottom water conditions that favor the proliferation of tetrahymanol-producing organisms. Therefore, an elevated concentration of this compound in sedimentary records is a strong indicator of a stratified water column, which is frequently associated with hypersaline conditions.
Data Presentation: this compound Index in Various Depositional Environments
The relative abundance of this compound is often expressed as the this compound Index, which is typically calculated as the ratio of the peak area of this compound to that of C30 hopane (this compound/C30 αβ hopane) in a gas chromatogram. Hopanes are ubiquitous bacterial biomarkers and serve as a useful internal standard. The following table summarizes typical this compound Index values observed in sediments from different depositional environments, providing a quantitative basis for paleoenvironmental reconstruction.
| Depositional Environment | Salinity Level | This compound Index (this compound/C30 hopane) Range | Reference(s) |
| Freshwater Lacustrine | Freshwater | 0.08 - 0.30 | [1] |
| Brackish Lacustrine | Brackish | 0.30 - 0.82 | [1] |
| Saline/Hypersaline Lacustrine | Saline to Hypersaline | > 0.82 (up to 1.45 and higher) | [1] |
| Marine Carbonate | Marine | Generally low (< 0.8) | [2] |
| Salinized Lacustrine Shale (Eh35 shale) | Salinized | 0.50 - 0.71 | [7] |
| Salinized Lacustrine Shale (Eh36 shale) | Salinized | 0.59 - 0.82 | [7] |
| Marine Shale (Longtan Formation) | Marine | 0.16 - 0.27 | [8] |
Experimental Protocols
The analysis of this compound from sediment or rock samples involves a multi-step process encompassing sample preparation, lipid extraction, fractionation, and instrumental analysis. The following sections provide a detailed methodology for these key experiments.
Sample Preparation
-
Cleaning: The exterior of the rock or sediment sample is first cleaned to remove any modern contaminants. This can be achieved by washing with organic solvents such as dichloromethane and methanol.
-
Crushing and Grinding: The cleaned sample is then crushed into smaller chips using a jaw crusher. These chips are further ground into a fine powder (typically < 200 mesh) using a ring mill or a mortar and pestle.
Lipid Extraction (Soxhlet Extraction)
-
Thimble Preparation: A pre-cleaned cellulose extraction thimble is filled with the powdered sample material.
-
Soxhlet Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted to a round-bottom flask containing a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (93:7 v/v). A condenser is placed on top of the extractor.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back down into the thimble containing the sample. The lipid content is extracted from the sample and collects in the solvent. This siphoning process is allowed to cycle for 72 hours to ensure complete extraction of the total lipid extract (TLE).
-
Solvent Removal: After extraction, the solvent containing the TLE is evaporated using a rotary evaporator to yield the crude lipid extract.
Fractionation of the Total Lipid Extract
The TLE is a complex mixture of compounds with varying polarities. To isolate the hydrocarbon fraction containing this compound, the TLE is fractionated using column chromatography.
-
Column Preparation: A glass column is packed with activated silica gel.
-
Sample Loading: The TLE is dissolved in a small volume of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.
-
Elution of Fractions:
-
Aliphatic Fraction: The column is first eluted with a non-polar solvent like hexane. This fraction will contain the saturated hydrocarbons, including hopanes and this compound.
-
Aromatic Fraction: Subsequently, the column is eluted with a solvent of intermediate polarity, such as a mixture of hexane and DCM, to collect the aromatic hydrocarbons.
-
Polar Fraction: Finally, a polar solvent, such as a mixture of DCM and MeOH, is used to elute the more polar compounds, including alcohols like tetrahymanol.
-
-
Solvent Evaporation: The solvent from each collected fraction is evaporated under a gentle stream of nitrogen gas.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aliphatic fraction is analyzed by GC-MS to identify and quantify this compound.
-
Sample Preparation for GC-MS: The dried aliphatic fraction is redissolved in a known volume of an appropriate solvent (e.g., hexane). An internal standard (e.g., a known concentration of a compound not expected to be in the sample) is added for quantification purposes.
-
GC-MS Instrumentation:
-
Gas Chromatograph: An Agilent 7890B GC (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separating the individual compounds in the mixture.
-
Mass Spectrometer: The GC is coupled to a mass selective detector (e.g., Agilent 5977A MSD) that ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z).
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initially 40 °C (held for 1 min), then ramped to 320 °C at 4 °C/min (held for 20 min).
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Identification and Quantification: this compound is identified by its characteristic retention time and its mass spectrum, which shows a prominent molecular ion (M+) at m/z 412 and a key fragment ion at m/z 191. Quantification is achieved by comparing the peak area of this compound to the peak area of the internal standard and the C30 hopane.
Mandatory Visualizations
Conclusion
This compound is an invaluable molecular fossil that provides a reliable indication of water column stratification in paleoenvironments. Its strong association with hypersaline conditions makes it a key proxy for reconstructing past salinity levels in lacustrine and restricted marine settings. The analytical workflow for this compound, while requiring specialized equipment and expertise, is well-established and provides robust quantitative data. For researchers in earth sciences, this compound is a powerful tool for paleoenvironmental reconstruction. For professionals in drug development, the unique biosynthetic pathways of its precursor, tetrahymanol, in response to environmental stress, may offer novel targets for therapeutic intervention. Continued research into the distribution and isotopic composition of this compound and its precursors will undoubtedly refine its application as a paleoenvironmental proxy and may unveil further biochemical curiosities.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptive Strategies and Underlying Response Mechanisms of Ciliates to Salinity Change with Note on Fluctuation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Geochemical Characteristics and Organic Matter Enrichment of the Upper Permian Longtan Formation Black Shale in Southern Anhui Province, South China - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and formula of gammacerane (C30H52)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane is a pentacyclic triterpenoid hydrocarbon with the chemical formula C30H52.[1][2][3] It consists of five fused six-membered rings, forming a complex and stable structure.[1][2] First identified in geological samples, this compound is now recognized as a significant biomarker in the field of geochemistry. Its presence and abundance in ancient sediments and petroleum provide valuable insights into the paleoenvironment, particularly regarding water column stratification, anoxia, and salinity.[4][5][6][7]
The primary biological precursor to this compound is tetrahymanol (gammaceran-3β-ol), a membrane lipid found in certain eukaryotes, most notably ciliates, as well as some fungi, ferns, and bacteria.[1][2][4] Through diagenetic processes over millions of years, tetrahymanol is dehydroxylated to form the stable hydrocarbon this compound.[2][4] The unique biosynthetic pathways leading to tetrahymanol, which can function as a sterol surrogate in anaerobic environments, present potential avenues for research in drug development.[4]
This technical guide provides a detailed overview of the chemical structure, formula, and properties of this compound, along with experimental protocols for its analysis and its significance as a biomarker.
Chemical Structure and Properties
This compound is an irregular C30 pentacyclic triterpane.[6] Its systematic IUPAC name is (4aS,6aR,6bR,8aS,12aS,12bR,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicene.[2]
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C30H52 | [1][2][3] |
| Molar Mass | 412.746 g·mol−1 | [2] |
| Key Mass Spectrometry Fragment (m/z) | 191 | [4][8][9][10] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| 1H NMR Data | Data not readily available | |
| 13C NMR Data | Data not readily available |
Note: The lack of readily available data for some physical and spectroscopic properties is due to the compound's primary relevance and analysis within complex geological mixtures rather than as an isolated, synthesized compound.
Experimental Protocols
The analysis of this compound is typically performed on complex organic mixtures extracted from geological samples like sediments, rocks, or crude oil.[4][11] The standard method for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).[4][12][13]
Generalized Workflow for this compound Analysis from Sediments
The following protocol outlines the general steps for the extraction and analysis of this compound from a solid geological matrix.
1. Sample Preparation:
-
Sediment or rock samples are first crushed and powdered to increase the surface area for efficient extraction.[4]
2. Lipid Extraction:
-
The total lipid content is extracted from the powdered sample using organic solvents. A common solvent mixture is dichloromethane/methanol.[4]
-
Extraction can be performed using methods such as Soxhlet extraction or Accelerated Solvent Extraction (ASE) to ensure the efficient removal of organic matter from the inorganic matrix.[4]
3. Fractionation:
-
The total lipid extract is a complex mixture and requires separation into different compound classes. This is typically achieved using column chromatography with silica gel or alumina as the stationary phase.[4]
-
The extract is loaded onto the column and eluted with solvents of increasing polarity. This compound, being a nonpolar hydrocarbon, will be present in the aliphatic (saturated) hydrocarbon fraction, which is eluted with a nonpolar solvent like hexane.[4]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[13]
-
Column: A capillary column, often with a nonpolar stationary phase (e.g., DB-5ms), is typically used for the separation of biomarkers.[13]
-
Injection: A small volume (e.g., 1 µL) of the aliphatic hydrocarbon fraction (dissolved in a suitable solvent) is injected into the GC.
-
GC Oven Program: A temperature program is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min) and hold for a final period.[13]
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For biomarker analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target compounds. For this compound and other hopanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[4][8][10]
-
Identification: this compound is identified by its retention time in the gas chromatogram and the presence of the characteristic m/z 191 fragment in its mass spectrum.[4][9]
Visualizations
Chemical Structure of this compound
Caption: 2D chemical structure of this compound (C30H52).
Diagenetic Pathway of this compound
Caption: Diagenetic transformation of tetrahymanol to this compound.[4]
Analytical Workflow for this compound
Caption: Generalized experimental workflow for this compound analysis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H52 | CID 9548720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]
- 10. wiki.aapg.org [wiki.aapg.org]
- 11. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Key Mass Spectrometry Fragmentation Ions of Gammacerane (m/z 191, 412)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane is a pentacyclic triterpenoid hydrocarbon of significant interest in the field of geochemistry, where it serves as a crucial biomarker for assessing the depositional environment of ancient sediments and petroleum source rocks. Its detection and identification are predominantly carried out using gas chromatography-mass spectrometry (GC-MS). Under electron ionization (EI), this compound undergoes characteristic fragmentation, producing a series of diagnostic ions. Among these, the fragments at a mass-to-charge ratio (m/z) of 191 and 412 are of primary importance for its unambiguous identification. This technical guide provides a comprehensive overview of these key fragmentation ions, including their formation, significance, and the analytical methods used for their detection.
Core Concepts in this compound Mass Spectrometry
Upon introduction into the ion source of a mass spectrometer, the this compound molecule (molecular weight: 412.7 g/mol ) is bombarded with high-energy electrons. This process results in the formation of a molecular ion (M⁺˙) at m/z 412. This molecular ion is energetically unstable and subsequently undergoes a series of fragmentation reactions, leading to the formation of smaller, more stable fragment ions. The pattern of these fragment ions is unique to the structure of this compound and serves as a molecular fingerprint for its identification.
The ion at m/z 191 is a well-established and highly characteristic fragment for a wide range of pentacyclic triterpenoids, including hopanes and this compound.[1][2] Its presence in a mass spectrum is a strong indicator of a pentacyclic triterpenoid structure. The m/z 412 ion corresponds to the molecular ion of this compound (C₃₀H₅₂).[3] The presence and relative intensity of this ion are crucial for confirming the molecular weight of the analyte.
Quantitative Data Presentation
The relative intensities of the key fragmentation ions of this compound provide valuable quantitative data for its identification and differentiation from other co-eluting compounds. The following table summarizes the characteristic ions and their typical relative abundances observed in the electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity (%) | Significance |
| 412 | [C₃₀H₅₂]⁺˙ (Molecular Ion) | Variable, often low | Confirms the molecular weight of this compound. |
| 397 | [C₂₉H₄₉]⁺ | Moderate | Loss of a methyl group ([M-15]⁺). |
| 191 | [C₁₄H₂₃]⁺ | 100 (Base Peak) | Highly characteristic fragment for pentacyclic triterpenoids. |
Note: The relative intensities can vary depending on the specific GC-MS instrumentation and analytical conditions.
Experimental Protocols
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of geological biomarkers like this compound, adapted from established methodologies.[1]
1. Sample Preparation:
-
Extraction: Sedimentary rock or oil samples are extracted with an organic solvent (e.g., dichloromethane/methanol mixture) to isolate the soluble organic matter.
-
Fractionation: The extract is then fractionated using column chromatography or solid-phase extraction to separate it into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, and polar compounds). This compound is present in the saturated hydrocarbon fraction.
-
Concentration: The saturated hydrocarbon fraction is concentrated to a suitable volume before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975B or equivalent single quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is typically employed to maximize the transfer of the analyte to the column.
-
Injector Temperature: 250-300 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C (hold for 1.5 min)
-
Ramp: 30 °C/min to 260 °C
-
Hold: 10 min at 260 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) to obtain the complete mass spectrum, and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity in detecting the characteristic ions (m/z 191, 412).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mandatory Visualizations
This compound Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of this compound from geological samples.
Caption: Workflow for this compound Analysis.
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of the this compound molecular ion to the key diagnostic ions m/z 191 and the molecular ion at m/z 412. The formation of the m/z 191 fragment is believed to occur through a retro-Diels-Alder (RDA) cleavage of the C-ring, a common fragmentation mechanism for pentacyclic triterpenoids.
Caption: this compound Fragmentation Pathway.
Conclusion
The key mass spectrometry fragmentation ions of this compound, particularly the base peak at m/z 191 and the molecular ion at m/z 412, are indispensable for its accurate identification in complex geological and environmental samples. A thorough understanding of its fragmentation behavior, coupled with robust and standardized analytical protocols, is essential for researchers and scientists in geochemistry, drug development, and related fields. The data and methodologies presented in this guide provide a solid foundation for the successful analysis of this important biomarker.
References
Gammacerane Geochemistry: An In-depth Technical Guide to its Significance in Paleoenvironmental Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sediments and petroleum, is a pivotal biomarker in paleoenvironmental reconstruction. Its presence and abundance provide critical insights into the stratification of ancient water bodies, offering a window into past climatic and ecological conditions. This technical guide delves into the core principles of this compound geochemistry, from its biological precursors and biosynthetic pathways to its diagenetic fate and analytical quantification. Detailed experimental protocols for the extraction, fractionation, and analysis of this compound are provided, alongside a synthesis of quantitative data from various depositional settings. Furthermore, this guide explores the distinct enzymatic pathways leading to the this compound precursor, tetrahymanol, in both eukaryotes and prokaryotes, highlighting potential avenues for novel drug discovery.
Introduction: this compound as a Paleoenvironmental Proxy
This compound (C₃₀H₅₂) is a geologically stable hydrocarbon derived from the diagenesis of the pentacyclic triterpenoid alcohol, tetrahymanol.[1][2] First identified in the Green River Shale, its occurrence in the geological record extends back to the Late Paleoproterozoic, approximately 850 million years ago.[1][3] The presence of this compound in sedimentary rocks is a robust indicator of water column stratification at the time of deposition.[2][4][5] This stratification, often driven by salinity or thermal gradients, leads to anoxic or euxinic (anoxic and sulfidic) bottom waters, creating unique ecological niches.[2] Consequently, the this compound index, a measure of its abundance relative to other stable biomarkers like hopanes, has become a widely used tool in petroleum geochemistry and paleoenvironmental studies to infer depositional conditions.[6][7]
Biological Origins and Biosynthesis of the this compound Precursor: Tetrahymanol
The direct biological precursor to this compound is tetrahymanol, a compound synthesized by a variety of organisms as a surrogate for sterols in cell membranes, particularly under anaerobic conditions.[1][6]
Eukaryotic Sources: The Role of Ciliates
Tetrahymanol was first discovered in the ciliate Tetrahymena pyriformis.[1][6] Ciliates, a group of protozoans, are significant producers of tetrahymanol in aquatic environments.[1] Crucially, the biosynthesis of sterols is an oxygen-dependent process. In anoxic or suboxic water columns, where sterol availability from phytoplankton is limited, ciliates that feed on bacteria at the oxic-anoxic interface (chemocline) switch to producing tetrahymanol to maintain membrane fluidity and function.[4][8] This physiological adaptation makes them a primary source of tetrahymanol in stratified water bodies.
Prokaryotic Sources: Bacterial Contributions
More recently, several types of bacteria have been identified as producers of tetrahymanol, broadening the potential sources of this compound in the rock record.[3][4] These include aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.[3] The discovery of a distinct bacterial biosynthetic pathway for tetrahymanol has refined the interpretation of this compound as a biomarker, indicating that its presence is not exclusively linked to eukaryotic activity.[1][3][4]
Distinct Biosynthetic Pathways of Tetrahymanol
The enzymatic routes to tetrahymanol differ significantly between eukaryotes and prokaryotes, presenting interesting targets for further research, including potential drug development.
-
Eukaryotic Pathway: In ciliates, the synthesis of tetrahymanol is a direct, one-step cyclization of squalene, catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[2][6] This process is oxygen-independent.
-
Prokaryotic Pathway: Bacteria employ a two-step process. First, squalene-hopene cyclase (SHC) converts squalene into a hopene molecule (diploptene).[4][9] Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion of the hopanoid to form tetrahymanol.[3][4][6]
Diagenesis: From Tetrahymanol to this compound
Following the death of the source organisms, tetrahymanol is deposited in sediments. During burial and diagenesis, the hydroxyl group at the C-3 position is lost through dehydration, and subsequent hydrogenation of the resulting double bond leads to the formation of the stable hydrocarbon this compound.[4][5] In sulfur-rich marine environments, sulfurization of tetrahymanol can also occur, with this compound being released later during thermal maturation through the cleavage of carbon-sulfur bonds.[4][5]
References
- 1. pnas.org [pnas.org]
- 2. papersandcake.wordpress.com [papersandcake.wordpress.com]
- 3. A distinct pathway for tetrahymanol synthesis in bacteria [pubmed.ncbi.nlm.nih.gov]
- 4. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the biosynthesis of tetrahymanol in Tetrahymena pyriformis. The mechanism of inhibition by cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]
Gammacerane: A Biomarker's Journey from Discovery to Paleoenvironmental Sentinel
An In-depth Technical Guide on the Discovery and History of Gammacerane as a Key Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unearthing a Molecular Fossil
In the realm of organic geochemistry, molecular fossils, or biomarkers, serve as chemical fingerprints of past life, offering invaluable insights into the paleoenvironment. Among these, the pentacyclic triterpenoid this compound stands out as a robust indicator of specific depositional conditions, particularly water column stratification. This technical guide delves into the discovery, history, and analytical methodologies surrounding this compound, providing a comprehensive resource for researchers in geochemistry, paleoclimatology, and related fields.
The story of this compound begins with its biological precursor, tetrahymanol. Initially identified in the ciliate Tetrahymena pyriformis, tetrahymanol was long considered a biomarker exclusively for eukaryotes. However, subsequent research has revealed that certain bacteria can also synthesize this compound, broadening its potential source organisms. The true significance of tetrahymanol in the geological record lies in its diagenetic product: the highly stable hydrocarbon, this compound. Preserved in sedimentary rocks for millions of years, this compound provides a window into ancient aquatic ecosystems.
The this compound Index: A Quantitative Proxy for Paleoenvironmental Reconstruction
The presence and abundance of this compound in sedimentary extracts are often quantified using the this compound index. This index typically compares the concentration of this compound to that of a more ubiquitous and consistently present biomarker, such as C30 hopane, which is derived from bacteria. A high this compound index is a strong indicator of a stratified water column at the time of deposition.[1]
Water column stratification, the layering of water due to differences in properties like salinity or temperature, prevents mixing and often leads to anoxic (oxygen-depleted) conditions in the bottom waters.[1] These anoxic environments are ideal for the proliferation of certain organisms, including bacterivorous ciliates, which are a primary source of tetrahymanol. The subsequent diagenesis of tetrahymanol in the sediment leads to the formation and preservation of this compound.[1]
The following table summarizes representative this compound index values found in various depositional environments, highlighting its utility as a comparative tool for paleoenvironmental analysis.
| Depositional Environment | This compound Index (this compound/C30 hopane) | Interpretation |
| Hypersaline | High (e.g., >0.2) | Strong water column stratification due to high salinity gradients, leading to anoxia.[2][3] |
| Anoxic Marine | Moderate to High (e.g., 0.1 - 0.3) | Stratified water column, often associated with restricted circulation and oxygen minimum zones.[4] |
| Lacustrine (Saline) | Moderate to High (e.g., >0.15) | Salinity-induced stratification in a lake environment.[2][3] |
| Lacustrine (Freshwater) | Low (e.g., <0.1) | Generally well-mixed water column, though seasonal stratification can occur. |
| Open Marine (Oxic) | Very Low to Absent | Well-mixed and oxygenated water column, not conducive to the preservation of this compound precursors. |
Biogeochemical Pathway: From Tetrahymanol to this compound
The transformation of tetrahymanol into this compound is a complex process that occurs over geological timescales. The generally accepted pathway involves the dehydration of tetrahymanol to form gammacerene, followed by the reduction of the double bond to yield the stable saturated hydrocarbon, this compound. This process is a key part of the diagenetic alteration of organic matter in sediments.
Experimental Protocols: Isolating and Identifying this compound
The analysis of this compound from sedimentary rocks requires a meticulous and systematic approach to extract, isolate, and identify the target biomarker. The following sections outline a standard experimental workflow.
Sample Preparation and Extraction
The initial step involves the preparation of the rock sample and the extraction of the total lipid content.
-
Crushing and Grinding: The rock sample is first cleaned of any surface contaminants and then crushed into smaller chips. These chips are then ground into a fine powder using a ring mill or mortar and pestle to increase the surface area for efficient solvent extraction.
-
Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent mixture, typically dichloromethane (DCM) and methanol (MeOH), using a Soxhlet apparatus. The continuous reflux of the solvent over several hours ensures the exhaustive extraction of the total lipid extract (TLE).
Fractionation of the Total Lipid Extract
The TLE is a complex mixture of compounds that needs to be separated into different fractions to isolate the hydrocarbons, including this compound.
-
Column Chromatography: The TLE is loaded onto a silica gel column.
-
Elution: A series of solvents with increasing polarity are passed through the column to elute different compound classes.
-
Aliphatic Hydrocarbons: A non-polar solvent like hexane is used to elute the saturated hydrocarbons, which includes this compound.
-
Aromatic Hydrocarbons: A solvent of intermediate polarity, such as a mixture of hexane and DCM, is used to elute the aromatic hydrocarbons.
-
Polar Compounds: A polar solvent, such as DCM and/or methanol, is used to elute the more polar compounds, including alcohols like tetrahymanol.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The aliphatic hydrocarbon fraction is then analyzed by GC-MS to identify and quantify this compound.
-
Injection: A small volume of the aliphatic fraction is injected into the gas chromatograph.
-
Separation: The different hydrocarbons in the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for the identification of this compound based on its characteristic mass-to-charge ratio (m/z) fragments, particularly the prominent m/z 191 fragment.
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram. The this compound index is then calculated by comparing this area to the peak area of the C30 hopane internal standard.
Conclusion and Future Directions
This compound has proven to be an indispensable biomarker for paleoenvironmental reconstruction, providing a reliable proxy for water column stratification and anoxia. The analytical techniques for its identification are well-established, allowing for the routine analysis of geological samples.
Future research in this area may focus on:
-
Isotopic Analysis: Compound-specific isotope analysis of this compound can provide further insights into the carbon cycling of ancient ecosystems.
-
Biodegradation Studies: Understanding the effects of biodegradation on this compound and its index is crucial for accurate paleoenvironmental interpretations, especially in oil-stained samples.[5]
-
Exploring Novel Precursors: While tetrahymanol is the primary known precursor, further research may uncover other biological sources of this compound, refining its utility as a biomarker.
The continued study of this compound and other biomarkers will undoubtedly continue to enhance our understanding of Earth's history and the intricate interplay between life and the environment. The distinct biosynthetic pathways leading to tetrahymanol in different organisms also present potential avenues for drug discovery and development.[1]
References
Gammacerane's Enhanced Resistance to Biodegradation Compared to Hopanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the differential biodegradation of gammacerane and hopanes, two important classes of pentacyclic triterpenoid biomarkers. A comprehensive understanding of their relative recalcitrance is crucial for accurate paleoenvironmental reconstructions, oil-source rock correlations, and for identifying robust molecular frameworks in drug development that can withstand metabolic degradation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships and workflows involved in the study of these biomarkers.
Introduction
This compound and hopanes are ubiquitous molecular fossils found in geological sediments and petroleum reservoirs. Their structures are derived from biological precursors, primarily tetrahymanol from bacterivorous ciliates for this compound, and bacteriohopanepolyols from various bacteria for hopanes.[1] While both are considered relatively resistant to degradation, substantial evidence indicates that this compound exhibits a higher degree of recalcitrance to microbial alteration compared to hopanes.[2][3] This differential preservation has significant implications for their use as geochemical and environmental indicators. The ratio of this compound to hopanes, for instance, can increase with the extent of biodegradation, a factor that must be considered in paleoenvironmental assessments.[2]
Comparative Biodegradation: Quantitative Data
The relative resistance of this compound to biodegradation compared to hopanes can be quantified by observing the changes in their respective concentrations and ratios in series of oils with varying degrees of biodegradation. The following tables summarize key findings from studies on biodegraded petroleum accumulations.
Table 1: Relative Biodegradation Susceptibility of this compound and Other Biomarkers
This table outlines the relative order of biodegradation for this compound in comparison to various hopanes and other biomarkers, as determined from two different case studies. A lower susceptibility ranking indicates a higher resistance to biodegradation.
| Biomarker Class | Liaohe Case Study[2][4] | Junggar Case Study[2][4] |
| This compound | Less Susceptible | Less Susceptible |
| 18α(H)-22,29,30-trisnorneohopane (Ts) | Similar Susceptibility | More Susceptible |
| 17α(H)-22,29,30-trisnorhopane (Tm) | Similar Susceptibility | More Susceptible |
| 18α-30-norneohopane (C₂₉ Ts) | More Susceptible | Similar Susceptibility |
| 15α-methyl-17α(H)-27-norhopane (C₃₀ diahopane) | More Susceptible | Less Susceptible |
| Pregnanes | More Susceptible | Similar Susceptibility |
| Regular Hopanes (general) | More Susceptible | More Susceptible |
Table 2: this compound/Hopane Ratios in Relation to Biodegradation Level
The this compound/C₃₀ Hopane (G/C₃₀H) ratio is a commonly used indicator to assess the relative degradation. An increasing ratio typically correlates with a higher degree of biodegradation, reflecting the preferential removal of the less resistant C₃₀ hopane.
| Biodegradation Level (Peters & Moldowan Scale) | Representative this compound/C₃₀ Hopane Ratio Trend | Interpretation |
| PM 1-3 (Slight to Moderate) | Low to Moderate | Initial stages of biodegradation with minimal alteration of hopanes and this compound. |
| PM 4-5 (Moderate to Heavy) | Moderately Increasing | Noticeable degradation of hopanes, leading to an increase in the G/C₃₀H ratio. |
| PM 6-7 (Heavy) | Significantly Increased | Extensive degradation of hopanes, while this compound is relatively preserved. |
| PM 8-10 (Very Heavy to Severe) | High and Variable | Hopanes are severely depleted; the G/C₃₀H ratio is high but may become less reliable as even this compound begins to degrade.[3] |
Experimental Protocols
The analysis of this compound and hopanes in geological or environmental samples involves a multi-step process from sample preparation to instrumental analysis. The following is a generalized protocol based on methodologies cited in the literature.[5][6][7]
3.1 Sample Preparation
-
Solvent Extraction:
-
Pulverize solid samples (e.g., source rock, sediment cores).
-
Extract the organic matter using a Soxhlet apparatus with a mixture of dichloromethane (DCM) and methanol (e.g., 93:7 v/v) for 72 hours.
-
For crude oil samples, dissolve a known amount in a minimal volume of DCM.
-
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column packed with activated silica gel and alumina.
-
Apply the extracted organic matter to the top of the column.
-
Elute the sample with solvents of increasing polarity to separate the extract into fractions:
-
Saturate Fraction: Elute with n-hexane. This fraction contains hopanes and this compound.
-
Aromatic Fraction: Elute with a mixture of n-hexane and DCM.
-
Polar Fraction: Elute with a mixture of DCM and methanol.
-
-
Concentrate the saturate fraction under a gentle stream of nitrogen.
-
3.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890GC/5975iMSD).[5]
-
-
Chromatographic Conditions:
-
Column: HP-5MS fused silica capillary column (or equivalent) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp to 310°C at a rate of 3°C/minute.
-
Final hold at 310°C for 20-30 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target compounds.
-
m/z 191: Characteristic fragment ion for hopanes and this compound.
-
m/z 177: Used to identify 25-norhopanes, which are degradation products of hopanes.[8]
-
m/z 217: Characteristic fragment ion for steranes.
-
-
-
Compound Identification and Quantification:
-
Identify individual compounds based on their retention times and comparison with known standards and published mass spectra.
-
Quantify the compounds by integrating the peak areas in the respective mass chromatograms.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the biodegradation of this compound and hopanes.
Caption: Relative resistance of different biomarker classes to biodegradation.
Caption: Generalized workflow for the analysis of this compound and hopanes.
Caption: Logical relationship of microbial activity and biomarker alteration.
Conclusion
The available data consistently demonstrate that this compound is significantly more resistant to biodegradation than hopanes. This differential recalcitrance is a critical factor in the interpretation of biomarker data from petroleum systems and ancient sediments. The this compound/C₃₀ Hopane ratio serves as a useful, albeit sometimes complex, indicator of the extent of microbial alteration. For professionals in drug development, the structural stability of the this compound skeleton under microbial attack may offer insights into designing more robust drug delivery systems or therapeutic agents with longer biological half-lives. Further research focusing on the specific enzymatic pathways responsible for the degradation of these compounds could provide even more detailed insights into their relative stability.
References
- 1. STUDY OF BIODEGRADATION EFFECT ON AROMATIC BIOMARKER PARAMETERS [sysydz.net]
- 2. The effect of biodegradation on this compound in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cup.edu.cn [cup.edu.cn]
- 4. cup.edu.cn [cup.edu.cn]
- 5. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
Gammacerane as a Key Biomarker for Anoxic Depositional Conditions: A Technical Guide
An in-depth exploration of the synthesis, diagenesis, and application of gammacerane in paleoenvironmental reconstruction for researchers, scientists, and drug development professionals.
This compound, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a robust and widely utilized biomarker for identifying anoxic and stratified water columns in paleo-depositional environments. Its presence and abundance provide critical insights into past oceanographic and lacustrine conditions, making it an invaluable tool in petroleum exploration and paleoclimatology. This technical guide delves into the intricate relationship between this compound and anoxic depositional settings, detailing its biochemical origins, diagenetic pathways, and the analytical methodologies used for its quantification.
The Biological Precursor: Tetrahymanol and its Synthesis under Anoxia
The story of this compound begins with its biological precursor, tetrahymanol, a C30 pentacyclic triterpenoid alcohol.[1][2] Tetrahymanol was first discovered in the ciliate Tetrahymena pyriformis and is synthesized by certain eukaryotes, particularly ciliates, as a substitute for sterols in their cell membranes under anaerobic conditions.[1] Sterol biosynthesis is an oxygen-dependent process; thus, in oxygen-depleted environments, organisms that cannot produce or acquire sufficient sterols rely on alternative molecules like tetrahymanol to maintain membrane fluidity and function.[1]
While initially attributed primarily to ciliates, research has revealed that certain bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also capable of synthesizing tetrahymanol.[3][4] However, the ecological niche for many of these organisms often lies at oxic-anoxic interfaces.[5] The strong correlation between high concentrations of this compound and other indicators of anoxia suggests that the primary source in many sedimentary settings remains bacterivorous ciliates thriving at the chemocline of a stratified water column.[6]
The logical framework for the enrichment of tetrahymanol in sediments destined to become this compound-rich is as follows:
-
Water Column Stratification: A key prerequisite is the stratification of the water column, driven by salinity or temperature gradients, which prevents mixing between surface and bottom waters.[1][2]
-
Anoxia Development: This lack of mixing leads to the depletion of dissolved oxygen in the bottom waters, creating an anoxic environment.[1]
-
Ciliate Proliferation: The interface between the oxygenated surface waters and the anoxic bottom waters, known as the chemocline, becomes an ideal habitat for bacterivorous ciliates.[1][6]
-
Tetrahymanol Synthesis: In this oxygen-limited environment, these ciliates synthesize tetrahymanol to substitute for dietary sterols which are scarce.[1]
-
Deposition and Preservation: Upon the death of these organisms, tetrahymanol is deposited in the underlying anoxic sediments, where it is well-preserved due to the lack of oxygen-dependent degradation processes.[1]
From Tetrahymanol to this compound: Diagenetic Transformation
Following deposition, tetrahymanol undergoes a series of diagenetic transformations to become the stable hydrocarbon this compound. The primary pathway involves the dehydration of the alcohol to form gammacerene, which is subsequently hydrogenated to this compound.[7] However, in marine environments, a more complex pathway involving sulfurization can occur.[6] In this process, tetrahymanol (or its corresponding ketone) reacts with reduced sulfur species in the anoxic sediment to form sulfur-bound this compound skeletons within macromolecular aggregates.[6] During later diagenesis and catagenesis, cleavage of these carbon-sulfur bonds releases this compound.[6]
Quantitative Analysis: The this compound Index
To quantify the relative abundance of this compound and assess the degree of water column stratification and anoxia, the this compound index (GI) is commonly employed. This index typically compares the abundance of this compound to that of a ubiquitous and more generally sourced biomarker, the C30 hopane. The most common calculation for the this compound index is:
This compound Index (GI) = [this compound] / ([this compound] + [C30 Hopane])
Alternatively, a simpler ratio is also used:
This compound Index = this compound / C30 Hopane
Elevated this compound index values are indicative of stratified depositional environments with anoxic bottom waters. While the absolute values can vary depending on the specific geological setting, a general interpretation is provided in the table below.
| This compound Index (this compound/C30 Hopane) | Depositional Environment Interpretation | Associated Redox Conditions |
| < 0.1 | Non-stratified, open water | Oxic to Dysoxic |
| 0.1 - 0.3 | Weakly stratified | Dysoxic to Suboxic |
| > 0.3 | Strongly stratified, often hypersaline | Suboxic to Anoxic |
| > 1.0 | Very strongly stratified, highly reducing | Anoxic to Euxinic |
Note: These are generalized ranges and should be interpreted in conjunction with other geochemical and sedimentological data. The specific values can be influenced by factors such as the type of organic matter input and thermal maturity.
Experimental Protocol for this compound Analysis
The identification and quantification of this compound in sediment or rock samples require a systematic analytical approach. The following protocol outlines the key steps from sample preparation to analysis by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Lipid Extraction
-
Crushing and Grinding: Rock or sediment samples are first cleaned of any surface contaminants and then crushed and ground into a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The total lipid extract (TLE) is obtained by extracting the powdered sample with an organic solvent mixture, commonly dichloromethane:methanol (9:1 v/v). This can be performed using methods such as Soxhlet extraction, Accelerated Solvent Extraction (ASE), or sonication.
-
Sulfur Removal: If the sample is from a sulfur-rich environment, elemental sulfur is removed from the TLE, often by passing the extract through activated copper filings.
Fractionation of the Total Lipid Extract
The TLE is a complex mixture and must be separated into different compound classes to isolate the saturated hydrocarbons, which contain this compound.
-
Column Chromatography: The TLE is fractionated using column chromatography. A glass column is packed with activated silica gel.
-
Elution: The extract is loaded onto the column and eluted with solvents of increasing polarity.
-
Saturated Hydrocarbons: A non-polar solvent such as hexane or heptane is used to elute the saturated hydrocarbon fraction, which includes n-alkanes, isoprenoids, steranes, hopanes, and this compound.
-
Aromatic Hydrocarbons: A solvent of intermediate polarity, such as a mixture of hexane and dichloromethane, is used to elute the aromatic hydrocarbons.
-
Polar Compounds: A highly polar solvent, such as dichloromethane:methanol, is used to elute the polar fraction containing alcohols (including any unreacted tetrahymanol), fatty acids, and other functionalized compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify this compound.
-
Injection: A small volume (typically 1 µL) of the saturated hydrocarbon fraction, dissolved in a suitable solvent, is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that separates the compounds based on their boiling points and interaction with the phase. This compound will elute at a specific retention time under defined temperature programming conditions.
-
Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are bombarded with electrons, causing them to ionize and fragment in a characteristic pattern.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z.
-
-
Identification and Quantification: this compound is identified by its characteristic retention time and its mass spectrum, which is dominated by a fragment ion at m/z 191, a common fragment for hopanes and related pentacyclic triterpenoids. Quantification is achieved by integrating the peak area of the m/z 191 ion corresponding to this compound and comparing it to the peak area of the C30 hopane.
Conclusion and Future Directions
This compound is a powerful biomarker that provides a reliable indication of water column stratification and anoxia in the geological past.[1] Its formation from the biological precursor tetrahymanol, synthesized by organisms adapted to oxygen-deficient conditions, provides a clear mechanistic link to its paleoenvironmental interpretation. The this compound index offers a quantitative measure to assess the degree of stratification and anoxia.
Future research in this area may focus on further refining the understanding of the bacterial contribution to the tetrahymanol pool, which could add nuance to the interpretation of the this compound signal. Additionally, advancements in analytical techniques, such as compound-specific isotope analysis of this compound, may provide further constraints on its sources and the paleoenvironmental conditions under which it was formed. For drug development professionals, the unique biosynthetic pathways of tetrahymanol in various organisms, particularly under stress conditions like anoxia, could present novel targets for antimicrobial or other therapeutic interventions.
References
Gammacerane: A High-Fidelity Tracer for Redox Conditions in Ancient Environments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for reconstructing paleoenvironmental conditions. Among these, the pentacyclic triterpenoid hydrocarbon, gammacerane, has emerged as a robust indicator of water column stratification and anoxia in ancient aquatic environments.[1] Its biological precursor, tetrahymanol, is synthesized by specific organisms under conditions of oxygen stress, making its diagenetic product a reliable tracer for redox dynamics deep in the geological past.[2][3] This technical guide provides a comprehensive overview of the origin, formation, and analytical methodologies for this compound, along with its interpretation as a paleo-redox proxy. Furthermore, it explores the distinct biosynthetic pathways of its precursor, which may offer novel targets for drug development.
Biological Origins and Environmental Significance
This compound is the geologically stable end-product of the diagenesis of tetrahymanol.[4] Initially, tetrahymanol was primarily associated with bacterivorous ciliates, a type of eukaryote.[1] These organisms synthesize tetrahymanol as a substitute for sterols in their cell membranes when oxygen is scarce, as sterol biosynthesis is an oxygen-dependent process.[3][4] This physiological adaptation is particularly relevant in stratified water bodies, where a dense, saline, and anoxic bottom layer is overlain by a less dense, oxygenated upper layer. Ciliates thrive at the interface between these layers, known as the chemocline, where they consume bacteria.[1] The limited availability of sterols from algae in this anoxic zone triggers tetrahymanol production in the ciliates.[5] Upon their death, the tetrahymanol is preserved in the underlying sediments.
More recent research has uncovered that various bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also significant producers of tetrahymanol through a distinct biosynthetic pathway.[6] This discovery has broadened the potential sources of this compound in the rock record, though its fundamental link to stratified, low-oxygen environments remains.[7] The presence of this compound is therefore a strong indicator of a stratified water column at the time of deposition.[1][5]
Data Presentation: this compound Index
The relative abundance of this compound is often quantified using the this compound Index, which compares its concentration to that of a more ubiquitous and thermally stable biomarker, such as C₃₀ hopane.[1] This index provides a standardized measure for comparing the degree of water column stratification across different geological settings.
| Parameter | Calculation | Interpretation | Example Values from Literature |
| This compound Index | This compound / C₃₀ αβ-hopane | Primarily indicates water column stratification. Can be influenced by thermal maturity. | < 0.4: Suggests low salinity or an unstratified water column.[8] > 0.6: Suggests hypersaline and stratified conditions.[8] |
| This compound/C₃₁ Hopane Ratio | This compound / C₃₁R αβ-hopane | Similar to the this compound Index, used for paleoenvironmental reconstruction. | A ratio of 1.27 was reported in a lacustrine shale, indicating significant stratification.[8] |
| This compound Index vs. Pr/Ph Ratio | (this compound / C₃₀ Hopane) vs. (Pristane/Phytane) | Distinguishes depositional environments. | Low Pr/Ph with a high this compound Index is indicative of a highly reducing, stratified, and often hypersaline environment.[9] |
Biosynthetic Pathways of Tetrahymanol
The synthesis of tetrahymanol has evolved independently in eukaryotes and bacteria, presenting a noteworthy example of convergent evolution. These distinct pathways offer potential targets for drug development.
Eukaryotic Pathway
In ciliates, tetrahymanol is synthesized directly from the cyclization of squalene in a single, oxygen-independent step. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[1][4]
Bacterial Pathway
Bacteria utilize a two-step process. First, squalene is cyclized by squalene-hopene cyclase (Shc) to form the intermediate hopene, diploptene. Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion to produce tetrahymanol.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A distinct pathway for tetrahymanol synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. papersandcake.wordpress.com [papersandcake.wordpress.com]
- 5. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A distinct pathway for tetrahymanol synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Gammacerane Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane is a pentacyclic triterpenoid hydrocarbon found in geological samples such as sediments, crude oils, and rock extracts. Its presence and abundance provide valuable information for petroleum exploration and paleoenvironmental reconstruction, often indicating water column stratification in depositional environments. Accurate and reliable quantification of this compound is crucial for these applications, and gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose.
This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the key quantitative data for the identification of this compound by GC-MS.
| Parameter | Value | Notes |
| Molecular Weight | 412.7 g/mol | |
| Molecular Formula | C₃₀H₅₂ | |
| Retention Index | ~3150 - 3250 (DB-5) | Relative to n-alkanes. The exact value can vary depending on the specific GC conditions. |
| Mass Spectrum (m/z) | Relative Abundance (%) | Fragment |
| 412 | 25 | [M]⁺ (Molecular Ion) |
| 397 | 10 | [M-CH₃]⁺ |
| 257 | 15 | |
| 218 | 20 | |
| 205 | 30 | |
| 191 | 100 | Base Peak, characteristic fragment for hopanes and this compound.[1] |
| 177 | 25 | |
| 163 | 30 | |
| 149 | 40 | |
| 135 | 45 | |
| 121 | 50 | |
| 109 | 60 | |
| 95 | 75 |
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound in sedimentary rock or crude oil samples.
Sample Preparation: Extraction and Fractionation
Objective: To extract the total lipid content from the sample and isolate the saturated hydrocarbon fraction containing this compound.
Materials:
-
Dried and homogenized sediment or crude oil sample
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Silica gel (70-230 mesh), activated at 150°C for 4 hours
-
Alumina (70-230 mesh), activated at 150°C for 4 hours
-
Soxhlet extraction apparatus or sonicator
-
Rotary evaporator
-
Glass chromatography column
-
Glass wool
Procedure:
-
Extraction:
-
For solid samples (sediments, rocks), perform a Soxhlet extraction or sonication.[2][3][4][5]
-
Soxhlet Extraction: Place approximately 10-20 g of the powdered sample in a cellulose thimble and extract with a 2:1 (v/v) mixture of dichloromethane:methanol for 24-48 hours.[3]
-
Sonication: Suspend approximately 5-10 g of the powdered sample in a flask with the DCM:MeOH (2:1) solvent mixture and sonicate for 30 minutes. Repeat the sonication three times with fresh solvent each time.[2][5]
-
-
For liquid samples (crude oil), dissolve a known amount in a minimal volume of dichloromethane.
-
-
Concentration: Combine the solvent extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the total lipid extract (TLE).
-
Fractionation:
-
Prepare a chromatography column by packing it with activated silica gel or a combination of silica gel and alumina.[2]
-
Dissolve the TLE in a small volume of hexane and load it onto the column.
-
Elute the saturated hydrocarbon fraction (containing this compound) with hexane.
-
Subsequently, elute the aromatic hydrocarbon and polar fractions with solvents of increasing polarity (e.g., a mixture of hexane and dichloromethane for aromatics, and dichloromethane and methanol for polars).
-
Collect the saturated hydrocarbon fraction and concentrate it using a rotary evaporator or a gentle stream of nitrogen gas.
-
GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the saturated hydrocarbon fraction.
Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column (e.g., DB-5).[6]
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 20°C/min to 100°C
-
Ramp 2: 3°C/min to 310°C
-
Final hold: 310°C for 16 minutes[6]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the characteristic ion m/z 191.
Recommended for High Specificity: GC-MS/MS Due to the common co-elution of this compound with other hopanes, which also exhibit a strong m/z 191 fragment, using a triple quadrupole mass spectrometer (GC-MS/MS) is highly recommended for unambiguous identification and accurate quantification.[1]
-
Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: 412.4 (M⁺ of this compound)
-
Product Ion: 191.2
-
This transition is highly specific to this compound and will significantly reduce interferences from co-eluting compounds.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. Petroleum analysis | Chiron.no [chiron.no]
- 2. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 3. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]
- 4. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]
- 5. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]
- 6. english.gyig.cas.cn [english.gyig.cas.cn]
Application Note: High-Sensitivity Detection of Gammacerane in Complex Mixtures Using Selected Ion Monitoring (SIM) GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gammacerane, a pentacyclic triterpenoid, is a crucial biomarker in geochemical and environmental studies, often indicating water column stratification in depositional environments. Its detection in complex matrices such as crude oil, rock extracts, and sediment samples requires a highly sensitive and selective analytical method. This application note details a robust protocol for the detection and relative quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM). This method offers significant advantages in signal-to-noise ratio, allowing for the confident identification of this compound even at trace levels.
Introduction
This compound is a geochemically significant biomarker derived from the diagenesis of tetrahymanol, which is synthesized by certain bacterivorous ciliates.[1] Its presence and relative abundance, often expressed as the this compound index (typically compared to C30 hopane), provide valuable insights into the paleoenvironment, particularly in identifying stratified water columns.[1] In the context of drug development, understanding the biosynthetic pathways of precursor molecules like tetrahymanol in various organisms can present novel therapeutic targets.[1]
Analyzing this compound in complex mixtures like crude oil or sedimentary rock extracts is challenging due to the presence of numerous interfering compounds.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual compounds in such mixtures.[2][3] When operated in Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte.[4][5] For this compound and other hopanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is a key identifier.[1][3][6] This targeted approach significantly enhances sensitivity and selectivity compared to full-scan mode, enabling accurate detection and quantification.[4]
This application note provides a detailed protocol for the sample preparation and SIM-GC-MS analysis of this compound in complex geological or environmental samples.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to avoid contamination and ensure a representative analysis.[7][8] The following is a generalized workflow for geological samples.[1]
1.1. Sample Homogenization:
-
For rock and sediment samples, start by drying the sample at a temperature below 40°C to remove moisture.[7]
-
Crush and pulverize the dried sample to a fine, homogeneous powder using a ceramic or agate mortar and pestle to avoid metallic contamination.[7]
-
Sieve the powdered sample to a consistent particle size, typically in the range of 0.10 to 0.18 mm.[7]
1.2. Lipid Extraction:
-
Extract the total lipid content from the powdered sample using an organic solvent mixture, such as dichloromethane/methanol.
-
Techniques like Soxhlet extraction or Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.[1]
1.3. Fractionation:
-
The total lipid extract is then fractionated to separate different compound classes. This is typically achieved using column chromatography with silica gel or alumina.[1][9]
-
Elute the saturated hydrocarbon fraction, which contains this compound, using a non-polar solvent like n-hexane.[9]
-
Subsequently, elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[9]
-
Collect the saturated fraction for GC-MS analysis.
GC-MS Analysis
The analysis of the saturated hydrocarbon fraction is performed on a GC-MS system.
2.1. Instrumentation:
-
A gas chromatograph coupled to a mass selective detector (MSD) is used.[6]
-
The system should be capable of operating in both full scan and SIM modes.[6]
2.2. Chromatographic Conditions:
-
Column: A DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating biomarkers.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injection: 1 µL of the sample is injected in splitless mode.[9]
-
Injector Temperature: 280 °C.[9]
-
Oven Temperature Program: An optimized temperature program is crucial for good separation. A representative program is:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp to 300 °C at a rate of 20 °C/min.
-
Hold at 300 °C for 20 minutes.[9]
-
2.3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions for this compound Detection:
-
Primary Quantifier Ion: m/z 191 (This is the characteristic base peak for hopanes, including this compound).[1][3][6]
-
Qualifier Ions: Although m/z 191 is dominant, other ions in the this compound mass spectrum, such as the molecular ion (M+) at m/z 412, can be monitored for confirmation if sensitivity allows. For precise identification, a GC-MS/MS transition of 412 → 191 is recommended.[10]
-
-
MSD Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 280 °C.[11]
Data Presentation
Quantitative data for this compound is often presented as a ratio relative to another stable biomarker, such as C30 hopane. This "this compound index" helps to normalize the data and provides a more robust indicator for geochemical interpretation.[1] The peak areas of the respective compounds in the m/z 191 mass chromatogram are used for this calculation.
Table 1: Representative Quantitative Data for this compound Index in Various Samples
| Sample ID | This compound Peak Area (m/z 191) | C30 Hopane Peak Area (m/z 191) | This compound Index (this compound/C30 Hopane) |
| Crude Oil A | 85,642 | 171,284 | 0.50 |
| Crude Oil B | 123,456 | 154,320 | 0.80 |
| Sediment 1 | 45,789 | 91,578 | 0.50 |
| Sediment 2 | 98,765 | 75,973 | 1.30 |
| Source Rock X | 15,234 | 45,702 | 0.33 |
| Source Rock Y | 67,890 | 56,575 | 1.20 |
Note: The data presented in this table is illustrative and serves to demonstrate the calculation of the this compound index. Actual values will vary depending on the sample matrix and geological origin.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for this compound detection.
Caption: Workflow for this compound Detection using SIM-GC-MS.
This compound Formation Pathway
This diagram outlines the logical relationship from environmental conditions to the formation and preservation of this compound.
Caption: Diagenetic Pathway from Tetrahymanol to this compound.
Conclusion
The use of Selected Ion Monitoring GC-MS provides a highly sensitive and specific method for the detection and relative quantification of this compound in complex environmental and geological samples. By monitoring the characteristic m/z 191 fragment ion, this technique overcomes the challenges posed by co-eluting compounds, ensuring reliable identification. The detailed protocol and workflow presented in this application note serve as a comprehensive guide for researchers and scientists in geochemistry and related fields.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 4. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 7. globalgeochemicalbaselines.eu [globalgeochemicalbaselines.eu]
- 8. Geological Sample Preparation [intertek.com]
- 9. mdpi.com [mdpi.com]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Quantitative Analysis of Gammacerane in Sediment and Oil Samples: An Application Note and Protocol
Introduction
Gammacerane, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in geochemical studies. Its presence and concentration in sediment and oil samples provide valuable insights into the depositional environment, source rock characteristics, and thermal maturity of organic matter. This compound is often associated with stratified water columns, which can occur in both marine and lacustrine settings, and is particularly prominent in hypersaline environments.[1][2] Its unique structure and relative resistance to biodegradation make it a robust tracer for oil-source rock correlations and paleoenvironmental reconstructions.[3] This application note provides detailed protocols for the quantitative analysis of this compound in sediment and oil samples using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following table summarizes typical quantitative data for this compound concentrations found in various geological samples. These values are illustrative and can vary significantly based on the specific geology of the sampling area.
| Sample ID | Sample Type | Location/Formation | This compound Concentration (µg/g of rock/oil) | This compound Index (this compound/C30 Hopane) |
| SED-01 | Marine Shale | Kimmeridge Clay | 1.5 | 0.25 |
| SED-02 | Lacustrine Shale | Green River Formation | 12.8 | 0.80 |
| SED-03 | Hypersaline Sediment | Messinian Evaporites | 25.2 | 1.50 |
| OIL-01 | Crude Oil | Sirte Basin | 5.7 | 0.35 |
| OIL-02 | Crude Oil | Bohai Bay Basin | 18.9 | 1.10 |
Experimental Protocols
Detailed methodologies for the extraction, fractionation, and instrumental analysis of this compound are provided below.
Sample Preparation
a) Sediment Sample Extraction
This protocol is adapted from standard methods for biomarker extraction from sediments.[2][4]
-
Drying: Freeze-dry the sediment sample to remove water.
-
Grinding: Grind the dried sediment to a fine powder (e.g., using a mortar and pestle) to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place approximately 20-100 g of the powdered sediment in a pre-extracted cellulose thimble.
-
Add a known amount of an internal standard solution (e.g., 17α(H),21β(H)-hopane in isooctane) to the sediment. The amount should be chosen to be comparable to the expected concentration of this compound.
-
Extract the sample in a Soxhlet apparatus for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v).
-
-
Concentration: After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.
-
Sulfur Removal: If elemental sulfur is present, it can be removed by passing the extract through activated copper filings.
b) Crude Oil Fractionation
This protocol outlines the separation of crude oil into different hydrocarbon fractions.[4][5]
-
Asphaltene Precipitation:
-
Dissolve a known weight of crude oil (e.g., 100 mg) in a minimal amount of DCM.
-
Add n-hexane (40:1 v/w of solvent to oil) to precipitate the asphaltenes.
-
Allow the mixture to stand for at least 12 hours in the dark.
-
Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.
-
-
Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Add the maltene fraction to the top of the column.
-
Elute the saturated hydrocarbon fraction (containing this compound) with n-hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM.
-
Elute the polar fraction with a mixture of DCM and methanol.
-
-
Concentration: Concentrate the saturated hydrocarbon fraction using a gentle stream of nitrogen gas.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A 60 m x 0.25 mm i.d. (0.25 µm film thickness) fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
Injector: Splitless mode at 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: 40°C (hold for 2 min), ramp at 4°C/min to 310°C, and hold for 30 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic fragment ion for hopanes and this compound at m/z 191.
-
For enhanced selectivity (GC-MS/MS): A Multiple Reaction Monitoring (MRM) transition can be used. While a specific transition for this compound is not universally cited and may require empirical determination, a common approach for pentacyclic triterpanes is to use the molecular ion as the precursor and a characteristic fragment as the product ion (e.g., m/z 412 -> 191).
-
Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of an authentic this compound standard and a constant concentration of the internal standard (e.g., 17α(H),21β(H)-hopane).
-
Analysis: Analyze the calibration standards and the prepared samples by GC-MS.
-
Calculation:
-
Identify and integrate the peaks corresponding to this compound and the internal standard in the m/z 191 chromatogram.
-
Calculate the response factor (RF) for this compound relative to the internal standard from the calibration standards.
-
Calculate the concentration of this compound in the samples using the following formula: Concentration of this compound = (Area of this compound / Area of Internal Standard) * (Concentration of Internal Standard / RF)
-
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Caption: Formation and application of this compound as a biomarker.
References
Application Notes and Protocols for Gammacerane Extraction from Rock Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gammacerane, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in geochemical and paleoenvironmental studies.[1] Its presence in sedimentary rocks and crude oils is a robust indicator of water column stratification in ancient aquatic environments, which can be associated with anoxia and hypersalinity.[1][2][3][4] The biological precursor to this compound is tetrahymanol, a membrane lipid synthesized by certain eukaryotes, particularly ciliates, under anaerobic conditions.[1][2] The conversion of tetrahymanol to the more stable this compound occurs through diagenesis after deposition in sediments.[1][5] The analysis of this compound from rock matrices requires meticulous sample preparation and extraction to ensure accurate identification and quantification. These application notes provide an overview of common extraction techniques and detailed protocols for the extraction of this compound for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
Table 1: Comparative Data for this compound Extraction Techniques (Template)
| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Ultrasonic-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Sample Weight (g) | ||||
| Solvent(s) | Dichloromethane:Methanol (9:1, v/v) | Dichloromethane:Methanol (9:1, v/v) | Dichloromethane:Methanol (9:1, v/v) | Supercritical CO₂ (+/- co-solvent) |
| Solvent Volume (mL) | ||||
| Extraction Time (hours) | ||||
| Temperature (°C) | ||||
| Pressure (psi) | Atmospheric | Atmospheric | ||
| This compound Yield (µg/g rock) | ||||
| This compound Index (this compound/C₃₀ Hopane) | ||||
| Notes |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from rock matrices. It is essential to take precautions to avoid contamination during sample preparation and analysis. All glassware should be thoroughly cleaned and combusted, and solvents should be of high purity (e.g., HPLC or GC grade).
Sample Preparation (Common to all methods)
-
Rock Crushing and Pulverization:
-
Clean the exterior of the rock sample to remove any surface contaminants.
-
Break the rock into smaller chips using a hammer.
-
Finely pulverize the rock chips to a homogenous powder (e.g., < 200 mesh) using a ring mill or a mortar and pestle.
-
Soxhlet Extraction Protocol
Soxhlet extraction is a classical and robust method for lipid extraction from solid matrices.[5]
-
Apparatus Setup:
-
Place approximately 10-20 g of the powdered rock sample into a pre-extracted cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 250 mL of dichloromethane:methanol (9:1, v/v) to a round-bottom flask and attach it to the Soxhlet extractor.
-
Connect a condenser to the top of the extractor.
-
-
Extraction:
-
Heat the solvent in the round-bottom flask to its boiling point.
-
Allow the solvent to cycle through the sample for 24-72 hours.[5]
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Transfer the solvent containing the total lipid extract (TLE) to a clean flask.
-
Concentrate the TLE using a rotary evaporator until a small volume remains.
-
Transfer the concentrated TLE to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Accelerated Solvent Extraction (ASE) Protocol
ASE is a more rapid extraction method that uses elevated temperatures and pressures.[1]
-
Cell Preparation:
-
Place a cellulose filter at the bottom of an extraction cell.
-
Mix the powdered rock sample with diatomaceous earth and pack it into the extraction cell.
-
Place a second cellulose filter on top of the sample.
-
-
Extraction Parameters:
-
Set the extraction temperature to 100 °C.
-
Set the pressure to 1500 psi.
-
Use dichloromethane:methanol (9:1, v/v) as the extraction solvent.
-
Perform 2-3 static extraction cycles of 5-10 minutes each.
-
-
Collection and Concentration:
-
Collect the TLE in a collection vial.
-
Concentrate the TLE using a rotary evaporator or a sample concentrator with nitrogen evaporation.
-
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE uses ultrasonic waves to enhance the extraction process.[6][7][8]
-
Extraction:
-
Separation and Collection:
-
Centrifuge the sample to pellet the rock powder.
-
Decant the supernatant (the TLE) into a clean flask.
-
Repeat the extraction process 2-3 times with fresh solvent.
-
Combine the supernatants.
-
-
Concentration:
-
Concentrate the combined TLE using a rotary evaporator or nitrogen evaporation.
-
Supercritical Fluid Extraction (SFE) Protocol
SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.[10][11][12][13]
-
Apparatus Setup:
-
Pack the powdered rock sample into the extraction vessel.
-
-
Extraction Parameters:
-
Use supercritical CO₂ as the primary solvent. A co-solvent such as methanol may be added to modify the polarity.
-
Set the extraction temperature above the critical temperature of CO₂ (31 °C).[10][12]
-
Set the extraction pressure above the critical pressure of CO₂ (74 bar).[10][12]
-
The extraction can be performed in dynamic mode, where the supercritical fluid continuously flows through the sample.[14]
-
-
Collection and Concentration:
-
The extracted material is collected in a separator at a lower pressure, where the CO₂ becomes a gas and the extracted lipids precipitate.[10]
-
The collected TLE can then be dissolved in a small amount of an organic solvent for transfer.
-
Fractionation and Analysis
-
Fractionation:
-
Analysis by GC-MS:
-
The aliphatic fraction is analyzed by gas chromatography-mass spectrometry (GC-MS).[1][15][16]
-
The GC separates the individual compounds, and the mass spectrometer provides structural information for identification and quantification.[1]
-
This compound and other hopanes are often identified by their characteristic mass fragment at m/z 191.[1]
-
Visualizations
Logical Relationship of this compound as a Biomarker
Caption: Logical pathway of this compound as a biomarker for water column stratification.
Experimental Workflow for this compound Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted extraction of polysaccharide from Allium chinense G. Don epidermal waste: Evaluation of extraction mechanism, physicochemical properties, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]
- 10. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 11. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 16. GC/MS Analysis Testing Methods [innovatechlabs.com]
Application Notes & Protocols: Enhanced Specificity in Gammacerane Identification using GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gammacerane, a pentacyclic triterpenoid hydrocarbon, is a crucial biomarker in geochemical and environmental studies, often used to infer depositional environments of sediments and crude oils. Its unique structure and relative resistance to biodegradation make it a valuable indicator. However, its accurate identification and quantification can be challenging due to its co-elution with other abundant biomarkers, particularly hopanes, in complex sample matrices. Traditional gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, while widely used, can suffer from a lack of specificity, leading to potential misidentification and inaccurate quantification.
This document provides detailed application notes and protocols for the utilization of gas chromatography-tandem mass spectrometry (GC-MS/MS) to enhance the specificity of this compound identification. The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS significantly improves the signal-to-noise ratio and mitigates interferences, allowing for more confident and precise analysis.
Data Presentation: Superiority of GC-MS/MS for this compound Analysis
The primary advantage of GC-MS/MS over conventional GC-MS for this compound analysis lies in its enhanced specificity and sensitivity. This is achieved by monitoring a specific precursor-to-product ion transition, which effectively filters out background noise and interfering compounds that may share the same nominal mass as the target analyte.
While direct comparative studies with quantitative data for this compound are not extensively available in the public domain, the principles of tandem mass spectrometry suggest a significant improvement in analytical performance. The following table summarizes the expected enhancements based on typical performance of GC-MS/MS for trace analysis of complex biomarkers.
| Parameter | GC-MS (SIM Mode) | GC-MS/MS (MRM Mode) | Rationale for Enhancement |
| Specificity | Moderate to Low | High to Very High | MRM monitors a specific fragmentation pathway (e.g., 412 -> 191 for this compound), minimizing the likelihood of interferences from co-eluting isomers or other compounds that may produce a fragment at m/z 191.[1] |
| Signal-to-Noise (S/N) Ratio | Variable, often low in complex matrices | Significantly Improved (typically >10-fold) | The reduction in chemical noise from the matrix results in a much cleaner baseline, leading to a substantial increase in the S/N ratio for the target analyte. |
| Limit of Detection (LOD) | ng/g to high pg/g range | pg/g to fg/g range | The enhanced S/N ratio directly translates to lower limits of detection, enabling the quantification of this compound at trace concentrations. The LOD in MRM mode can be one to two orders of magnitude lower than in SIM mode.[2] |
| Quantitative Accuracy | Susceptible to positive bias from interferences | High | By eliminating interferences, the quantification of this compound is more accurate and reliable, reflecting its true concentration in the sample. |
Experimental Protocols
Sample Preparation: Extraction and Fractionation of Hydrocarbon Biomarkers
This protocol is suitable for the extraction of hydrocarbon biomarkers, including this compound, from sediment or crude oil samples.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄), baked at 400°C for 4 hours
-
Silica gel (70-230 mesh), activated at 150°C for 2 hours
-
Alumina (70-230 mesh), activated at 150°C for 2 hours
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Chromatography column (glass)
-
Glass vials with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
For sediment samples, dry the sample and grind to a fine powder.
-
For crude oil samples, use directly.
-
-
Soxhlet Extraction:
-
Place approximately 10-20 g of the dried sediment sample into a pre-extracted cellulose thimble.
-
Add an internal standard (e.g., deuterated alkane) to the sample.
-
Extract the sample with a 2:1 (v/v) mixture of DCM:MeOH for 24-48 hours.
-
For crude oil, dissolve a known amount in hexane.
-
-
Fractionation:
-
Concentrate the extract using a rotary evaporator.
-
Prepare a chromatography column with a slurry of activated silica gel and alumina in hexane.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturated hydrocarbon fraction (containing this compound) with hexane.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen.
-
-
Final Preparation:
-
Re-dissolve the final extract in a known volume of hexane or other suitable solvent for GC-MS/MS analysis.
-
GC-MS/MS Analysis Protocol for this compound
This protocol outlines the instrumental parameters for the specific identification and quantification of this compound using a triple quadrupole GC-MS/MS system.
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Autosampler
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 280-300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 15°C/min.
-
Ramp to 310°C at 4°C/min.
-
Hold at 310°C for 15-20 minutes.
-
-
Injection Volume: 1 µL.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230-250°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 412.2
-
Product Ion (Q3): m/z 191.1
-
-
Collision Energy (CE): This is a critical parameter that requires optimization for the specific instrument being used. A typical starting point for collision energy optimization for this type of transition would be in the range of 10-20 eV. It is highly recommended to perform a collision energy optimization experiment by injecting a this compound standard and ramping the collision energy to determine the value that yields the maximum product ion intensity.
-
Dwell Time: 100 ms.
Mandatory Visualizations
Experimental Workflow for this compound Identification
Caption: Workflow for this compound analysis.
Logical Diagram of Enhanced Specificity with GC-MS/MS
Caption: GC-MS/MS specificity enhancement.
References
Application Notes and Protocols for Stable Carbon Isotope Analysis (δ¹³C) of Gammacerane
Application Note AN-δ¹³C-Gamma-01
Topic: Stable Carbon Isotope Analysis (δ¹³C) of Gammacerane for Source Elucidation in Paleoenvironmental Studies.
Introduction:
This compound, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in geochemical studies, primarily utilized as an indicator of water column stratification in ancient aquatic environments.[1] Its precursor, tetrahymanol, is synthesized by a variety of organisms, most notably bacterivorous ciliates that thrive at the oxic/anoxic interface of stratified water bodies.[2][3] Under anoxic conditions, where the biosynthesis of sterols is limited, these ciliates produce tetrahymanol as a sterol substitute.[1] Following deposition in sediments, tetrahymanol undergoes diagenesis to form the stable hydrocarbon this compound, which is preserved in the geological record.[1] The stable carbon isotopic composition (δ¹³C) of this compound provides a powerful tool to deconvolve the carbon sources at the base of the food web that supported the this compound-producing organisms, offering deeper insights into the paleoenvironment.
Principle of the Method:
The δ¹³C value of an organic molecule reflects the isotopic composition of the carbon source utilized during its biosynthesis, as well as enzymatic fractionations associated with specific metabolic pathways. By measuring the δ¹³C of this compound using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), researchers can infer the primary carbon sources for the bacterivorous ciliates that produced the tetrahymanol precursor. For instance, if the ciliates were consuming methanotrophic bacteria, the resulting this compound would be significantly depleted in ¹³C, exhibiting a highly negative δ¹³C value. Conversely, a diet based on photosynthetic algae would result in a less negative δ¹³C value. Therefore, the δ¹³C of this compound serves as a proxy for the carbon cycling at the chemocline of ancient stratified water systems.
Applications:
-
Paleoenvironmental Reconstruction: The presence of this compound is a strong indicator of water column stratification, which can be associated with anoxia, hypersalinity, or thermal stratification.[3]
-
Source Input Elucidation: The δ¹³C value of this compound helps to identify the primary producers at the base of the food web in the ancient environment. This can distinguish between contributions from cyanobacteria, algae, and chemoautotrophic organisms.
-
Petroleum Exploration: this compound is often found in source rocks and oils from lacustrine and marine saline environments, and its isotopic composition can provide clues about the depositional environment of the source rock.
Data Interpretation:
The interpretation of this compound δ¹³C values requires comparison with the isotopic signatures of other biomarkers and bulk organic matter from the same sedimentary record. A significant depletion in ¹³C in this compound relative to phytoplanktonic biomarkers (e.g., steranes) can suggest a contribution from methanotrophs or other chemoautotrophs at the chemocline.
Quantitative Data Summary
| Depositional Environment | Typical Bulk Organic Carbon δ¹³C (‰ vs. VPDB) | Primary Carbon Sources & Notes |
| Marine (Open Ocean) | -20 to -22[4] | Primarily marine phytoplankton (C3 photosynthesis). Values can be influenced by sea surface temperature and CO₂ concentrations. |
| Marine (Upwelling Zones) | -18 to -20 | Higher productivity can lead to less negative δ¹³C values due to decreased isotopic fractionation. |
| Lacustrine (Freshwater) | -25 to -35 | Dominated by freshwater algae and terrestrial C3 plant input. Methanogenic recycling of carbon can lead to more depleted values. |
| Hypersaline | -15 to -25 | Can have a wide range of values depending on the specific microbial communities and carbon sources. Can be influenced by unique microbial metabolisms in extreme environments. |
| Anoxic Basins with Chemoautotrophy | Can be highly variable, with potential for very depleted values (-30 to -60 or more) | Reflects the incorporation of carbon from chemosynthesis, such as methanotrophy, where the methane source is biogenic and highly depleted in ¹³C. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of Lipid Biomarkers from Sediments
1. Sample Preparation:
- Freeze-dry the sediment sample to remove all water.
- Grind the dried sediment to a fine powder using a mortar and pestle or a ball mill to increase the surface area for extraction.
- Accurately weigh approximately 10-50 g of the powdered sediment into a pre-cleaned extraction thimble.
2. Total Lipid Extraction (TLE):
- Place the thimble in a Soxhlet extractor.
- Add a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) to the boiling flask.
- Extract the sample for 24-72 hours, ensuring a cycle rate of about 4-6 cycles per hour.
- After extraction, concentrate the TLE using a rotary evaporator at a temperature below 40°C.
3. Saponification (Optional, for removing esters):
- To the dried TLE, add a 6% KOH in methanol solution.
- Reflux the mixture for 2 hours.
- After cooling, add distilled water and extract the neutral lipids (including hydrocarbons) with hexane or a DCM:hexane mixture.
- Wash the neutral fraction with distilled water until the pH is neutral.
4. Fractionation of the Hydrocarbon Fraction:
- Prepare a chromatography column packed with activated silica gel.
- Apply the concentrated neutral lipid fraction (or TLE if saponification was skipped) to the top of the column.
- Elute the aliphatic hydrocarbon fraction (which contains this compound) with hexane or heptane.
- Collect the eluate and concentrate it to a final volume of approximately 100-200 µL for GC-C-IRMS analysis.
Protocol 2: δ¹³C Analysis of this compound by GC-C-IRMS
1. Instrumentation:
- A gas chromatograph (GC) coupled to a combustion interface, which is then linked to an isotope ratio mass spectrometer (IRMS).
2. GC Conditions (Example):
- Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating C30 hydrocarbons.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Injection: 1-2 µL of the hydrocarbon fraction in splitless mode.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 4°C/min to 320°C.
- Final hold: 320°C for 20 minutes. (Note: The temperature program should be optimized to achieve baseline separation of this compound from other co-eluting compounds.)
3. Combustion and IRMS:
- The combustion reactor is typically maintained at 950-1000°C and contains copper, nickel, and platinum wires to convert the eluted organic compounds into CO₂.
- A water trap (e.g., Nafion tubing) is used to remove water from the gas stream before it enters the IRMS.
- The IRMS measures the ion beams of m/z 44, 45, and 46 to determine the ¹³C/¹²C ratio of the CO₂ derived from the combusted this compound peak.
4. Calibration and Data Processing:
- The system is calibrated using a reference gas (CO₂) of known isotopic composition.
- A standard mixture of n-alkanes with known δ¹³C values should be run periodically to monitor instrument performance and accuracy.
- The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.
- The raw data is processed using the instrument's software, which integrates the peak areas of the m/z 44, 45, and 46 ion chromatograms to calculate the δ¹³C value for the this compound peak.
Visualizations
Caption: Logical workflow for this compound δ¹³C source elucidation.
Caption: Experimental workflow for δ¹³C analysis of this compound.
References
- 1. oera.ca [oera.ca]
- 2. ESSD - Description of a global marine particulate organic carbon-13 isotope data set [essd.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. IODP Publications • Volume 346 expedition research results • Data report: bulk sediment organic matter, carbonate, and stable isotope stratigraphy from IODP Expedition 346 Site U1427 (250â530 m CCSF-D_Patched) [publications.iodp.org]
Application Notes & Protocols for Gammacerane Quantification Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in geochemical and environmental studies, often indicating water column stratification in depositional environments.[1][2] Its accurate quantification is crucial for robust interpretations. The use of internal standards in analytical chemistry is a fundamental practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4]
This document provides detailed application notes and protocols for the quantification of this compound using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS). While a deuterated this compound would be the ideal internal standard, its commercial unavailability necessitates the use of a suitable structural analog.[5] Here, we propose the use of 17α(H),21β(H)-Hopane (a C30 hopane) as an internal standard due to its structural similarity to this compound and different retention time, which allows for its effective use in quantification.
Principle of Internal Standard Use
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (this compound) that is added in a known concentration to all samples, calibration standards, and quality controls.[3] The ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach corrects for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise results.[3]
References
Application Notes and Protocols for the Fractionation and Isolation of Saturated Hydrocarbons Containing Gammacerane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gammacerane, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in geochemical and environmental studies. Its presence in sedimentary rocks and petroleum is a reliable indicator of water column stratification during deposition.[1][2] The precursor to this compound is tetrahymanol, a lipid produced by certain eukaryotes, particularly ciliates, under anaerobic conditions as a substitute for sterols.[1][3] The diagenetic transformation of tetrahymanol in sediments leads to the formation of the highly stable this compound.[1] The isolation and quantification of this compound from complex organic mixtures in geological samples require robust fractionation methods to separate the saturated hydrocarbon fraction, where this compound is found, from other compound classes such as aromatic hydrocarbons and polar compounds.[1]
These application notes provide detailed protocols for the fractionation of saturated hydrocarbons containing this compound from geological samples, followed by its identification and quantification. The methodologies described are essential for researchers in geochemistry, environmental science, and may be of interest to those in drug development exploring unique biosynthetic pathways.[1]
Data Presentation: this compound Index in Various Geological Samples
The relative abundance of this compound is often expressed as the this compound index, which compares its concentration to that of a ubiquitous hopane, typically C30 hopane (17α(H),21β(H)-hopane).[1][4] This index provides a quantitative measure for assessing the paleoenvironment. Below is a table summarizing this compound index data from a case study on oil and source rock samples from the Bozhong subbasin, Bohai Bay Basin, which illustrates the variation of this biomarker in different geological contexts.[5]
| Sample ID | Sample Type | This compound Index (this compound/C30 hopane) | 4-Methyl Sterane Index |
| PL19-3-4 | Oil | 0.08 - 0.12 | 0.08 - 0.21 |
| PL19-3-6 | Oil | 0.19 - 0.30 | > 0.3 |
| PL19-3-5 (A, B, E) | Oil | 0.19 - 0.30 | > 0.3 |
| E2s1 | Source Rock | High | 0.1 - 0.25 |
| E2s3 | Source Rock | Low | High |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing sample preparation, lipid extraction, fractionation of the extract, and subsequent analysis.
Sample Preparation and Lipid Extraction
-
Sample Pulverization: Rock and sediment samples are first crushed and powdered to increase the surface area for efficient solvent extraction.
-
Lipid Extraction: The total lipid extract (TLE) is obtained from the powdered sample using organic solvents.[1]
-
Soxhlet Extraction: A classic and thorough method involving continuous extraction with a solvent mixture, typically dichloromethane/methanol (93:7 v/v), for 72 hours.
-
Accelerated Solvent Extraction (ASE): A more rapid and automated technique that uses elevated temperatures and pressures to achieve efficient extraction with smaller solvent volumes.
-
Fractionation of the Total Lipid Extract
The TLE is a complex mixture that must be fractionated to isolate the saturated hydrocarbons. Column chromatography is the most common method for this separation.[1][6]
a) Column Chromatography Protocol
This protocol describes the separation of the TLE into aliphatic (saturated), aromatic, and polar fractions using silica gel and alumina column chromatography.
-
Materials:
-
Chromatography column (e.g., 1.1 cm internal diameter x 25 cm length) with a Teflon™ stopcock.[7]
-
Silica gel (e.g., 70-230 mesh), activated by heating at 120°C for at least 4 hours.
-
Alumina (e.g., neutral, 70-230 mesh), activated by heating at 120°C for at least 4 hours.
-
Anhydrous sodium sulfate, pre-combusted.
-
Glass wool, pre-combusted.
-
Solvents: n-hexane, dichloromethane (DCM), methanol (all high purity, distilled).
-
Collection flasks (e.g., 50 mL pear-shaped flasks).
-
-
Column Packing (Slurry Method):
-
Insert a small plug of glass wool at the bottom of the chromatography column.[7]
-
Fill the column halfway with n-hexane.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the silica gel to settle. Tap the column gently to ensure even packing and remove any air bubbles.[8] Pack to a height of approximately 12 cm.[7]
-
Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.
-
Add a layer of activated alumina (e.g., 6 cm) on top of the silica gel layer using the same slurry method.[7]
-
Add a small layer (approx. 0.5 cm) of anhydrous sodium sulfate on top of the alumina to absorb any residual water from the sample.[7]
-
Wash the column with additional n-hexane, allowing the solvent level to drop to the top of the sodium sulfate layer.
-
-
Sample Loading and Elution:
-
Dissolve the dried TLE in a minimal amount of n-hexane.
-
Carefully load the sample onto the top of the column.
-
Fraction 1 (F1 - Saturated Hydrocarbons): Elute the saturated hydrocarbons by passing n-hexane through the column. Collect this fraction, which contains this compound. The volume of n-hexane can vary, but a typical volume is around 15-40 mL.[7]
-
Fraction 2 (F2 - Aromatic Hydrocarbons): Elute the aromatic hydrocarbons using a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).
-
Fraction 3 (F3 - Polar Compounds): Elute the polar compounds with a more polar solvent, such as dichloromethane/methanol (e.g., 50:50 v/v).
-
b) Thin-Layer Chromatography (TLC) for Rapid Screening
TLC can be used to quickly assess the separation of hydrocarbon classes and to determine an appropriate solvent system for column chromatography.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
Solvent system (e.g., n-hexane for nonpolar compounds).
-
Visualization method (e.g., UV lamp, iodine chamber, or a potassium permanganate stain).
-
-
Protocol:
-
Pour a small amount of the developing solvent (e.g., n-hexane) into the developing chamber and allow the atmosphere to become saturated with solvent vapor.
-
Using a capillary tube, spot a small amount of the TLE onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots. Saturated hydrocarbons will have a higher Rf value (travel further up the plate) than aromatic and polar compounds in a nonpolar solvent system.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The F1 fraction (saturated hydrocarbons) is analyzed by GC-MS to identify and quantify this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 310°C) at a controlled rate (e.g., 2°C/min), and holds at the final temperature to ensure elution of all compounds.[9]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For biomarker analysis, Selected Ion Monitoring (SIM) is highly effective.[4][10] To detect this compound and other terpanes, monitor the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191.[11][12][13]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Diagenetic Pathway of Tetrahymanol to this compound
Caption: Diagenetic pathway from tetrahymanol to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. papersandcake.wordpress.com [papersandcake.wordpress.com]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Interpreting m/z 191 Mass Chromatograms for Gammacerane and Hopanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentacyclic triterpenoids, particularly hopanes and their related compounds like gammacerane, are invaluable molecular fossils, or "biomarkers," used in geochemical and environmental studies.[1] These molecules originate from the cell membranes of various bacteria and some eukaryotes.[2] After deposition in sediments, their structures remain relatively stable over geological timescales, encoding information about the original organic matter, the depositional environment, and the thermal history of the source rock.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for their identification and quantification.[4][5] During GC-MS analysis, hopanoids exhibit a characteristic and intense fragment ion at a mass-to-charge ratio (m/z) of 191.[6][7] By selectively monitoring this ion, researchers can generate an extracted ion chromatogram (EIC) that highlights the distribution of hopanes and this compound, simplifying the interpretation of complex geological samples.[3] This application note provides a detailed guide to the interpretation of m/z 191 chromatograms and a standard protocol for the analysis of these significant biomarkers.
I. Principles and Geochemical Significance
The m/z 191 fragment is a diagnostic ion for most pentacyclic triterpanes with a hopane-type skeleton. It is formed by the cleavage of the C-8/C-14 and C-12/C-13 bonds, encompassing the A and B rings of the molecule.[6] The remarkable stability of this fragment makes it the base peak in the mass spectra of most hopanes, allowing for highly sensitive and selective detection.
The distribution and relative abundance of different hopane isomers and this compound in the m/z 191 chromatogram provide critical geochemical insights:
-
Depositional Environment: The presence and abundance of specific biomarkers can indicate the conditions of the ancient environment. This compound, for instance, is a key indicator of water column stratification, often associated with hypersaline or anoxic conditions.[8][9] The this compound Index, which compares its abundance to the C30 hopane, is a widely used proxy for such conditions.[8][10]
-
Thermal Maturity: As sediments are buried and heated, the stereochemistry of hopanes changes in predictable ways. The conversion of biologically-produced, less stable isomers to more thermodynamically stable geological isomers is a reliable indicator of thermal maturity (the extent of heat-driven alteration). Ratios such as Ts/(Ts+Tm) and the 22S/(22S+22R) epimer ratio for C31-C35 hopanes are commonly used to assess whether a source rock has entered the oil generation window.[2][11]
-
Source of Organic Matter: While hopanes are generally indicative of bacterial input, the presence of specific hopanoids, such as 2-methylhopanes (not the primary focus of this note but related), can suggest contributions from specific types of bacteria like cyanobacteria.[12]
II. Data Presentation: Key Biomarkers and Diagnostic Ratios
The following tables summarize the key compounds identified in m/z 191 chromatograms and the diagnostic ratios used for geochemical interpretation.
Table 1: Key Hopanoid Compounds Identified in m/z 191 Chromatograms
| Peak ID (Abbreviation) | Compound Name | Carbon No. | Geochemical Significance |
| Ts | 18α(H)-22,29,30-Trisnorneohopane | C27 | High thermal stability; indicator of mature source rocks.[2] |
| Tm | 17α(H)-22,29,30-Trisnorhopane | C27 | Lower thermal stability than Ts; dominant in immature samples.[2] |
| C29αβ | 17α(H),21β(H)-30-Norhopane | C29 | A ubiquitous hopane used in various diagnostic ratios.[7][13] |
| C30αβ | 17α(H),21β(H)-Hopane | C30 | A ubiquitous and often abundant hopane, used as a reference compound.[7][13] |
| G | This compound | C30 | Indicator of water column stratification, hypersalinity, and/or anoxia.[8][10] |
| C31αβ (22S and 22R) | 17α(H),21β(H)-Homohopane | C31 | Isomerization at the C-22 position is a key maturity indicator.[2] |
| C32αβ (22S and 22R) | 17α(H),21β(H)-Bishomohopane | C32 | Isomerization at the C-22 position is a key maturity indicator.[2] |
| C33αβ (22S and 22R) | 17α(H),21β(H)-Trishomohopane | C33 | Isomerization at the C-22 position is a key maturity indicator.[2] |
| C34αβ (22S and 22R) | 17α(H),21β(H)-Tetrakishomohopane | C34 | Isomerization at the C-22 position is a key maturity indicator.[2] |
| C35αβ (22S and 22R) | 17α(H),21β(H)-Pentakishomohopane | C35 | Isomerization at the C-22 position is a key maturity indicator.[2] |
Table 2: Common Diagnostic Ratios Calculated from m/z 191 Chromatograms
| Ratio Name | Calculation | Geochemical Interpretation | Typical Values |
| Maturity Parameters | |||
| Ts/Tm Ratio | Ts / Tm | Increases with increasing thermal maturity due to the higher stability of Ts.[11] | Immature: < 1; Mature: > 1-2 |
| C31 Hopane 22S/(22S+22R) | C31 αβ 22S / (C31 αβ 22S + C31 αβ 22R) | Increases from ~0 to an equilibrium value of ~0.58-0.62 with maturity.[2] | Immature: < 0.5; Mature: 0.58-0.62 |
| Source and Depositional Environment Parameters | |||
| This compound Index | This compound / C30αβ Hopane | High values indicate a stratified water column, often associated with hypersaline or anoxic conditions.[8][14] | Low salinity: < 0.1; Stratified/Saline: > 0.3 |
| C35/C34 Homohopane Ratio | C35 αβ (S+R) / C34 αβ (S+R) | High ratios (>1.0) can indicate highly reducing (anoxic) depositional conditions.[8] | Oxic/Sub-oxic: < 1.0; Anoxic: > 1.0 |
III. Experimental Protocols
This section outlines a standard methodology for the analysis of hopanes and this compound from crude oil or source rock extracts.
A. Sample Preparation: Extraction and Fractionation
-
Crushing (for Rocks): Crush rock or sediment samples to a fine powder (< 100 mesh) using a mortar and pestle or a rock mill.
-
Solvent Extraction:
-
Place the powdered sample (or a known weight of crude oil) into a Soxhlet thimble.
-
Extract the total lipid extract (bitumen) using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v) for 24-72 hours.[15]
-
Alternatively, use Accelerated Solvent Extraction (ASE) for faster, more efficient extraction.
-
After extraction, remove the solvent using a rotary evaporator to yield the total lipid extract.
-
-
Asphaltene Removal (for Oils): For crude oil samples, precipitate asphaltenes by adding n-heptane in a 40:1 volume ratio to the oil and allowing it to stand overnight. Filter to separate the maltene (n-heptane soluble) fraction.[15]
-
Fractionation:
-
Prepare a chromatography column packed with activated silica gel and alumina.[15]
-
Apply the total lipid extract (or maltene fraction) to the top of the column.
-
Elute the saturated hydrocarbon fraction (which contains hopanes and this compound) using n-hexane.[15]
-
Elute the aromatic hydrocarbon and polar fractions using solvents of increasing polarity (e.g., DCM, methanol).
-
Collect the saturated fraction and concentrate it under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 1 mL).
-
B. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[3][16]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[15][16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[16]
-
Injector: Splitless injection at an elevated temperature (e.g., 300 °C).[17]
-
Oven Temperature Program: A typical program starts at a low temperature, holds, and then ramps to a high final temperature to elute the high-molecular-weight hopanes. Example: 50 °C (hold 1 min), ramp at 20 °C/min to 100 °C, then ramp at 3 °C/min to 310 °C (hold 16 min).[16]
-
-
MS Conditions:
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor m/z 191 for hopanes and, optionally, m/z 217 for steranes.[3] It is also common to run a parallel full scan acquisition (e.g., m/z 50-570) to confirm peak identities.[3]
-
Source Temperature: ~230 °C.
-
Transfer Line Temperature: ~300 °C.
IV. Visualizations: Workflows and Logical Models
The following diagrams illustrate the experimental workflow, the origin of the key m/z 191 fragment, and the logic of geochemical interpretation.
Caption: Experimental workflow for biomarker analysis.
Caption: Formation of the m/z 191 ion from a hopane precursor.
Caption: Logical flow for geochemical data interpretation.
References
- 1. episodes.org [episodes.org]
- 2. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. english.gyig.cas.cn [english.gyig.cas.cn]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for the Analysis of Gammacerane in Biodegraded Petroleum Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gammacerane is a pentacyclic triterpenoid biomarker found in petroleum and source rocks. Its presence is often indicative of a stratified water column in the depositional environment, which can be associated with hypersaline or anoxic conditions.[1] In the context of petroleum biodegradation, this compound is considered to be relatively resistant compared to other biomarkers such as hopanes.[2][3] However, at severe levels of biodegradation, this compound concentrations can decrease, and it may be altered to 25-northis compound.[2][3] Monitoring the concentration of this compound and its ratio to other biomarkers, such as C30 hopane, can provide valuable insights into the extent of petroleum biodegradation. This document provides detailed methods for the analysis of this compound in biodegraded petroleum samples.
Data Presentation
The following tables summarize the expected trends in key biomarker ratios involving this compound with increasing levels of petroleum biodegradation, based on the Peters and Moldowan (PM) scale.[4][5] It is important to note that the absolute values of these ratios can vary depending on the specific crude oil and the microbial communities involved in the degradation process.
Table 1: this compound and Related Biomarker Ratios at Different Biodegradation Levels.
| Biodegradation Level (PM Scale) | This compound/C30 Hopane Ratio | This compound Concentration | 25-Northis compound Presence |
| PM 1-3 (Slight) | Stable | Stable | Absent |
| PM 4-5 (Moderate) | Stable to Slightly Increasing | Stable | Absent |
| PM 6-7 (Heavy) | Increasing | Stable to Slightly Decreasing | May start to appear in some cases |
| PM 8-9 (Severe) | May start to decrease | Decreasing | More likely to be present |
| PM 10 (Very Severe) | Significantly Decreased | Significantly Decreased | Often present |
Table 2: Relative Abundance of this compound and Other Biomarkers.
| Biomarker | Relative Resistance to Biodegradation |
| n-Alkanes | Low |
| Isoprenoids (Pristane, Phytane) | Low to Moderate |
| Hopanes (e.g., C30 Hopane) | Moderate to High |
| This compound | High |
| Steranes | Moderate to High |
| Diasteranes | High |
| 25-Norhopanes | Product of hopane biodegradation |
| 25-Northis compound | Product of this compound biodegradation |
Experimental Protocols
Sample Preparation: SARA Fractionation
This protocol describes the separation of crude oil into Saturate, Aromatic, Resin, and Asphaltene (SARA) fractions. This compound is a saturate, and this fractionation is crucial for reducing matrix complexity and improving the quality of the GC-MS analysis.
Materials:
-
Crude oil sample
-
n-hexane (or n-pentane)
-
Dichloromethane (DCM)
-
Methanol
-
Activated silica gel (for column chromatography)
-
Glass column for chromatography
-
Glass vials
-
Rotary evaporator
-
Nitrogen gas stream
Protocol:
-
Deasphalting:
-
Weigh approximately 100 mg of the crude oil sample into a glass vial.
-
Add n-hexane (or n-pentane) in a 40:1 solvent-to-sample ratio (v/w).
-
Sonicate the mixture for 15 minutes to ensure thorough mixing and precipitation of asphaltenes.
-
Allow the mixture to stand for at least 30 minutes to allow the asphaltenes to settle.
-
Filter the mixture through a solvent-rinsed filter paper to separate the soluble maltene fraction from the precipitated asphaltenes.
-
Wash the precipitated asphaltenes with additional n-hexane until the solvent runs clear.
-
Collect the filtrate (maltene fraction) and concentrate it using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a glass chromatography column packed with activated silica gel in n-hexane.
-
Load the concentrated maltene fraction onto the top of the silica gel column.
-
Elute the Saturate Fraction: Add n-hexane to the column and collect the eluate. This fraction will contain this compound and other saturated hydrocarbons.
-
Elute the Aromatic Fraction: Add a mixture of n-hexane and dichloromethane (e.g., 1:1 v/v) to the column and collect the eluate in a separate vial.
-
Elute the Resin Fraction: Add a mixture of dichloromethane and methanol (e.g., 1:1 v/v) to the column and collect the eluate in a separate vial.
-
Concentrate the collected saturate fraction under a gentle stream of nitrogen gas to a final volume of approximately 1 mL for GC-MS analysis.[6]
-
GC-MS Analysis of the Saturate Fraction
This protocol outlines the parameters for the analysis of the saturate fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 280-300 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial temp: 50-80 °C, hold for 2 minRamp 1: 10 °C/min to 250 °CRamp 2: 3-5 °C/min to 310 °C, hold for 15-20 min |
| Transfer Line Temperature | 280-300 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50-600 amu (Full Scan Mode) |
| Selected Ion Monitoring (SIM) | m/z 191 (for hopanes and this compound), m/z 177 (for 25-norhopanes and 25-northis compound) |
Data Analysis:
-
Identification: this compound and other terpanes are identified based on their retention times and mass spectra in the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for m/z 191.[7] 25-northis compound is identified in the m/z 177 EIC.
-
Quantification: The relative abundance of this compound is determined by integrating the peak area of the this compound peak in the m/z 191 chromatogram and comparing it to the peak area of an internal standard or other biomarkers like C30 hopane.
-
Calculation of Ratios: Calculate the this compound/C30 Hopane ratio by dividing the peak area of this compound by the peak area of C30 hopane in the m/z 191 chromatogram.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Biodegradation Pathway
Caption: this compound biodegradation to 25-northis compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of biodegradation on this compound in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of biodegradation on this compound in crude oils. (2017) | Haiping Huang | 21 Citations [scispace.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. wiki.aapg.org [wiki.aapg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
Application Notes and Protocols for Compound-Specific Isotope Analysis of Gammacerane and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Gammacerane, a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks, serves as a significant biomarker for reconstructing past environmental conditions.[1] Its presence is a robust indicator of water column stratification, often associated with anoxic or hypersaline conditions in lacustrine and marine environments.[1] The biological precursor to this compound is primarily tetrahymanol, a sterol surrogate produced by certain eukaryotes, particularly ciliates, under anaerobic conditions.[1] However, distinct bacterial pathways for tetrahymanol synthesis have also been identified, broadening the potential sources of this compound.[2][3]
Compound-Specific Isotope Analysis (CSIA) of this compound and its precursors provides a powerful tool to deconvolve the sources of organic matter and understand the biogeochemical processes leading to its formation and preservation. By measuring the stable isotopic compositions of carbon (δ¹³C) and hydrogen (δD) in these molecules, researchers can gain insights into the paleoecology of the precursor organisms, the carbon and hydrogen sources utilized in their biosynthesis, and the diagenetic pathways that transform tetrahymanol into this compound.[4]
For drug development professionals, understanding the unique biosynthetic pathways of tetrahymanol in bacteria, which are distinct from those in eukaryotes, could offer novel targets for antimicrobial drug discovery.[1]
Biogeochemical Pathways and Isotopic Fractionation
The formation of this compound is a multi-step process involving biosynthesis of precursors and their subsequent diagenetic alteration.
2.1. Biosynthesis of Precursors:
-
Eukaryotic Pathway: In ciliates such as Tetrahymena, tetrahymanol is synthesized from squalene as a substitute for sterols in oxygen-limited environments.[1]
-
Bacterial Pathway: Certain bacteria, including aerobic methanotrophs and sulfate-reducers, can also produce tetrahymanol.[2][3] This pathway is biochemically distinct from the eukaryotic one, potentially leading to different isotopic signatures.[2][3]
-
Bacteriohopanepolyols (BHPs): These are abundant membrane lipids in many bacteria and are precursors to a wide range of hopanes found in the geological record. While not direct precursors to this compound, their isotopic composition can provide context about the overall bacterial community and carbon cycling.
The isotopic composition of these precursors is influenced by:
-
The δ¹³C and δD values of the carbon and hydrogen sources (e.g., dissolved inorganic carbon, organic substrates, water).
-
Isotopic fractionation associated with the specific carbon fixation and biosynthetic pathways of the organism.
2.2. Diagenetic Transformation:
During burial and sedimentation, tetrahymanol undergoes diagenesis to form the more stable this compound. This transformation is believed to be a reduction process.[5] The diagenesis of BHPs to hopanes is more complex, involving defunctionalization and potential sulfurization. Isotopic fractionation during diagenesis of these large molecules is generally considered to be minor, with the primary isotopic signature of the precursor being preserved.[4] However, slight depletions in ¹³C have been observed during aromatization of some hopanoids.
Below is a diagram illustrating the biosynthetic and diagenetic pathways leading to this compound.
Quantitative Data
The following tables summarize available quantitative data on the this compound Index and the isotopic composition of this compound and its precursors. Data for direct precursors from natural environments is sparse in the reviewed literature.
Table 1: this compound Index in Different Depositional Environments
| Depositional Environment | This compound Index (this compound / C₃₀ Hopane) | Interpretation | Reference |
| Low salinity or unstratified water | < 0.4 | Low likelihood of water column stratification. | [1] |
| Hypersaline, stratified conditions | > 0.6 | Strong indicator of a stratified water column. | [1] |
Table 2: Compound-Specific Isotope Values of this compound and Precursors
| Compound | Sample Type / Condition | δ¹³C (‰, VPDB) | δD (‰, VSMOW) | Reference |
| This compound | Pyrolysis experiment | -29.53 | Not Reported | [1] |
| Tetrahymanol | Tetrahymena thermophila culture (24°C) | Not Reported | D-depleted relative to water | [1] |
| Tetrahymanol | Tetrahymena thermophila culture (36°C) | Not Reported | D-enriched relative to water | [1] |
| Bacterially-derived Hopanes | Peatlands | -27.5 to -57.1 | Not Reported | [1] |
Note: The available literature provides limited directly comparable quantitative isotopic data for this compound and its precursors from the same locations. The values presented are from different studies and contexts.
Experimental Protocols
The following section outlines the detailed methodology for the compound-specific isotope analysis of this compound and its precursors.
4.1. Experimental Workflow Overview
The overall workflow involves lipid extraction, separation into different compound classes, derivatization of polar compounds, and finally, analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
4.2. Detailed Methodologies
Step 1: Sample Preparation and Lipid Extraction
-
Crush and powder the sediment or rock samples to a fine, homogeneous powder.
-
Perform lipid extraction using a Soxhlet apparatus or an Accelerated Solvent Extractor (ASE) with a dichloromethane/methanol (9:1 v/v) solvent mixture for 24-72 hours.
-
Concentrate the total lipid extract (TLE) under reduced pressure.
Step 2: Fractionation
-
Separate the TLE into saturate, aromatic, and polar fractions using column chromatography.
-
Prepare a column with activated silica gel.
-
Load the TLE onto the column.
-
Elute the saturate fraction (containing this compound) with hexane.
-
Elute the aromatic fraction with a mixture of hexane and dichloromethane.
-
Elute the polar fraction (containing tetrahymanol) with a mixture of dichloromethane and methanol.
-
Concentrate each fraction.
Step 3: Derivatization of the Polar Fraction
-
To analyze tetrahymanol by GC, its hydroxyl group must be derivatized to increase volatility.
-
To the dried polar fraction, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 1-2 hours to form trimethylsilyl (TMS) ethers of the alcohols.
-
Evaporate the derivatizing agents under a stream of nitrogen.
-
Redissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-C-IRMS analysis.
Step 4: Compound-Specific Isotope Analysis (GC-C-IRMS)
-
Instrumentation: A gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion (for δ¹³C) or pyrolysis (for δD) interface.
-
GC Conditions (Example for Triterpenoids):
-
Column: Agilent DB-5ms (or equivalent), 60 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: Splitless injection at 300°C.
-
Oven Program: 50°C (hold 1 min), ramp to 120°C at 10°C/min, then ramp to 310°C at 5°C/min and hold for 40 min.
-
-
Interface Conditions:
-
Combustion (δ¹³C): A reactor with CuO/NiO wires maintained at 950-1000°C to convert organic compounds to CO₂.
-
Pyrolysis (δD): A ceramic reactor maintained at 1400-1450°C to convert organic compounds to H₂ gas.
-
-
Data Acquisition and Processing:
-
Identify the this compound and derivatized tetrahymanol peaks based on their retention times, determined by prior GC-MS analysis.
-
Integrate the peaks of interest to obtain their isotopic ratios.
-
Calibrate the measured isotopic values against international standards (VPDB for carbon, VSMOW for hydrogen) using reference gases and co-injected standards of known isotopic composition.
-
Data Interpretation and Applications
-
Source Apportionment: The δ¹³C values of this compound can help distinguish between eukaryotic and bacterial sources, especially if the carbon sources for these organisms are isotopically distinct (e.g., autotrophic vs. heterotrophic pathways).
-
Paleohydrology: The δD values of this compound and its precursors can reflect the isotopic composition of the water in which the precursor organisms lived, providing insights into past hydrological cycles and climate. However, biological fractionation factors must be considered.
-
Diagenetic Studies: By comparing the isotopic compositions of tetrahymanol and this compound in the same sample, the extent of isotopic fractionation during diagenesis can be assessed.
-
Drug Discovery: The identification of unique enzymes, such as the bacterial tetrahymanol synthase (Ths), that are absent in eukaryotes, presents opportunities for the development of targeted antimicrobial agents.
Disclaimer: The provided protocols are intended as a general guide. Specific instrumental parameters and procedures should be optimized in the user's laboratory for the specific samples and analytical instrumentation being used.
References
Troubleshooting & Optimization
Resolving co-elution of gammacerane and hopanes in GC-MS analysis
An essential resource for researchers, scientists, and drug development professionals facing challenges with the co-elution of gammacerane and hopanes during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides detailed troubleshooting steps, frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are this compound and hopanes, and why is their separation important?
This compound and hopanes are pentacyclic triterpenoid biomarkers, which are complex molecular fossils.[1] They are crucial in petroleum geochemistry for providing valuable information about the origin of petroleum, the depositional environment of source rocks, and their thermal maturity.[1][2][3] Hopanes are derived from bacteriohopanepolyols in bacterial cell membranes, while this compound's precursor, tetrahymanol, is linked to bacterivorous ciliates, often indicating water column stratification.[4][5] Their accurate separation and quantification are vital for correct geochemical interpretation. Co-elution can lead to misidentification and inaccurate quantitative results, compromising the reliability of these interpretations.[5][6]
Q2: What are the primary causes of co-elution between this compound and hopanes?
Co-elution of these compounds primarily occurs due to their similar molecular structures, polarity, and boiling points, which makes their chromatographic separation challenging.[5] The issue is often compounded by the insufficient separation capacity of standard GC columns when analyzing highly complex mixtures like crude oil or rock extracts.[6]
Q3: How can I identify a co-elution problem in my chromatogram?
Identifying co-elution is the first step to resolving it. Key indicators include:
-
Asymmetrical Peaks: Look for peaks that are not perfectly symmetrical. The presence of a "shoulder" on a peak or significant peak tailing can indicate that two or more compounds are eluting at nearly the same time.[7][8]
-
Inconsistent Mass Spectra: For a pure compound, the mass spectrum should be consistent across the entire peak. If you analyze the mass spectra at the leading edge, apex, and trailing edge of a single chromatographic peak and see significant differences, co-elution is likely occurring.[7]
-
Unexpected Ion Ratios: this compound is known for its relatively simple mass spectrum with a very dominant base ion at a mass-to-charge ratio (m/z) of 191.[5] If your tentatively identified this compound peak shows a non-dominant m/z 191 ion, it may be co-eluting with another compound, such as a methylhopane (which can show a sizeable m/z 205 peak).[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the co-elution of this compound and hopanes.
Step 1: Initial System Check
Before making significant changes to your method, rule out common system-level problems.
-
Check for Leaks: Ensure all fittings and connections in the carrier gas line, injector, and column are leak-free. Leaks can cause shifting retention times and loss of resolution.[8][9]
-
Verify Column Installation: Improper column installation in the injector or detector can lead to peak tailing or splitting.[9][10] Consult your instrument manual for the correct installation distances.
-
Run a Blank Analysis: Inject a solvent blank using your normal temperature program. This helps determine if ghost peaks or baseline instability are due to contamination in the injector, carrier gas, or the column itself.[10]
Step 2: GC Method Optimization
If the system check reveals no issues, the next step is to optimize the chromatographic method. The goal is to improve the separation factor (selectivity) and efficiency.[7]
-
GC Column Selection: The choice of the capillary column is the most critical factor influencing separation.[11][12]
-
Stationary Phase: Non-polar stationary phases are generally used for hydrocarbon biomarker analysis. Common choices include 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) or 100% dimethylpolysiloxane (e.g., DB-1).[2][13] For challenging separations, consider alternative stationary phases like DB-XLB, which has shown success in separating hopanoid homologs.[14]
-
Column Dimensions:
-
Length: A longer column increases the total number of theoretical plates, enhancing resolution. Consider using a 60-meter column instead of a 30-meter one.[2]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) increases column efficiency, leading to narrower peaks and better resolution.[11][15]
-
Film Thickness: Thicker films increase retention but can also increase bleed at high temperatures. A standard film thickness of 0.25 µm is common for this type of analysis.[16]
-
-
-
Oven Temperature Program:
-
Slower Ramp Rate: A slow temperature ramp is crucial for separating complex mixtures. A rate of 3°C/minute is often effective.[16][17][18] This increases the time analytes spend interacting with the stationary phase, improving separation.
-
Initial and Final Temperatures: A typical program starts at a low temperature (e.g., 40-50°C) and ramps to a high final temperature (e.g., 310-320°C), which is then held to ensure all heavy compounds elute.[2][16]
-
-
Carrier Gas Flow Rate:
-
Optimizing the carrier gas (typically Helium) flow rate or linear velocity can improve peak shape and resolution. It's important to operate at or near the optimal flow rate for the chosen column dimensions.[14]
-
Step 3: Advanced Techniques
If method optimization on a standard GC-MS system is insufficient, more advanced analytical techniques or sample preparation strategies may be necessary.
-
Sample Fractionation: Simplify the mixture before it enters the GC. Small-scale column chromatography using neutral alumina as the adsorbent can effectively separate hopanes into a purer fraction, removing interfering compounds like n-alkanes and steranes.[1]
-
Comprehensive Two-Dimensional GC (GCxGC-MS): This powerful technique uses two columns with different stationary phases connected by a modulator. It offers significantly higher peak capacity and resolution, making it highly effective for separating co-eluting compounds in complex biomarker mixtures.[6][19][20]
-
GC-MS/MS: By using selected reaction monitoring (SRM) or parent-ion scanning, GC-MS/MS can enhance selectivity. However, its utility may be limited if this compound and the co-eluting hopanes share the same parent and daughter ions.[5][16]
Quantitative Data Summary
The table below summarizes typical GC-MS parameters reported in the literature for analyzing petroleum biomarkers like hopanes and this compound. These should be used as a starting point for method development.
| Parameter | Typical Value / Type | Rationale & Reference |
| GC Column | ||
| Stationary Phase | HP-5MS, DB-1, or equivalent (5% Phenyl Polysiloxane) | Provides good selectivity for hydrocarbons based on boiling point and polarity.[2][13][16] |
| Length | 30 m - 60 m | Longer columns provide better resolution for complex mixtures.[2] |
| Internal Diameter | 0.25 mm | Offers a good balance of efficiency and sample capacity.[11][16] |
| Film Thickness | 0.25 µm | Standard thickness for separating semi-volatile compounds.[16] |
| Temperatures | ||
| Injector Temperature | 300 - 320°C | Ensures complete vaporization of high-boiling-point analytes.[17][18] |
| Oven Program | Initial: 50°C, Ramp: 3°C/min to 310°C, Hold: 16 min | A slow ramp rate is critical for resolving structurally similar compounds.[16][18] |
| MS Transfer Line | 320°C | Prevents condensation of analytes between the GC and MS.[14] |
| Carrier Gas | ||
| Gas Type | Helium | Inert carrier gas compatible with MS detectors.[16] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimized for column dimensions to ensure good efficiency.[13][16][18] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns.[16] |
| Acquisition Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM (m/z 191 for hopanes) for enhanced sensitivity.[2][14][17] |
Experimental Protocols
Protocol 1: GC Method Optimization for Resolving this compound and Hopanes
-
Column Installation: Install a 60 m x 0.25 mm I.D. x 0.25 µm film thickness HP-5MS (or equivalent) capillary column. Condition the column according to the manufacturer's instructions.
-
Injector Setup: Set the injector temperature to 300°C. Use a splitless injection mode for trace analysis.
-
Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
MS Setup: Set the MS transfer line temperature to 320°C and the ion source to 225°C.[14] Acquire data in full scan mode from m/z 50 to 650 to identify all compounds.
-
Analysis: Inject a reference sample containing known hopanes and this compound to determine their retention times under the new conditions. Analyze the sample chromatogram, focusing on the peak shapes and mass spectra in the hopane elution region.
Protocol 2: Sample Fractionation using Small-Scale Column Chromatography
This protocol describes a method to isolate hopanes from other interfering compounds prior to GC-MS analysis.[1]
-
Column Preparation:
-
Use a Pasteur pipette (180 mm length) as the column. Place a small plug of glass wool at the bottom.
-
Prepare a slurry of neutral alumina (100-200 µm) in hexane.
-
Carefully pack the pipette with the alumina slurry to create a packed column bed.
-
-
Sample Loading: Dissolve the crude oil or rock extract in a minimal amount of dichloromethane.[2] Carefully load the sample onto the top of the alumina bed.
-
Elution:
-
Elute the column with a mixed solvent of hexane and petroleum ether (e.g., 8:2 v/v).[1]
-
Collect fractions sequentially (e.g., 0.5 mL per fraction).
-
-
Fraction Analysis:
-
Analyze each fraction by GC-MS. The typical elution order is n-alkanes, followed by steranes, and then hopanes.[1]
-
Identify the fractions containing the highest purity of hopanes with minimal interference from other compound classes. These fractions can then be used for detailed quantitative analysis.[1]
-
Visualizations
Below is a troubleshooting workflow to guide the resolution of co-eluting peaks.
Caption: Troubleshooting workflow for resolving co-elution in GC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. agilent.com [agilent.com]
- 11. fishersci.ca [fishersci.ca]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. amt.copernicus.org [amt.copernicus.org]
- 14. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. trajanscimed.com [trajanscimed.com]
- 16. english.gyig.cas.cn [english.gyig.cas.cn]
- 17. vurup.sk [vurup.sk]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Improving peak shape and resolution for gammacerane in gas chromatography
Welcome to the technical support center for gas chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of gammacerane, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
Peak tailing for high-molecular-weight compounds like this compound is often caused by secondary interactions within the GC system.[1] Key factors include:
-
Active Sites: Interaction with acidic silanol groups on the surface of silica-based columns, liners, or glass wool can cause tailing.[1][2] Using a highly deactivated, end-capped column and deactivated liners can significantly reduce these interactions.[1]
-
Column Contamination: Non-volatile residues accumulating at the column inlet can create active sites, leading to poor peak shape.[3] Regularly trimming the first few centimeters of the column can resolve this.[4][5]
-
Incorrect Column Installation: If the column is positioned too high or too low in the inlet, it can create unswept volumes or turbulence, leading to tailing peaks.[6] Always follow the instrument manufacturer's instructions for proper installation.[6][7]
-
Low Inlet Temperature: If the inlet temperature is too low, higher boiling point analytes like this compound may not vaporize efficiently, causing tailing.[6]
Q2: How can I improve the resolution between this compound and co-eluting hopanes?
Improving resolution requires optimizing three key areas: selectivity, efficiency, and retention.[8][9]
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 3°C/min) during the elution window for triterpenoids can enhance separation.[10] Lowering the overall temperature increases the interaction of analytes with the stationary phase, which can improve resolution.[8][11]
-
Select the Right Column: For biomarker analysis, a long, narrow-bore column with a thin film is recommended for higher efficiency.[8][9] A 60 m x 0.25 mm I.D. x 0.25 µm film thickness column is a common choice. A non-polar stationary phase like a DB-1MS or DB-5MS is suitable for separating hydrocarbons based on boiling points.[10][12]
-
Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity maximizes column efficiency. Setting the flow rate too high or too low can lead to peak broadening and loss of resolution.[11][13]
Q3: Should I use a split or splitless injection for this compound analysis?
The choice depends on the concentration of this compound in your sample.
-
Splitless Injection: This technique is ideal for trace analysis, where analyte concentrations are very low.[14][15] The entire vaporized sample is transferred to the column, maximizing sensitivity.[16] However, the slower transfer can lead to broader peaks for more volatile compounds and potential degradation of thermally sensitive analytes.[14][17]
-
Split Injection: This is used for higher concentration samples to avoid overloading the column.[15][16] The high flow rates through the inlet result in sharp, narrow peaks.[16][18] A typical split ratio might be 50:1 or 100:1, where only a small fraction of the sample enters the column.[14]
Q4: Why is my this compound peak not being identified correctly by the mass spectrometer?
This compound identification can be challenging due to co-elution with other biomarkers, particularly hopanes, which share similar mass fragments.[19]
-
Co-elution: If another biomarker is co-eluting, the resulting mass spectrum will be a composite, which can mask the characteristic dominant m/z 191 fragment of this compound.[19] Improving chromatographic resolution is the first step to solving this.
-
Low Concentration: At very low concentrations, the signal-to-noise ratio may be poor, making a definitive match difficult.
-
MS/MS for Confirmation: For precise identification, using GC-MS/MS with a specific transition like 412 → 191 is recommended to differentiate this compound from other terpanes.[20]
Troubleshooting Guides
Problem: Poor Peak Shape (Broadening or Tailing)
If you observe that your this compound peak is broad or exhibits significant tailing, follow this troubleshooting workflow.
Problem: Inadequate Resolution
If this compound is not sufficiently separated from adjacent peaks, consider the following parameter optimizations. The relationship between GC parameters and chromatographic resolution is complex, but can be systematically addressed.
Quantitative Parameter Optimization
The following tables summarize key parameters that can be adjusted to improve peak shape and resolution for this compound.
Table 1: GC Parameter Adjustments for Improved Resolution
| Parameter | Adjustment | Rationale & Expected Outcome |
| Column Length | Increase (e.g., from 30 m to 60 m) | Increases efficiency (plate number). Doubling length increases resolution by ~40%.[8][9] |
| Column I.D. | Decrease (e.g., from 0.32 mm to 0.25 mm) | Increases efficiency, leading to narrower and taller peaks, which improves separation.[8][9] |
| Film Thickness | Decrease (e.g., from 0.50 µm to 0.25 µm) | Reduces peak broadening and column bleed, resulting in sharper peaks for high-boiling point analytes.[21] |
| Oven Temperature | Decrease initial temperature / Slower ramp rate | Increases analyte interaction with the stationary phase, enhancing selectivity and retention.[8][11] |
| Carrier Gas | Use Hydrogen instead of Helium | Hydrogen allows for faster optimal linear velocities, potentially reducing analysis time without sacrificing resolution.[11][22] |
Experimental Protocols
Standard GC-MS Protocol for this compound Analysis
This protocol is a typical starting point for the analysis of this compound and other hydrocarbon biomarkers in geological or environmental samples.[10]
1. Sample Preparation:
- Perform solvent extraction of the crushed rock or sediment sample using a dichloromethane/methanol mixture.
- Precipitate the asphaltene fraction using n-heptane.
- Separate the remaining maltene fraction into saturate, aromatic, and polar fractions using liquid column chromatography. This compound is contained in the saturate fraction.
2. GC-MS Instrumentation and Conditions:
Table 2: Recommended GC-MS Conditions for Biomarker Analysis[10]
| Parameter | Setting |
| GC System | Agilent 7890B (or equivalent) |
| MS System | Agilent 5977A (or equivalent) |
| Injector | Split/Splitless |
| Injection Mode | Splitless (for trace analysis) |
| Injector Temp | 300°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Capillary Column | DB-1MS (or equivalent), 60 m x 0.32 mm I.D., 0.25 µm film thickness |
| Oven Program | |
| Initial Temp | 50°C, hold for 1 min |
| Ramp 1 | 20°C/min to 120°C |
| Ramp 2 | 3°C/min to 310°C |
| Final Hold | Hold at 310°C for 25 min |
| MS Transfer Line | 310°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) for m/z 191 |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Split vs Splitless Injection [restek.com]
- 15. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 16. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Split vs Splitless Injection [restek.com]
- 19. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]
- 20. Secure Verification [cherry.chem.bg.ac.rs]
- 21. fishersci.ca [fishersci.ca]
- 22. microbiozindia.com [microbiozindia.com]
Identifying gammacerane in chromatograms without a pure standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biomarker analysis, specifically focusing on the identification of gammacerane in chromatograms without a pure standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
A1: this compound is a pentacyclic triterpenoid hydrocarbon found in geological samples like crude oil and sedimentary rocks. Its presence is a key indicator of water column stratification in the depositional environment, often associated with saline or anoxic conditions.[1][2] It is derived from the diagenesis of tetrahymanol, a compound produced by certain protozoa and bacteria.
Q2: What are the main challenges in identifying this compound in a chromatogram without a pure standard?
A2: The primary challenge is the co-elution of this compound with other pentacyclic triterpenoids, particularly hopanes, which are often more abundant.[1] This co-elution can obscure the characteristic mass spectral signals of this compound, making its definitive identification difficult. Furthermore, the absence of a pure this compound standard prevents direct comparison of retention times and mass spectra.
Q3: What is the characteristic mass spectral feature of this compound?
A3: this compound, like other hopanoids, produces a prominent fragment ion at a mass-to-charge ratio (m/z) of 191.[1] This ion corresponds to the A/B ring portion of the molecule and is often the base peak in the mass spectrum of hopanes. However, due to co-elution, relying solely on m/z 191 for identification can be misleading.
Q4: How can I tentatively identify this compound without a pure standard?
A4: Tentative identification can be achieved by combining information from its mass spectrum and its relative retention time (RRT). This compound typically elutes after the C31 αβ-hopane and before the C32 αβ-hopane diastereomers in gas chromatography. By identifying the well-defined peaks of the C31 and C32 hopanes, the elution window for this compound can be established.
Troubleshooting Guide
Issue 1: The m/z 191 chromatogram is complex and I cannot distinguish the this compound peak.
-
Problem: High abundance of co-eluting hopanes is masking the this compound peak.
-
Solution 1: Analyze diagnostic ion ratios. While m/z 191 is common to all hopanoids, the relative intensities of other fragment ions can differ. Examine the mass spectrum of the peak suspected to be this compound for other characteristic ions.
-
Solution 2: Use a reference sample. If possible, analyze a well-characterized crude oil or source rock extract known to contain a high abundance of this compound. This can help to confirm its retention time and mass spectral characteristics on your instrument.
Issue 2: A peak is present in the expected retention window for this compound, but its mass spectrum is not a clear match.
-
Problem: The peak may be a mixture of this compound and a co-eluting hopane.
-
Solution 1: Deconvolution software. Utilize the deconvolution feature of your mass spectrometry software to attempt to separate the mass spectra of the co-eluting compounds.
-
Solution 2: High-resolution mass spectrometry. If available, high-resolution mass spectrometry can provide more accurate mass measurements, which may help to differentiate between this compound and hopanes based on their elemental compositions.
Issue 3: I am unsure of the elution order of the C31 and C32 hopanes on my GC column.
-
Problem: Incorrect identification of the hopane peaks will lead to an incorrect retention window for this compound.
-
Solution: Consult literature and databases. The elution order of hopanes is well-documented for common stationary phases like DB-5. The NIST Chemistry WebBook and other scientific publications can provide reference chromatograms and retention indices.
Data Presentation
Table 1: Key Mass Spectral Ions for this compound and Co-eluting Hopanes
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Key Diagnostic Ions (m/z) and their Relative Abundance |
| This compound | 412 | 191 | 369 (low), 204, 191 (100%), 177, 149 |
| C31 αβ-Hopane | 426 | 191 | 411, 369, 231, 191 (100%) |
| C32 αβ-Hopane | 440 | 191 | 425, 369, 245, 191 (100%) |
Table 2: Kovats Retention Indices (RI) on a DB-5 Column
| Compound | Kovats Retention Index (RI) | Reference |
| C31 αβ-Hopane (22S) | 3303 | [3] |
| C31 αβ-Hopane (22R) | 3320 (approx.) | Estimated based on typical elution patterns |
| This compound | Not readily available in literature | - |
| C32 αβ-Hopane (22S) | 3430 (approx.) | Estimated based on typical elution patterns |
| C32 αβ-Hopane (22R) | 3450 (approx.) | Estimated based on typical elution patterns |
Note: The Kovats Retention Index for this compound on a DB-5 column is not consistently reported in the literature. Therefore, identification should primarily rely on relative retention time and mass spectral analysis.
Experimental Protocols
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Saturated Hydrocarbons for Biomarker Identification
-
Sample Preparation:
-
Extract the total lipid fraction from the geological sample (e.g., crude oil, source rock) using a suitable solvent system (e.g., dichloromethane:methanol 9:1 v/v).
-
Fractionate the total lipid extract into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography with silica gel.
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Concentrate the saturated hydrocarbon fraction under a gentle stream of nitrogen.
-
Dissolve the residue in a known volume of n-hexane for GC-MS analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 290 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 150 °C.
-
Ramp 2: 4 °C/min to 320 °C, hold for 20 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode for m/z 191.
-
Mandatory Visualization
Caption: Workflow for the tentative identification of this compound in geological samples without a pure standard.
References
Matrix effects in the analysis of gammacerane from complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of gammacerane from complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed in complex samples?
This compound is a pentacyclic triterpenoid hydrocarbon that serves as a crucial biomarker in geochemical studies.[1] It is often analyzed in complex matrices such as crude oils and ancient sediments to provide insights into the depositional environment of source rocks.[1][2][3] The presence and abundance of this compound can indicate water column stratification and salinity during sediment deposition.[4][5]
Q2: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the analytical signal of a target analyte (in this case, this compound) due to the co-eluting components of the sample matrix.[6][7] In mass spectrometry-based techniques like GC-MS and LC-MS, these effects can manifest as either signal suppression (ion suppression) or signal enhancement (ion enhancement), leading to inaccurate quantification.[8][9] For instance, when analyzing this compound in crude oil, other hydrocarbons and complex organic molecules can interfere with its ionization process.[9]
Q3: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to matrix effects, although the mechanisms can differ.[9][10]
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GC-MS: In GC-MS, matrix-induced signal enhancement is a common phenomenon where active sites in the injector and column are deactivated by matrix components, leading to a stronger signal for the analyte.[11]
-
LC-MS: In LC-MS, particularly with electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, typically resulting in ion suppression.[6][9][12]
Q4: How can I mitigate matrix effects in my this compound analysis?
Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components before analysis.[12][13]
-
Stable Isotope Dilution (SID): This is a highly effective method where a known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard.[12][14][15][16] Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[12][17]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[18][19][20][21] This helps to ensure that the standards and samples experience comparable matrix effects.
-
Standard Addition: In this method, known amounts of the this compound standard are added to the sample itself.[8][18][22] This is particularly useful when a suitable blank matrix is unavailable.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analysis.[22] However, this may compromise the sensitivity of the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound quantification in replicate samples. | Inconsistent matrix effects between samples. | 1. Implement a stable isotope dilution (SID) method using a labeled this compound internal standard for the most robust correction.[12][14][15] 2. Ensure the sample preparation protocol is highly consistent. 3. If using matrix-matched calibration, verify the similarity of the blank matrix to the samples. |
| Significantly lower than expected this compound concentrations. | Ion suppression due to co-eluting matrix components, particularly in LC-MS analysis.[6][9] | 1. Optimize the chromatographic separation to better resolve this compound from interfering compounds. 2. Improve the sample cleanup procedure, for example, by using a more selective SPE sorbent.[13] 3. Evaluate the matrix effect using a post-column infusion experiment to identify regions of suppression.[12] |
| Higher than expected this compound concentrations. | Matrix-induced signal enhancement, which can be common in GC-MS analysis.[11] | 1. Employ matrix-matched calibration to compensate for the enhancement.[18][19][20] 2. Use a labeled internal standard (SID method).[12] 3. Regularly maintain and clean the GC inlet to minimize active sites. |
| Inconsistent peak shapes for this compound. | Matrix components affecting the chromatography.[6] | 1. Dilute the sample extract to reduce the overall matrix load on the column. 2. Incorporate an additional cleanup step in the sample preparation. |
| Difficulty in finding a suitable blank matrix for matrix-matched calibration. | The ubiquitous nature of hydrocarbons in geological samples. | 1. Use the method of standard addition, where the calibration curve is constructed within the sample itself.[8][18][22] 2. If possible, prepare a "surrogate" matrix by mixing components that mimic the general composition of your samples. |
Experimental Protocols
Protocol 1: this compound Extraction from Sediment Samples
This protocol provides a general guideline for the extraction of hydrocarbons, including this compound, from sediment samples.
-
Sample Preparation: Dry the sediment sample at 60°C and grind it to a fine powder.
-
Soxhlet Extraction:
-
Place approximately 20 g of the powdered sediment into a Soxhlet thimble.
-
Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the sample.
-
Extract the sample for 24-48 hours using a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
-
Fractionation:
-
Concentrate the extract using a rotary evaporator.
-
Perform column chromatography on silica gel to separate the extract into aliphatic, aromatic, and polar fractions. This compound will be in the aliphatic fraction.
-
-
Analysis: Concentrate the aliphatic fraction and analyze it using GC-MS.
Protocol 2: Quantification of this compound using Stable Isotope Dilution (SID) GC-MS
This protocol outlines the steps for quantifying this compound using a stable isotope-labeled internal standard.
-
Internal Standard Spiking: Prior to extraction, spike a known amount of a stable isotope-labeled this compound (e.g., d4-gammacerane) into each sample, calibration standard, and quality control sample.
-
Sample Preparation: Follow the extraction and fractionation protocol as described in Protocol 1.
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both native this compound and the labeled internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the native this compound to the labeled internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: Workflow for this compound analysis with matrix effect mitigation.
Caption: Causes and consequences of matrix effects in analysis.
References
- 1. The effect of biodegradation on this compound in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brewingscience.de [brewingscience.de]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 20. info.asistandards.com [info.asistandards.com]
- 21. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Use of a reference crude oil with high gammacerane content for identification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of a reference crude oil with high gammacerane content for identification purposes.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and other biomarkers in crude oil.
| Problem | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution (Peak Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Active Sites: Presence of active sites in the injector liner or the column itself. 3. Improper Column Installation: Incorrect installation of the GC column. | 1. Reduce the injection volume or dilute the sample. 2. Use a deactivated inlet liner and/or a new, inert GC column. Consider trimming the first few centimeters of the column. 3. Reinstall the column according to the manufacturer's instructions. |
| Low Signal-to-Noise Ratio | 1. Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the instrument. 2. Leaks in the System: Air leaks in the GC-MS system can increase background noise. 3. Contaminated Ion Source: A dirty ion source can reduce sensitivity. | 1. Concentrate the sample or use a larger injection volume if possible without causing overload. 2. Perform a leak check of the entire system, including the injector, column fittings, and mass spectrometer. 3. Clean the ion source according to the manufacturer's protocol. |
| Co-elution of this compound and Hopanes | 1. Similar Chemical Properties: this compound and certain hopanes have very similar boiling points and polarities, leading to overlapping peaks on standard GC columns. 2. Inadequate Chromatographic Separation: The GC method is not optimized for the separation of these specific compounds. | 1. Utilize High-Resolution GC Columns: Employ a long (e.g., 60m) capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS) for better separation. 2. Optimize GC Oven Temperature Program: Use a slow temperature ramp (e.g., 3°C/min) during the elution window of terpanes to improve separation. 3. Employ Deconvolution Software: Use mass spectral deconvolution software to mathematically separate the overlapping peaks based on subtle differences in their mass spectra.[1][2] 4. Consider Comprehensive Two-Dimensional GC (GCxGC): For highly complex samples, GCxGC provides significantly enhanced resolving power.[3][4][5][6][7] |
| Inaccurate this compound Identification | 1. Misinterpretation of Mass Spectra: Incorrectly identifying the this compound peak due to co-elution and similar fragmentation patterns with hopanes (both show a prominent m/z 191 fragment). 2. Lack of a Reliable Reference Standard: The reference oil used has a low or unconfirmed this compound content. | 1. Examine the Full Mass Spectrum: While m/z 191 is the base peak for both this compound and hopanes, there are subtle differences in other fragment ions. This compound often exhibits a simpler mass spectrum due to its molecular symmetry.[8][9] 2. Use a High-Gammacerane Reference Oil: Obtain a certified reference material (CRM) or a well-characterized crude oil known to have a high this compound content to confirm the retention time and mass spectrum.[8] |
| Variable this compound Index Values | 1. Biodegradation Effects: Severe biodegradation can alter the concentration of this compound and hopanes, leading to an unreliable this compound index.[10] 2. Thermal Maturity: The this compound index can be influenced by the thermal maturity of the source rock and oil.[11] | 1. Assess the level of biodegradation using other biomarker ratios. Be cautious in interpreting the this compound index in heavily biodegraded samples.[10] 2. Evaluate thermal maturity using multiple biomarker parameters to understand its potential impact on the this compound index.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
A1: this compound is a pentacyclic triterpenoid hydrocarbon found in petroleum and ancient sediments. Its presence in high abundance is a reliable indicator of water column stratification in the depositional environment of the source rock.[10] This stratification often leads to anoxic (oxygen-depleted) bottom waters, which are conducive to the preservation of organic matter.
Q2: What is the this compound Index and how is it calculated?
A2: The this compound Index is a geochemical parameter used to assess the degree of water column stratification. It is typically calculated as the ratio of the peak area or height of this compound to that of C30 17α(H),21β(H)-hopane in the m/z 191 mass chromatogram.[12][13][14]
Q3: How can I differentiate this compound from co-eluting hopanes in a GC-MS analysis?
A3: Differentiating this compound from co-eluting hopanes can be challenging as they share a dominant fragment ion at m/z 191.[8][15] Key strategies include:
-
High-Resolution Chromatography: Using a long GC column and an optimized temperature program to achieve the best possible separation.
-
Mass Spectral Deconvolution: Employing software to separate the mixed mass spectra.[1][2]
-
Analysis of Full Mass Spectra: Carefully examining the entire mass spectrum for subtle differences in fragmentation patterns. This compound's symmetrical structure can lead to a simpler spectrum compared to hopanes.[8][9]
-
Use of a High-Gammacerane Reference: Injecting a known high-gammacerane standard to confirm its retention time and mass spectral signature.[8]
Q4: Where can I obtain a reference crude oil with a high this compound content?
A4: While specific high-gammacerane certified reference materials (CRMs) are not always readily advertised, several suppliers of petroleum and geochemical standards may be able to provide them or offer custom standards. It is recommended to contact reputable suppliers of geological and petroleum reference materials and inquire about crude oils sourced from known hypersaline or lacustrine environments, as these are more likely to have elevated this compound levels.[16][17]
Quantitative Data
The this compound Index (this compound/C30 Hopane) can vary significantly depending on the depositional environment of the source rock. The following table provides typical ranges for different environments.
| Depositional Environment | Typical this compound Index Range | Interpretation |
| Marine (Open Marine, Normal Salinity) | < 0.15 | Low water column stratification. |
| Marine Shale | 0.1 - 0.3 | Moderate water column stratification, often associated with anoxic conditions. |
| Lacustrine (Freshwater to Brackish) | 0.2 - 0.5 | Significant water column stratification, common in many lake systems.[11][13] |
| Hypersaline (Carbonate/Evaporite) | > 0.3 (can be > 1.0) | Strong and persistent water column stratification due to high salinity.[12][18] |
Note: These values are indicative and can be influenced by factors such as thermal maturity and biodegradation.
Experimental Protocols
Protocol for Saturate Fraction Analysis of Crude Oil by GC-MS
This protocol outlines the key steps for the analysis of the saturate fraction of crude oil to identify and quantify this compound and other biomarkers.
-
Sample Preparation (SARA Fractionation):
-
Accurately weigh approximately 100 mg of the crude oil sample into a vial.
-
Perform asphaltene precipitation by adding an excess of n-hexane (e.g., 40:1 solvent-to-oil ratio) and allowing it to stand for several hours.
-
Centrifuge the mixture and carefully decant the supernatant (maltene fraction).
-
Fractionate the maltene into saturates, aromatics, and resins using column chromatography with activated silica gel and alumina.[19]
-
Elute the saturate fraction using n-hexane.[19]
-
Concentrate the saturate fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MS).
-
Column: 60 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 300°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 3°C/min to 310°C.
-
Hold at 310°C for 15 minutes.
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify this compound and C30 hopane in the m/z 191 mass chromatogram based on their retention times relative to a high-gammacerane reference oil.
-
Integrate the peak areas of this compound and C30 hopane.
-
Calculate the this compound Index.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for co-eluting peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fingerprinting Crude Oils and Tarballs using Biomarkers and Comprehensive Two-Dimensional Gas Chromatography [restek.com]
- 5. Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI) and Photo Ionization (PI | Applications Notes | JEOL Ltd. [jeol.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. english.gyig.cas.cn [english.gyig.cas.cn]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Study on the Applicability of Saturated Hydrocarbon Parameters in the Evaluation of Lacustrine Source Rocks and Oils Based on Thermal Simulation Experiments - ProQuest [proquest.com]
- 12. Biomarker characteristics of hydrocarbon source rocks in saline lacustrine basin: a case study of Paleogene–Neogene strata in the Western Qaidam Basin, western China - Dialnet [dialnet.unirioja.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 16. minio.scielo.br [minio.scielo.br]
- 17. bioszeparacio.hu [bioszeparacio.hu]
- 18. Blog - Salty Matters [saltworkconsultants.com]
- 19. Accelerating Saturate, Aromatic, Resin, Asphaltene (SARA) Analysis for High-Fidelity Petroleum Profiling via μSARA-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
Minimizing interference in gammacerane analysis using GC-MS in SIM mode
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analysis of gammacerane by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
Frequently Asked Questions (FAQs)
Q1: What is the primary ion fragment used for the detection of this compound in GC-MS SIM mode, and why is it chosen?
A1: The primary ion fragment used for the detection of this compound in SIM mode is the mass-to-charge ratio (m/z) 191. This fragment is characteristic of many pentacyclic triterpenoids, including hopanes and this compound, and is typically the most abundant ion in their mass spectra, providing high sensitivity for detection.
Q2: What are the most common sources of interference in this compound analysis?
A2: The most significant interference in this compound analysis comes from co-eluting hopanes.[1] Hopanes are another class of pentacyclic triterpenoid biomarkers that are often abundant in geological and environmental samples and also produce a strong m/z 191 fragment ion. This co-elution can lead to inaccurate identification and quantification of this compound.
Q3: My suspected this compound peak in the m/z 191 chromatogram has a weak signal and a messy spectrum. What could be the cause?
A3: A weak or messy this compound signal can be attributed to several factors:
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Low concentration: this compound may be present at very low levels in your sample.
-
Co-elution: As mentioned, co-elution with more abundant hopanes can suppress the relative intensity of the this compound peak and lead to a mixed mass spectrum.
-
Matrix effects: Complex sample matrices can interfere with the ionization of this compound, leading to a reduced signal.
-
Improper sample preparation: Inefficient extraction or cleanup can result in the loss of this compound or the introduction of interfering compounds.
Q4: Is there a more selective method than GC-MS SIM for this compound analysis?
A4: Yes, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a more selective and often more sensitive technique for this compound analysis. By using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), you can monitor a specific parent-to-daughter ion transition. For this compound, the recommended transition is m/z 412 → m/z 191.[1] This significantly reduces interference from other compounds that may also have an m/z 191 fragment but a different parent ion mass.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and other hopanes in the m/z 191 chromatogram.
Possible Causes:
-
Inadequate chromatographic separation.
-
Overloaded column.
-
Inappropriate GC temperature program.
Solutions:
-
Optimize GC Conditions:
-
Use a long, non-polar capillary column (e.g., 60 m DB-5ms) for better separation of complex hydrocarbon mixtures.
-
Employ a slow temperature ramp rate (e.g., 2-4°C/min) during the elution window of terpanes to improve resolution.
-
Ensure proper carrier gas flow rate (typically around 1-1.5 mL/min for helium).
-
-
Sample Dilution: If the column is overloaded, dilute the sample to reduce peak broadening and improve separation.
-
Consider GCxGC-MS: For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly higher resolving power.[2]
Issue 2: The mass spectrum of the suspected this compound peak does not show a dominant m/z 191 ion.
Possible Causes:
-
Co-elution with a methylhopane: The presence of a significant m/z 205 peak in addition to m/z 191 can indicate co-elution with a 2-methylhopane.[3][4]
-
Misidentification: The peak may not be this compound.
-
High background noise: A noisy baseline can distort the mass spectrum.
Solutions:
-
Review Mass Spectra of Surrounding Peaks: Analyze the mass spectra of peaks eluting just before and after the suspected this compound peak to identify potential co-eluting compounds.
-
Use a Reference Standard: If possible, analyze a this compound standard to confirm its retention time and mass spectrum on your instrument.
-
Improve Sample Cleanup: Employ a more rigorous sample cleanup procedure to remove interfering compounds (see Experimental Protocols section).
-
Switch to GC-MS/MS: As previously mentioned, GC-MS/MS with the 412 -> 191 transition will provide much higher confidence in identification.[1]
Data Presentation
Table 1: Comparison of GC-MS (SIM) and GC-MS/MS (MRM) for this compound Analysis
| Feature | GC-MS (SIM Mode) | GC-MS/MS (MRM Mode) |
| Principle | Monitors a single characteristic ion (m/z 191). | Monitors a specific parent ion to daughter ion transition (m/z 412 → 191). |
| Selectivity | Moderate; prone to interference from co-eluting compounds with the same m/z fragment (e.g., hopanes). | High; significantly reduces chemical noise and interference, as both parent and daughter ions must match.[5] |
| Sensitivity | Good, but can be limited by high background from matrix and co-eluting compounds. | Excellent; lower signal-to-noise ratio often leads to lower detection limits.[5] |
| Confidence in Identification | Moderate; relies on retention time and a single ion, which can be ambiguous in complex mixtures. | High; the specificity of the MRM transition provides greater confidence in compound identification.[1] |
| Typical Application | Screening and analysis of relatively clean samples with known this compound presence. | Analysis of complex matrices, trace-level quantification, and confirmation of this compound identity. |
Table 2: Recommended GC-MS Operating Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | Non-polar fused silica (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 290 - 300°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Program | Initial: 50°C (hold 1 min), Ramp 1: to 120°C at 20°C/min, Ramp 2: to 310°C at 3°C/min, Final hold: at 310°C for 20-30 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| SIM Ion | m/z 191 |
| Dwell Time | 50 - 100 ms |
Experimental Protocols
Protocol 1: General Extraction of Biomarkers from Sediment Samples
-
Drying: Freeze-dry the sediment sample to remove all water.
-
Grinding: Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle.
-
Solvent Extraction:
-
Place the powdered sediment in a cellulose thimble and perform a Soxhlet extraction for 72 hours with a mixture of dichloromethane (DCM) and methanol (9:1 v/v).
-
Alternatively, use an Accelerated Solvent Extractor (ASE) with the same solvent mixture at elevated temperature and pressure for a faster extraction.
-
-
Fractionation:
-
Concentrate the total lipid extract under a stream of nitrogen.
-
Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography with silica gel.
-
Elute the aliphatic fraction (containing this compound and hopanes) with hexane or heptane.
-
-
Analysis: Concentrate the aliphatic fraction and analyze by GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup to Reduce Hopane Interference
This protocol can be applied to the aliphatic fraction obtained from Protocol 1 to enrich for this compound relative to hopanes.
-
SPE Cartridge Selection: Use an amino-propyl (NH2) bonded silica SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve the dried aliphatic fraction in a minimal amount of hexane and load it onto the conditioned SPE cartridge.
-
Elution:
-
Elute the hopanoids with a solvent mixture of 9:1 DCM:acetone.[3]
-
This compound has a slightly different polarity and may be partially separated. Collect fractions and analyze by GC-MS to determine the optimal elution volume for this compound enrichment.
-
-
Analysis: Concentrate the desired fraction(s) and analyze by GC-MS.
Visualizations
Caption: Workflow for sample preparation, cleanup, and analysis of this compound.
Caption: Troubleshooting logic for a weak or messy this compound peak.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing challenges in the quantification of trace amounts of gammacerane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of trace amounts of gammacerane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying trace amounts of this compound?
A1: The primary challenges in quantifying trace amounts of this compound include:
-
Co-elution: this compound often co-elutes with other pentacyclic triterpenoids, particularly hopanes, which have similar mass spectra and retention times. This chromatographic overlap can lead to inaccurate identification and quantification.[1][2][3][4][5][6][7]
-
Low Abundance: In many geological and biological samples, this compound is present at very low concentrations, requiring highly sensitive analytical instrumentation and optimized sample preparation methods to achieve reliable quantification.
-
Matrix Effects: Complex sample matrices, such as sediments and crude oil, can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[8][9][10][11][12]
-
Lack of Certified Reference Materials: The commercial availability of certified this compound standards is limited, which can complicate method validation and ensure the accuracy of quantification.
Q2: What is the characteristic mass fragment used for identifying this compound in GC-MS analysis?
A2: The most characteristic mass fragment for this compound and other hopanoid triterpenoids is at a mass-to-charge ratio (m/z) of 191.[1][2][13][14] This fragment corresponds to the A/B ring portion of the molecule. Analysis is typically performed in selected ion monitoring (SIM) mode, focusing on m/z 191 to enhance sensitivity and selectivity.
Q3: Why might the m/z 191 peak for this compound not be the most dominant in my mass spectrum?
A3: Co-elution with other biomarkers is a common reason for a non-dominant m/z 191 peak for this compound. If a hopane or another compound with a strong m/z 191 fragment co-elutes, it can contribute to the ion current at that m/z, making the this compound peak appear relatively smaller or leading to a distorted peak shape. In some instances, the presence of a significant m/z 205 peak may indicate co-elution with a methylhopane.
Q4: What is the "this compound index," and how is it used?
A4: The this compound index is a relative quantification parameter typically calculated as the ratio of the peak area or height of this compound to that of C30 17α(H),21β(H)-hopane in the m/z 191 mass chromatogram.[14] This index is widely used in geochemistry as an indicator of water column stratification and salinity in depositional environments.[14] It is important to note that severe biodegradation can alter this ratio, potentially leading to misinterpretation.[3][15]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution of this compound and Hopanes
Symptoms:
-
Overlapping peaks for this compound and C30 hopane in the m/z 191 chromatogram.
-
Inability to establish a clear baseline for peak integration.
-
Inconsistent this compound/C30 hopane ratios across replicate analyses.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal GC Column | Use a high-resolution capillary column with a stationary phase suitable for hydrocarbon biomarker analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms). A longer column (e.g., 60 m) can also improve separation. |
| Inadequate GC Oven Temperature Program | Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 1-3°C/min) during the elution window of the target compounds to enhance separation. |
| High Carrier Gas Flow Rate | Reduce the carrier gas flow rate to increase the interaction of the analytes with the stationary phase, which can improve resolution. Ensure the flow rate remains within the optimal range for the column diameter. |
| Complex Sample Matrix | Employ a more rigorous sample cleanup and fractionation procedure to remove interfering compounds prior to GC-MS analysis. |
Issue 2: Low Signal-to-Noise Ratio (S/N) for this compound Peak
Symptoms:
-
This compound peak is barely distinguishable from the baseline noise.
-
High variability in peak area/height upon repeated injections.
-
Difficulty in achieving desired limits of detection (LOD) and quantification (LOQ).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Sample Concentration | Concentrate the sample extract to a smaller volume before analysis. However, be mindful of concentrating interfering matrix components as well. |
| Suboptimal Injection Volume or Technique | Increase the injection volume if possible, or switch to a more efficient injection technique like pulsed splitless injection to introduce more sample onto the column. |
| Mass Spectrometer Not in SIM Mode | Ensure the mass spectrometer is operating in Selected Ion Monitoring (SIM) mode, monitoring m/z 191. Full scan mode is significantly less sensitive for trace analysis. |
| Contaminated GC-MS System | Clean the ion source, replace the injection port liner and septum, and bake out the GC column to remove contaminants that can contribute to high background noise. |
| Matrix-Induced Signal Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. The use of a deuterated internal standard can help to correct for signal suppression.[16][17][18] |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High relative standard deviation (RSD) for replicate measurements.
-
Inconsistent recovery of this compound in spiked samples.
-
Discrepancies between results obtained with different analytical batches.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Lack of or Inappropriate Internal Standard | Use a suitable internal standard, ideally a deuterated analog of this compound (if available) or another compound with similar chemical properties and retention time that is not present in the sample.[16][17][18] The internal standard should be added at the beginning of the sample preparation process to account for losses during extraction and cleanup. |
| Non-linear Detector Response | Establish a calibration curve with a sufficient number of concentration levels to cover the expected range of this compound in the samples. Ensure the calibration curve is linear and has a good correlation coefficient (R² > 0.99). |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation protocol, including extraction time, solvent volumes, and evaporation conditions, to ensure consistency between samples. |
| Instrumental Drift | Calibrate the instrument regularly and run quality control samples at the beginning, middle, and end of each analytical sequence to monitor for any instrumental drift. |
Quantitative Data
Table 1: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| GC Column | 30-60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow mode (1.0-1.5 mL/min) |
| Injection Mode | Splitless or Pulsed Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280-300 °C |
| Oven Program | Initial temp: 60-80°C, hold 1-2 min; Ramp: 3-6°C/min to 300-320°C, hold 15-30 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) of m/z 191 |
| MS Transfer Line Temp | 280-300 °C |
| Ion Source Temp | 230-250 °C |
Table 2: Comparison of Extraction Methods for this compound from Sediments (Illustrative)
| Extraction Method | Typical Recovery (%) | Advantages | Disadvantages |
| Soxhlet Extraction | 80-95% | Well-established, robust, good for large sample sizes.[19][20] | Time-consuming, requires large volumes of solvent.[21] |
| Microwave-Assisted Solvent Extraction (MASE) | 85-98% | Faster extraction times, reduced solvent consumption.[21] | Requires specialized equipment, potential for thermal degradation of some compounds. |
| Accelerated Solvent Extraction (ASE) | 90-99% | Rapid, automated, low solvent consumption, high extraction efficiency.[22] | High initial instrument cost. |
| Ultrasonic Extraction | 70-90% | Fast, simple setup. | Lower extraction efficiency compared to other methods, potential for incomplete extraction from complex matrices. |
Note: Recovery percentages are illustrative and can vary significantly depending on the sediment type, organic matter content, and specific procedural details.
Table 3: Illustrative Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Technique | Typical LOD (ng/g) | Typical LOQ (ng/g) |
| GC-MS (SIM) | 0.1 - 1.0 | 0.3 - 3.0 |
| GC-MS/MS (MRM) | 0.01 - 0.1 | 0.03 - 0.3 |
Note: These values are estimates and are highly dependent on the sample matrix, instrument sensitivity, and method optimization. Actual LOD and LOQ should be experimentally determined for each specific application.[23][24][25][26][27]
Experimental Protocols
Protocol 1: Extraction of this compound from Sediment Samples
This protocol outlines a general procedure for the extraction of lipid biomarkers, including this compound, from sediment samples using Soxhlet extraction.
Materials:
-
Freeze-dried and homogenized sediment sample
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
-
Round-bottom flasks
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal standard solution (e.g., deuterated alkane)
-
Rotary evaporator
-
Nitrogen evaporation system
Procedure:
-
Accurately weigh approximately 10-20 g of the dried sediment into a pre-extracted cellulose thimble.
-
Add a known amount of internal standard solution directly onto the sediment in the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add a 9:1 (v/v) mixture of DCM:MeOH to the round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 24-48 hours, with a siphon cycle every 20-30 minutes.
-
After extraction, allow the apparatus to cool.
-
Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature below 35°C until a volume of approximately 2-3 mL is reached.
-
Transfer the concentrated TLE to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for fractionation and cleanup.
Protocol 2: Fractionation of Total Lipid Extract
This protocol describes the separation of the TLE into different compound classes using column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (activated at 120°C for at least 4 hours)
-
Hexane, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass wool
Procedure:
-
Prepare a slurry of activated silica gel in hexane and pack it into the chromatography column with a small plug of glass wool at the bottom.
-
Dissolve the dried TLE from Protocol 1 in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the column with solvents of increasing polarity to separate the different fractions:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with 2-3 column volumes of hexane. This fraction will contain this compound and hopanes.
-
Fraction 2 (Aromatic Hydrocarbons): Elute with 2-3 column volumes of a 1:1 (v/v) mixture of hexane:DCM.
-
Fraction 3 (Polar Compounds): Elute with 2-3 column volumes of a 9:1 (v/v) mixture of DCM:MeOH.
-
-
Collect each fraction separately in clean vials.
-
Evaporate the solvent from each fraction under a stream of nitrogen.
-
The dried aliphatic hydrocarbon fraction (Fraction 1) is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wiki.aapg.org [wiki.aapg.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The effect of biodegradation on this compound in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. scielo.br [scielo.br]
- 21. cefas.co.uk [cefas.co.uk]
- 22. Evaluation of Extraction Techniques for Recovery of Microalgal Lipids under Different Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
- 24. researchgate.net [researchgate.net]
- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 26. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Strategies for dealing with baseline noise in gammacerane chromatograms
Welcome to the technical support center for troubleshooting baseline noise in gammacerane chromatograms. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and related biomarkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of baseline noise in a this compound chromatogram?
A1: Baseline noise in gas chromatography can originate from various sources. These can be broadly categorized as issues related to the GC system itself, the consumables used, and the sample preparation process. Common culprits include contaminated carrier or detector gases, column bleed, septum bleed, contaminated inlet liner, and a dirty detector (such as an FID or MS source).[1][2][3][4][5][6] Electrical disturbances from nearby equipment can also manifest as noise.[3][4]
Q2: How can I differentiate between baseline noise, drift, and spikes?
A2: It is crucial to correctly identify the type of baseline disturbance to effectively troubleshoot the problem.
-
Noise: Appears as rapid, random fluctuations of the baseline, giving it a "hairy" or broadened appearance.[4] This is often caused by contaminated gas flow, a dirty detector, or electronic issues.[3][4][5]
-
Drift: A gradual, steady rise or fall of the baseline during a run.[3][7] Upward drift is often associated with column bleed, especially during temperature programming, or a contaminated detector.[2][3] Downward drift can occur if the column is not properly conditioned.[3]
-
Spikes: These are sharp, narrow, and often random peaks that are inconsistent in size and retention time.[3][4] Spikes are typically caused by electrical disturbances or particulate matter passing through the detector.[3][4]
Q3: My chromatogram shows excessive baseline noise. What is a systematic approach to troubleshooting?
A3: A systematic approach is key to efficiently identifying the source of the noise. Start by evaluating recent changes to your system or method. A logical workflow begins with the simplest checks and progresses to more involved procedures. Consider checking operating parameters and running a reference standard to confirm the problem.[2] If the issue persists, you can try to isolate the problem by switching the detector or the inlet.[2] See the troubleshooting guide below for a more detailed workflow.
Q4: How does improper sample preparation for geological samples contribute to baseline noise?
A4: The analysis of this compound often involves complex sample matrices like sediments or rock extracts.[8] Improper or incomplete sample preparation can introduce a variety of contaminants into the GC system, leading to baseline noise.
-
Incomplete Fractionation: Failure to properly separate the aliphatic hydrocarbon fraction (which contains this compound) from more polar compounds can lead to their slow elution and a rising baseline.[8]
-
Solvent Impurities: Using low-purity solvents for extraction and dilution can introduce volatile impurities that contribute to baseline noise.
-
Carryover from Previous Samples: Highly concentrated or "dirty" samples can contaminate the inlet liner and the front of the GC column, leading to ghost peaks and a noisy baseline in subsequent runs.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving High Baseline Noise
This guide provides a step-by-step process to identify and eliminate sources of high baseline noise.
Step 1: Check the Gas Supply
-
Problem: Impurities in the carrier gas (e.g., Helium) or detector gases (e.g., Hydrogen, Air) are a common cause of baseline noise.[2][3] This can be due to a nearly empty gas cylinder or a contaminated gas line.
-
Troubleshooting Protocol:
-
Verify the pressure of your gas cylinders. Replace any that are running low.
-
If you recently changed a gas cylinder, the new cylinder might be contaminated. Try switching back to a cylinder that was known to be good.
-
Ensure that your gas purification traps (for moisture, oxygen, and hydrocarbons) are not exhausted. Regenerate or replace them as needed.[4]
-
Step 2: Inspect the GC Inlet (Injector)
-
Problem: The inlet is a common site for contamination from septum particles and non-volatile sample residues. This contamination can bleed into the system, causing baseline noise.[1][5][6]
-
Troubleshooting Protocol:
-
Septum Bleed: Replace the septum. A compromised or overtightened septum can release volatile compounds.[1] Consider using a high-temperature, low-bleed septum.
-
Liner Contamination: Replace the inlet liner. Over time, the liner can accumulate non-volatile residues from your samples which can pyrolyze and create interference.[1][5]
-
Gold Seal: Inspect and clean or replace the gold seal at the base of the inlet.
-
Step 3: Evaluate the GC Column
-
Problem: Column bleed, where the stationary phase of the column degrades and elutes, is a frequent cause of a rising baseline, especially at higher temperatures.[1][2]
-
Troubleshooting Protocol:
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions. If the column has been sitting unused, it may need to be reconditioned.
-
Trim the Column: Remove 0.5 to 1 meter from the inlet end of the column. This removes any non-volatile residues that have accumulated at the head of the column.
-
Bake-out the Column: Heat the column to its maximum isothermal temperature (or slightly below) for a few hours with the detector end disconnected to avoid contaminating the detector.
-
Step 4: Check the Detector
-
Problem: Contamination of the detector (e.g., FID jet, MS ion source) can lead to increased baseline noise.[1][4][5]
-
Troubleshooting Protocol:
-
FID: If you are using a Flame Ionization Detector, the jet or collector may have accumulated deposits. Follow the manufacturer's instructions for cleaning the FID.[1]
-
MS: For a Mass Spectrometer, the ion source can become contaminated over time. Vent the instrument and clean the ion source components according to the manufacturer's guidelines.
-
The following diagram illustrates the logical flow for troubleshooting baseline noise:
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper column conditioning is essential to minimize column bleed and achieve a stable baseline.
Materials:
-
New or stored GC column
-
Gas chromatograph
-
High-purity carrier gas (e.g., Helium)
-
Nuts and ferrules appropriate for the column and instrument
Procedure:
-
Install the column in the GC oven, connecting the inlet end to the injector port. Leave the detector end of the column disconnected.
-
Set the carrier gas flow rate to the typical value used for your analysis (e.g., 1-2 mL/min).
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Program the oven temperature to ramp slowly (e.g., 5-10 °C/min) to the conditioning temperature. The conditioning temperature should be about 20-30 °C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.
-
Hold the column at the conditioning temperature for 1-2 hours. For very sensitive analyses, overnight conditioning may be necessary.
-
Cool down the oven.
-
Connect the column to the detector.
-
Run a blank temperature program (without injection) to verify that the baseline is stable and the bleed is at an acceptable level.
Protocol 2: Sample Preparation for this compound Analysis from Sediments
This is a generalized workflow for the extraction and fractionation of biomarkers like this compound from sediment samples.[8]
Materials:
-
Freeze-dried and powdered sediment sample
-
Dichloromethane (DCM) and Methanol (MeOH), high-purity grade
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Silica gel for column chromatography
-
Hexane and DCM for elution
-
Rotary evaporator
-
GC vials
Procedure:
-
Lipid Extraction:
-
Extract the powdered sediment with a mixture of DCM:MeOH (e.g., 9:1 v/v) using a Soxhlet extractor for 72 hours or an ASE following the instrument's protocol.
-
Concentrate the total lipid extract using a rotary evaporator.
-
-
Fractionation:
-
Prepare a silica gel column.
-
Dissolve the total lipid extract in a minimal amount of hexane and load it onto the column.
-
Elute the aliphatic hydrocarbon fraction (containing this compound) with hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.
-
Elute the polar fraction with DCM and/or MeOH.
-
-
Analysis:
-
Concentrate the aliphatic fraction to the desired volume.
-
Transfer an aliquot to a GC vial for GC-MS analysis.
-
The following diagram illustrates the sample preparation workflow:
Data Presentation
The effectiveness of troubleshooting steps can be quantified by measuring the signal-to-noise ratio (S/N) before and after the intervention. A higher S/N indicates a cleaner baseline and better sensitivity.
Table 1: Impact of Troubleshooting on Signal-to-Noise Ratio (S/N)
| Troubleshooting Action | S/N Before | S/N After | % Improvement |
| Replaced Carrier Gas Cylinder | 15:1 | 50:1 | 233% |
| Replaced Septum and Inlet Liner | 20:1 | 75:1 | 275% |
| Trimmed 0.5m from Column Inlet | 30:1 | 90:1 | 200% |
| Cleaned MS Ion Source | 25:1 | 100:1 | 300% |
Note: The values in this table are for illustrative purposes and will vary depending on the specific instrument and the severity of the problem.
References
- 1. aasnig.com [aasnig.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 6. gcms.cz [gcms.cz]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Gammacerane in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of gammacerane, particularly concerning the impact of the sample matrix on its ionization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a pentacyclic triterpenoid hydrocarbon found in geological samples such as crude oil and sediments. Its presence and abundance can provide valuable information for petroleum exploration and environmental studies, serving as a biomarker to indicate specific depositional environments, such as water column stratification which can be associated with hypersalinity.
Q2: Which ionization techniques are most suitable for this compound analysis by mass spectrometry?
Due to its nonpolar nature, this compound is not efficiently ionized by electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more effective ionization techniques for nonpolar compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is also a very common and robust method for the analysis of this compound in geological samples.
Q3: What are "matrix effects" and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound from complex matrices like crude oil or sediment extracts, these effects can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[1][2]
Q4: How do matrix effects differ between GC-MS and LC-MS for this compound analysis?
In GC-MS , the matrix effect often manifests as signal enhancement . This can occur when active sites in the GC inlet and column, which might otherwise cause degradation or adsorption of the analyte, are blocked by matrix components. This "analyte protectant" effect can lead to a higher-than-actual measured concentration of this compound.
In LC-MS with APCI or APPI, the matrix effect is typically observed as ion suppression .[3][4] This happens when co-eluting matrix components compete with this compound for ionization in the MS source, reducing the number of this compound ions that are formed and detected.[3][4]
Q5: What are the characteristic ions of this compound in mass spectrometry?
In GC-MS with electron ionization, this compound typically fragments to produce a characteristic and abundant base peak at a mass-to-charge ratio (m/z) of 191. The molecular ion (M+) at m/z 412 is also observed. For more selective analysis, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often used, monitoring the transition of the molecular ion to the characteristic fragment ion (412 -> 191).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or no this compound signal | Inappropriate ionization technique: Using ESI for a nonpolar compound like this compound. | Switch to a more suitable ionization method such as APCI, APPI, or use a GC-MS system with EI. |
| Ion suppression (LC-MS): High concentration of co-eluting matrix components. | 1. Improve sample cleanup: Implement fractionation steps to separate the saturate fraction (containing this compound) from more polar and aromatic compounds. 2. Dilute the sample: This can reduce the concentration of interfering matrix components. 3. Optimize chromatography: Adjust the gradient or change the column to improve separation between this compound and interfering compounds. | |
| Inaccurate or irreproducible quantitative results | Uncorrected matrix effects: Signal enhancement (GC-MS) or suppression (LC-MS) is altering the true analyte response. | 1. Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. 2. Employ stable isotope-labeled internal standards: A deuterated or 13C-labeled this compound standard, added at the beginning of the sample preparation, will experience the same matrix effects as the native analyte, allowing for accurate correction.[5] 3. Method of standard additions: Add known amounts of a this compound standard to sample aliquots to create a calibration curve within the sample matrix. |
| Peak tailing or poor peak shape (GC-MS) | Active sites in the GC system: Polar functional groups on the injector liner or column can interact with any residual polarity of the analyte. | 1. Use a deactivated liner and column: Ensure that the GC components are properly deactivated to minimize interactions. 2. Derivatization: While not common for this compound itself, for related triterpenoids with hydroxyl groups, derivatization to trimethylsilyl (TMS) ethers can improve peak shape. |
| Co-elution with interfering compounds | Complex sample matrix: Crude oil and sediment extracts contain a multitude of hydrocarbons that can have similar chromatographic behavior to this compound. | 1. Fractionate the sample: Separate the crude oil or sediment extract into saturate, aromatic, and polar fractions using column chromatography. This compound will be present in the saturate fraction. 2. Use high-resolution GC: Employ a long capillary column with a suitable stationary phase (e.g., DB-5ms) to achieve better separation. 3. Utilize GC-MS/MS: The selectivity of Multiple Reaction Monitoring (MRM) can isolate the this compound signal from co-eluting interferences. |
Quantitative Data on Matrix Effects
| Analyte | Matrix | Analytical Method | Expected Matrix Effect (%) |
| Hopane | Crude Oil Extract | GC-MS | +15% to +50% (Signal Enhancement) |
| Hopane | Sediment Extract | GC-MS | +5% to +30% (Signal Enhancement) |
| Hopane | Crude Oil Extract | LC-APCI-MS | -40% to -70% (Signal Suppression) |
| Hopane | Sediment Extract | LC-APCI-MS | -20% to -50% (Signal Suppression) |
Note: These values are illustrative and the actual matrix effect can vary significantly depending on the specific composition of the matrix, sample preparation protocol, and instrumental conditions.
Experimental Protocols
Sample Preparation for this compound Analysis in Crude Oil and Sediment
This protocol describes the fractionation of a crude oil or sediment extract to isolate the saturate hydrocarbon fraction containing this compound.
-
Deasphalting (for crude oil):
-
Dissolve a known amount of crude oil in n-hexane.
-
Add n-pentane to precipitate the asphaltenes.
-
Centrifuge and collect the supernatant (maltene fraction).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Fractionation by Column Chromatography:
-
Prepare a chromatography column with activated silica gel.
-
Dissolve the maltene fraction (from crude oil) or the total lipid extract (from sediment) in a minimal amount of n-hexane.
-
Load the sample onto the column.
-
Elute the saturate fraction with n-hexane. This fraction will contain this compound.
-
Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.
-
Elute the polar fraction with dichloromethane and methanol.
-
Concentrate the saturate fraction under nitrogen for MS analysis.
-
GC-MS/MS Analysis of this compound
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless, 280°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C (hold 2 min), ramp to 300°C at 4°C/min, hold for 15 min.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS (or equivalent)
-
Ion Source: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: Precursor ion (m/z) 412.4 -> Product ion (m/z) 191.2
-
Visualizations
References
Correcting for instrument drift in quantitative gammacerane studies
Technical Support Center: Quantitative Gammacerane Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for instrument drift in quantitative this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift, and how does it affect my quantitative this compound analysis?
Instrument drift is the gradual, systematic change in an instrument's response over time during a series of analyses.[1] In quantitative this compound studies, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), drift can manifest as a consistent upward or downward trend in signal intensity or a shift in retention times.[2][3] This can be caused by factors such as changes in the carrier gas flow rate, column bleed at high temperatures, or contamination of the ion source.[4][5] The primary consequence of uncorrected drift is a loss of precision and accuracy, leading to unreliable quantification of this compound concentrations in your samples.[6]
Q2: How can I detect instrument drift in my analytical run?
Instrument drift is best detected by regularly analyzing Quality Control (QC) samples throughout your analytical sequence.[7][8] A QC sample is a pooled mixture of your study samples, which should theoretically yield a consistent this compound concentration.[9] If you observe a systematic trend (increase or decrease) in the measured concentration or peak area of this compound in the QC samples over the course of the run, it is a strong indicator of instrument drift.[8] Plotting the this compound peak area from QC injections versus the injection order will visually reveal any time-dependent trends.
Q3: What is an internal standard, and why is it crucial for correcting drift?
An internal standard (IS) is a compound that is chemically similar to the analyte (this compound) but not present in the original sample.[10] A known amount of the IS is added to every standard, QC, and unknown sample before analysis.[10][11] The IS co-elutes with this compound and experiences the same variations in instrument conditions, including drift.[11] By calculating the ratio of the this compound peak area to the IS peak area, you can normalize the data. This ratio remains stable even if the absolute signal intensities of both compounds drift, thereby correcting for the instrument's variability and improving the accuracy and precision of your results.[10]
Q4: How do I choose an appropriate internal standard for this compound analysis?
The ideal internal standard for this compound should have the following characteristics:
-
Chemical Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction and analysis.[10] A deuterated version of this compound would be ideal, but if unavailable, another triterpenoid not present in the samples could be used.
-
Purity: The internal standard should be of high purity to ensure accurate quantification.[12]
-
No Interference: It must not be naturally present in the samples and should not interfere with the detection of this compound or other compounds of interest.[11]
-
Elution Time: It should have a retention time close to, but not overlapping with, this compound.
Q5: My this compound peak areas are consistently decreasing throughout the run. What are the likely causes and solutions?
A consistent decrease in peak area is a common manifestation of instrument drift. Potential causes include:
-
Contamination of the GC inlet or MS ion source: Buildup of non-volatile matrix components can lead to a decline in signal.[5]
-
Solution: Regular cleaning and maintenance of the injector and ion source are crucial.[5]
-
-
Column Degradation: Over time, the stationary phase of the GC column can degrade, especially at high temperatures, leading to reduced performance.[5]
-
Solution: If conditioning the column doesn't resolve the issue, it may need to be replaced.[4]
-
-
Changes in carrier gas flow: In constant pressure mode, the flow rate can decrease as the oven temperature increases, affecting detector response.[2]
-
Solution: Use constant flow mode on your GC to maintain a stable carrier gas flow rate.[2]
-
Troubleshooting and Data Correction
Illustrative Data Before and After Drift Correction
The following tables demonstrate the impact of instrument drift on QC samples and the effectiveness of internal standard correction.
Table 1: Uncorrected this compound Peak Area in QC Samples
| Injection Order | QC Sample ID | This compound Peak Area |
| 1 | QC-1 | 1,250,000 |
| 10 | QC-2 | 1,180,000 |
| 20 | QC-3 | 1,100,000 |
| 30 | QC-4 | 1,050,000 |
| 40 | QC-5 | 980,000 |
This table shows a clear downward drift in the this compound peak area over the analytical run.
Table 2: this compound and Internal Standard Data with Corrected Ratio
| Injection Order | QC Sample ID | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (this compound/IS) |
| 1 | QC-1 | 1,250,000 | 1,500,000 | 0.833 |
| 10 | QC-2 | 1,180,000 | 1,420,000 | 0.831 |
| 20 | QC-3 | 1,100,000 | 1,325,000 | 0.830 |
| 30 | QC-4 | 1,050,000 | 1,260,000 | 0.833 |
| 40 | QC-5 | 980,000 | 1,180,000 | 0.831 |
This table demonstrates that while both this compound and the internal standard show drift, their ratio remains consistent, allowing for reliable quantification.
Experimental Protocols
Protocol: Drift Correction Using an Internal Standard
This protocol outlines the key steps for implementing an internal standard to correct for instrument drift in a typical GC-MS workflow for this compound quantification.
-
Selection of Internal Standard (IS): Choose an appropriate IS based on the criteria mentioned in Q4. A common choice for triterpenoids might be a commercially available, deuterated analog or a similar, non-endogenous triterpenoid.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your this compound analytical standard.
-
Prepare a separate stock solution of your chosen internal standard.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of the this compound standard.
-
Add a constant, known concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
To each unknown sample and QC sample, add the same constant concentration of the internal standard as used in the calibration standards.[11]
-
-
GC-MS Sequence Setup:
-
Design your analytical sequence with periodic injections of blanks, calibration standards, and QC samples.
-
A typical sequence might include a QC sample every 10-15 injections to monitor instrument performance.[13]
-
-
Data Processing:
-
After data acquisition, integrate the peak areas for both this compound and the internal standard in all injections.
-
Calculate the Response Factor (RF) for each calibration standard using the formula:
-
RF = (Area_this compound / Area_IS) / (Concentration_this compound / Concentration_IS)
-
-
Generate a calibration curve by plotting the peak area ratio (Area_this compound / Area_IS) against the concentration ratio (Concentration_this compound / Concentration_IS).
-
For your unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of this compound.
-
Visualizations
Caption: Workflow for drift correction using an internal standard.
Caption: The logic of internal standard-based drift correction.
References
- 1. What Causes Measurement Equipment to Drift? — CMM QUARTERLY [cmm-quarterly.squarespace.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. How do you cope with retention time drift in GC? [sepsolve.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aimanalytical.com [aimanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Correction of gas chromatography–mass spectrometry long-term instrumental drift using quality control samples over 155 days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing an Internal Standard [restek.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio for low concentrations of gammacerane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) for low concentrations of gammacerane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at low concentrations important?
A1: this compound is a pentacyclic triterpenoid hydrocarbon found in geological samples like sediments and crude oil. Its presence and abundance can serve as a biomarker to indicate specific paleoenvironmental conditions, such as water column stratification.[1][2][3] In drug development, understanding the biosynthesis of this compound's precursor, tetrahymanol, in organisms like ciliates, can offer insights into novel therapeutic pathways. Accurate detection at low concentrations is crucial for reliable environmental reconstruction and for exploring potential biochemical targets.
Q2: What are the primary challenges in analyzing low concentrations of this compound?
A2: The main challenges include:
-
Low Signal Intensity: At low concentrations, the signal from this compound may be difficult to distinguish from background noise.
-
Co-elution: this compound often co-elutes with other biomarkers, particularly hopanes, which can interfere with its identification and quantification.[4]
-
Matrix Effects: Complex sample matrices can suppress or enhance the this compound signal, leading to inaccurate quantification.[5][6][7][8]
-
Misidentification: Due to co-elution and similar fragmentation patterns with other hopanes, there is a risk of misidentifying the this compound peak.[4]
Q3: Which analytical technique is most suitable for detecting low concentrations of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for analyzing this compound.[1][2] For enhanced sensitivity and specificity at low concentrations, more advanced GC-MS techniques are recommended:
-
Selected Ion Monitoring (SIM): This mode increases sensitivity by focusing the mass spectrometer on specific, characteristic ions of this compound (m/z 191 and the molecular ion at m/z 412).[9][10][11]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly selective technique that can resolve co-eluting compounds and significantly improve the signal-to-noise ratio. For this compound, the 412 → 191 mass transition is recommended for precise identification and quantification.[1][12]
Troubleshooting Guide
Issue 1: Low or No this compound Signal
| Possible Cause | Solution |
| Insufficient Sample Concentration | If possible, concentrate the sample extract. Consider using a larger starting sample volume if available. |
| Suboptimal GC-MS Parameters | Optimize the GC oven temperature program to ensure proper elution and peak shape. A slower ramp rate (e.g., 5-6°C/min) can improve separation.[13] Ensure the MS source and quadrupole temperatures are optimized (e.g., source temperature around 230°C).[13] |
| Using Full-Scan Mode | Switch from full-scan to Selected Ion Monitoring (SIM) mode, targeting m/z 191 and 412. This will significantly increase sensitivity.[9][10][13] |
| Inefficient Ionization | Perform a tune of the mass spectrometer to ensure it is performing optimally.[13] |
| Sample Loss During Preparation | Review the sample preparation protocol. Ensure complete extraction and minimize transfer steps where the sample could be lost. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the GC System | Co-injected matrix components can mask active sites in the injector liner, which can paradoxically enhance the signal but may also affect peak shape.[7][8] Ensure a properly deactivated liner is used. |
| Column Contamination | Bake out the column at a high temperature (within its limits) to remove contaminants. If contamination is severe, trim the first few centimeters of the column. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector with the proper insertion depth. |
| Sample Overload | If the concentration of other compounds in the sample is very high, it can affect the peak shape of this compound. Dilute the sample if necessary, though this may not be feasible for already low-concentration samples. |
Issue 3: Suspected Co-elution with Hopanes
| Possible Cause | Solution |
| Insufficient Chromatographic Resolution | Optimize the GC temperature program. A slower ramp rate can improve the separation of this compound from other hopanes.[13] Using a longer GC column can also increase resolution. |
| Standard GC-MS Limitations | Use GC-MS/MS for analysis. By monitoring a specific parent-daughter ion transition (412 → 191), you can selectively detect this compound even if it co-elutes with other compounds.[1] |
| Misidentification of Peaks | Carefully compare the retention time and mass spectrum of your peak with a known this compound standard. In the absence of a standard, compare with literature data. Note that co-elution can alter the appearance of the mass spectrum.[4] |
Quantitative Data Summary
The following tables summarize data on the performance of different analytical techniques for biomarker analysis, which can be indicative of the performance for this compound.
Table 1: Comparison of Analytical Methods for Hopane Analysis
| Parameter | SE-GC-MS | TD-GC-MS |
| Recovery (%) | 90.3 - 97.2 | 90.4 - 99.8 |
| Limits of Detection (LODs) (ng) | 0.3 - 1.0 | 0.09 - 1.9 |
| Repeatability (%) | 3.5 - 7.7 | 2.1 - 8.4 |
| Reproducibility (%) | 1.2 - 10.9 | 1.1 - 12.9 |
| Data adapted from a study on hopanes, which are structurally and analytically similar to this compound.[14] |
Table 2: Impact of Analytical Technique on this compound Index Quantification
| Analytical Technique | Potential for Inaccurate Quantification | Reason |
| GC-MS | Higher | Co-elution and peak overlapping with other terpanes can affect accurate peak integration.[12] |
| GC-MS/MS | Lower | Offers better separation, higher precision, and better selectivity, leading to more reliable quantification.[12] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Sediments
-
Freeze-drying: Freeze-dry the sediment sample to remove all water.
-
Grinding: Grind the dried sediment into a homogeneous powder using a mortar and pestle.
-
Lipid Extraction:
-
Place a known amount of the powdered sediment into a Soxhlet extractor or an Accelerated Solvent Extractor (ASE) cell.
-
Add an internal standard for quantification.
-
Extract the total lipids using a solvent mixture such as dichloromethane:methanol (9:1 v/v).
-
-
Fractionation:
-
Prepare a silica gel column.
-
Load the concentrated total lipid extract onto the column.
-
Elute the aliphatic hydrocarbon fraction (which contains this compound) with a non-polar solvent like hexane.
-
-
Concentration: Concentrate the aliphatic fraction under a gentle stream of nitrogen before GC-MS analysis.
Protocol 2: Optimized GC-MS Analysis for this compound
-
Instrument Setup:
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 6°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.[13]
-
-
Mass Spectrometer Settings:
Visualizations
Caption: Workflow for this compound analysis and SNR optimization.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. volatileanalysis.com [volatileanalysis.com]
- 10. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 11. selected ion monitoring | EVISA's Glossary [speciation.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]
Technical Support Center: Deconvolution of Mass Spectra for Co-eluting Gammacerane and Other Triterpenoids
Welcome to the technical support center for the analysis of gammacerane and other triterpenoids. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation and mass spectral deconvolution of these complex analytes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of triterpenoids.
Q1: My chromatogram shows a broad, asymmetrical peak where I expect this compound. How can I confirm if this is co-elution?
A1: An asymmetrical peak, such as one with a shoulder or tail, is a strong indicator of co-elution, where two or more compounds exit the chromatographic column at nearly the same time.[1] To confirm this, you can use your mass spectrometry data:
-
Inspect Mass Spectra Across the Peak: Acquire mass spectra from different points across the unresolved peak (the beginning, apex, and end). If the mass spectra are not identical, it confirms that multiple compounds are present.[1]
-
Use Deconvolution Software: Tools like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) are designed to separate the chemical signals of individual components from background noise and co-eluting compounds.[2][3]
Q2: I've confirmed co-elution. What are the first steps to resolve the peaks chromatographically?
A2: Before turning to software-based deconvolution, optimizing your chromatographic method is the best approach.
-
Optimize the GC Temperature Program: This is a powerful method for resolving co-eluting peaks.[4] Try lowering the initial oven temperature or reducing the temperature ramp rate. This increases the interaction time of the analytes with the stationary phase, which can improve separation.
-
Check for System Issues: Poor peak shape can also result from system problems.[4] Systematically check for leaks in the injector, ensure the inlet liner is clean, and verify that gas flows are correct and stable.[5] A contaminated injector or column can also lead to peak distortion.[5]
Q3: Optimizing the temperature program didn't work. What's the next step?
A3: If temperature adjustments are insufficient, the issue may be the selectivity of your GC column for the specific triterpenoids you are analyzing.
-
Change the Stationary Phase: The most effective way to alter selectivity is to use a GC column with a different stationary phase.[6] For example, if you are using a non-polar column (like a DB-5ms), switching to a mid-polarity or polar column can change the elution order and potentially resolve the co-eluting compounds.[4]
Q4: Chromatographic optimization is insufficient. How can I use software to deconvolute the mass spectra?
A4: When physical separation is not fully achievable, mass spectral deconvolution is an essential tool. This process computationally separates overlapping mass spectra into pure spectra for each component.[7]
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Utilize Deconvolution Software: Several software packages are available for this purpose. AMDIS is a widely used program developed by NIST that extracts pure component spectra from complex GC/MS data.[8][9] Other instrument-specific software, such as Agilent's MassHunter, also includes deconvolution tools.
-
How it Works: These programs use algorithms to analyze the ions across an overlapping peak. They identify ions that maximize at slightly different times to mathematically reconstruct the pure mass spectrum of each individual compound.[8][10]
Frequently Asked Questions (FAQs)
Q5: What is mass spectral deconvolution?
A5: Mass spectral deconvolution is a computational process used to separate the mass spectra of co-eluting compounds.[7] When two or more compounds are not fully separated by chromatography, they enter the mass spectrometer simultaneously, producing a mixed or composite mass spectrum. Deconvolution algorithms analyze this composite data to extract the "pure" mass spectrum of each individual component, allowing for their identification and quantification.[8][11]
Q6: Why is derivatization necessary for GC-MS analysis of triterpenoids?
A6: Triterpenoids are compounds with high molecular weights and low volatility, making them unsuitable for direct GC-MS analysis.[12][13] Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl and carboxyl groups) into less polar, more volatile, and more thermally stable analogs.[7][12] The most common method for triterpenoids is silylation, which uses reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (TMS) group.[12][14][15]
Q7: Can I quantify co-eluting compounds after deconvolution?
A7: Yes. Once deconvolution has successfully generated a pure mass spectrum for each compound, quantification is possible. The software can create a clean extracted ion chromatogram (EIC) for a characteristic ion of each target analyte. This allows for accurate peak integration without interference from the co-eluting compound. For precise results, analysis in Selected Ion Monitoring (SIM) mode is often recommended.[12][16]
Experimental Protocols
Protocol 1: General Sample Preparation and Derivatization for Triterpenoid Analysis
This protocol provides a general guideline for the extraction and derivatization of triterpenoids from solid samples for GC-MS analysis.[12]
-
Sample Homogenization: Weigh approximately 1 gram of the dried and homogenized sample into a centrifuge tube.
-
Solvent Extraction: Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or chloroform). Sonicate the sample for 30 minutes at room temperature for efficient extraction.[12]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times to ensure complete recovery.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Silylation):
-
Prepare a silylation reagent mixture, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[12] An optimized ratio of BSTFA:TMCS:pyridine has been reported as 22:13:65 (v/v/v).[14][15]
-
Add the reagent mixture to the dried extract.
-
Tightly cap the vial and heat it to ensure complete derivatization (e.g., 2 hours at 30°C or 60 minutes at 70°C).[12][14]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: Typical GC-MS Parameters for Derivatized Triterpenoids
These are typical starting parameters that may require optimization for your specific instrument and analytes.[12]
-
GC System: Agilent GC coupled to a Mass Selective Detector or equivalent.
-
Injector: Splitless mode.
-
Inlet Temperature: 280°C.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10-20 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode:
Data Presentation
The following tables summarize representative quantitative data for triterpenoid analysis.
Table 1: Example Quantitative GC-MS Data for Two Triterpenoids.[16]
| Analyte | Calibration Range (µg/mL) | Intraday RSD (%) | Interday RSD (%) | Recovery (%) |
| Euphol | 50.0 - 400.0 | 0.90 - 3.07 | 3.93 - 8.17 | 98.3 ± 1.2 |
| Tirucallol | 20.0 - 200.0 | 0.90 - 3.07 | 3.93 - 8.17 | 84.8 ± 1.0 |
RSD: Relative Standard Deviation
Mandatory Visualization
The following diagram illustrates a typical workflow for analyzing complex samples containing potentially co-eluting triterpenoids.
Caption: Workflow for GC-MS analysis and deconvolution of triterpenoids.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. youtube.com [youtube.com]
- 7. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemdata:amdisexplained [] [chemdata.nist.gov]
- 9. Combination of gas chromatography-mass spectrometry and mass spectral deconvolution for structural elucidation of an unusual C29-steroid detected in a complex sedimentary matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMDIS: Setting Up and Running a Deconvolution and Target Analysis – Part 1 | Separation Science [sepscience.com]
- 11. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
Best practices for avoiding contamination during gammacerane sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of gammacerane sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound sample preparation and analysis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected | Inefficient extraction of lipids from the sample matrix. | Optimize the extraction method. Consider a Soxhlet extraction for exhaustive lipid removal. Ensure the solvent system is appropriate for the sample type (e.g., dichloromethane/methanol mixtures).[1] |
| Degradation of this compound during sample processing. | Avoid exposing samples to high temperatures or harsh acidic/basic conditions for prolonged periods. Store extracts in a cool, dark environment. | |
| Co-elution with other compounds during GC-MS analysis, masking the this compound peak. | Optimize the GC temperature program to improve separation.[2] Consider using a different GC column with a different stationary phase to alter selectivity.[3] | |
| Incorrect identification of the this compound peak in the chromatogram. | Confirm the mass spectrum of the suspected peak against a known standard or library data. This compound typically shows a dominant base ion at m/z 191.[2] | |
| Presence of Contaminant Peaks | Contamination from laboratory consumables (e.g., plasticizers like phthalates). | Use high-purity solvents and bake glassware at high temperatures before use.[4][5] Avoid using plastic containers, tubing, or pipette tips where possible; opt for glass or metal alternatives.[4][6][7] Wrap samples in aluminum foil for storage.[4] |
| Contamination from the laboratory environment (e.g., dust, aerosols). | Work in a clean, well-ventilated area, preferably a laminar flow hood, to minimize airborne contamination.[8] Regularly clean laboratory surfaces. | |
| Introduction of polycyclic aromatic hydrocarbons (PAHs) from combustion sources. | Be mindful of potential PAH sources such as vehicle exhaust, cigarette smoke, and heating systems.[9][10][11][12] Ensure adequate ventilation. | |
| Inconsistent Internal Standard Recovery | Poor solubility of the internal standard in the extraction solvent. | Ensure the chosen internal standard is soluble in the solvent system used for extraction. |
| Degradation of the internal standard during sample preparation. | Select a stable internal standard that is not susceptible to degradation under the experimental conditions. | |
| Inaccurate spiking of the internal standard. | Use a calibrated pipette to add a precise and consistent amount of internal standard to all samples, standards, and blanks. | |
| Matrix effects suppressing or enhancing the internal standard signal in the mass spectrometer. | Prepare matrix-matched calibration standards to compensate for matrix effects.[13] | |
| Difficulty in this compound Peak Identification | Co-elution with other biomarkers, particularly hopanes, leading to a mixed mass spectrum.[2] | Utilize Selected Ion Monitoring (SIM) mode on the GC-MS to selectively monitor for the characteristic m/z 191 ion of this compound.[3] |
| Low abundance of this compound in the sample. | Increase the amount of sample extracted or concentrate the final extract before analysis. | |
| Misidentification of the this compound peak due to a non-dominant m/z 191 peak in the presence of co-eluting compounds.[2] | Analyze a reference material with a known high concentration of this compound to confirm its retention time and mass spectrum under your analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important biomarker?
A1: this compound is a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks and petroleum.[1][14] Its precursor, tetrahymanol, is synthesized by certain organisms, particularly ciliates, under anoxic (oxygen-depleted) conditions.[1][15] Therefore, the presence of this compound in geological samples is a strong indicator of water column stratification, where a lack of mixing leads to anoxic bottom waters.[1][15]
Q2: What are the primary sources of contamination to avoid during this compound sample preparation?
A2: The most common sources of contamination are plasticizers (phthalates) from laboratory equipment, polycyclic aromatic hydrocarbons (PAHs) from environmental sources, and cross-contamination from other samples.[4][8][9][10][11][12] It is crucial to use high-purity solvents, properly cleaned glassware, and to work in a clean environment.[4][5][8]
Q3: How can I be sure that the peak I'm identifying is this compound?
A3: this compound has a characteristic mass spectrum with a very dominant base peak at m/z 191.[2] However, co-elution with other compounds like hopanes can complicate interpretation.[2] To confirm the identity, you should:
-
Compare the retention time and mass spectrum with a certified this compound standard.
-
Utilize high-resolution mass spectrometry if available to obtain an exact mass measurement.
-
Employ Selected Ion Monitoring (SIM) to selectively detect the m/z 191 ion.[3]
Q4: What is the this compound Index (GI) and how is it used?
A4: The this compound Index is a quantitative measure used in geochemistry to assess the relative abundance of this compound. It is typically calculated by comparing the abundance of this compound to that of a more ubiquitous hopane, such as C30 hopane (Ga/C30H).[1][16] An elevated this compound index is a strong indicator of a stratified water column in the depositional environment.[1]
Q5: What are the best practices for storing this compound extracts?
A5: this compound extracts should be stored in clean glass vials with PTFE-lined caps to prevent contamination from plasticizers. To minimize degradation, store the extracts at a low temperature (e.g., -20°C) and in the dark to prevent photo-oxidation.
Experimental Protocols
Protocol 1: Lipid Extraction from Sediments
This protocol outlines a standard method for extracting total lipids, including this compound, from sediment or rock samples.
1. Sample Preparation:
- Freeze-dry the sediment or rock sample to remove all water.
- Grind the dried sample to a fine, homogeneous powder using a clean mortar and pestle.
2. Lipid Extraction (Soxhlet Method):
- Place a known amount of the powdered sample (typically 20-100g) into a pre-cleaned cellulose thimble.
- Add a known amount of an internal standard (e.g., 5α-cholestane) to the sample for quantification.
- Place the thimble into a Soxhlet extractor.
- Extract the sample with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) for 24-72 hours.
- After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator.
3. Fractionation:
- Prepare a silica gel column.
- Dissolve the TLE in a minimal amount of hexane and load it onto the column.
- Elute the aliphatic hydrocarbon fraction (containing this compound) with hexane.
- Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.
- Elute the polar fraction (containing tetrahymanol, the precursor to this compound) with a mixture of DCM and methanol.
4. Analysis:
- The aliphatic fraction containing this compound can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- The polar fraction may require derivatization (e.g., silylation) before GC-MS analysis to improve the volatility of polar compounds like tetrahymanol.[1][3]
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Logical relationship of this compound as a proxy for water column stratification.
References
- 1. benchchem.com [benchchem.com]
- 2. hydrocarbon biomarker ID problem - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. research.thea.ie [research.thea.ie]
- 8. asgmi.org [asgmi.org]
- 9. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. All About PAHs | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 13. welchlab.com [welchlab.com]
- 14. This compound | C30H52 | CID 9548720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: Gammacerane Index vs. Pristane/Phytane (Pr/Ph) Ratio in Paleoenvironmental Studies
For researchers, scientists, and professionals in geochemistry and petroleum exploration, the selection of appropriate molecular fossils, or "biomarkers," is critical for accurately reconstructing past depositional environments. Among the most widely utilized geochemical proxies are the gammacerane index and the Pristane/Phytane (Pr/Ph) ratio. This guide provides an objective comparison of these two powerful tools, supported by experimental data and detailed methodologies, to aid in their effective application.
At a Glance: this compound Index vs. Pr/Ph Ratio
The this compound index and the Pr/Ph ratio are both derived from the analysis of organic matter preserved in sedimentary rocks and petroleum. While both provide insights into the conditions of the ancient environment, they are sensitive to different controlling factors. The this compound index is a robust indicator of water column stratification, often associated with hypersaline and/or anoxic conditions. In contrast, the Pr/Ph ratio is primarily employed to infer the redox conditions (oxic versus anoxic) of the depositional environment.
| Feature | This compound Index | Pristane/Phytane (Pr/Ph) Ratio |
| Primary Indication | Water column stratification, often linked to hypersalinity and anoxia. | Redox conditions of the depositional environment. |
| Biological Precursor | Tetrahymanol, produced by bacterivorous ciliates and some bacteria. | Phytol, the side chain of chlorophyll. |
| Calculation | This compound / (this compound + C30 hopane) | Pristane / Phytane |
| High Values Indicate | Stratified water column, potential for anoxia and/or hypersalinity. | Oxic depositional conditions, often with terrestrial organic matter input. |
| Low Values Indicate | Unstratified, well-mixed water column. | Anoxic depositional conditions, typical of marine source rocks. |
Delving Deeper: Interpretation and Application
The presence of this compound in sediments is a strong indicator of a stratified water column.[1] This layering of water, due to salinity or temperature gradients, prevents mixing and often leads to anoxic conditions in the bottom waters.[1] The precursor to this compound, tetrahymanol, is synthesized by certain eukaryotes like ciliates, particularly in environments where their usual dietary sterols are scarce, a condition often found in the anoxic zones of stratified water bodies.[1] Therefore, an elevated this compound index points to a depositional setting with a stable, layered water column.
The Pristane/Phytane (Pr/Ph) ratio, on the other hand, is rooted in the diagenetic pathways of phytol, a component of chlorophyll.[2] In oxic environments, the phytyl side chain is thought to be oxidized to phytanic acid, which then decarboxylates to form pristane.[3] Conversely, under anoxic conditions, phytol is reduced to dihydrophytol, which subsequently yields phytane.[4] Consequently, a high Pr/Ph ratio (>3) is generally indicative of oxic conditions and often associated with terrestrial organic matter input, while a low ratio (<1) suggests anoxic, typically marine or hypersaline, depositional environments.[5] Ratios between 1 and 3 are often interpreted as indicative of intermediate, or sub-oxic, conditions.[5]
It is important to note that while these indices are powerful, their interpretation should be approached with caution, considering other geological and geochemical data. The Pr/Ph ratio, for instance, can also be influenced by the type of organic matter and thermal maturity.[2]
Quantitative Comparison in Different Depositional Environments
The following table provides a summary of typical values for the this compound index and the Pr/Ph ratio across a range of depositional environments, based on data and interpretations from various geochemical studies.
| Depositional Environment | Typical this compound Index | Typical Pr/Ph Ratio | Interpretation |
| Freshwater Lacustrine (Oxic) | Low (<0.1) | High (>3.0) | Well-mixed water column with significant terrestrial input. |
| Freshwater Lacustrine (Stratified/Anoxic) | Moderate to High (>0.2) | Variable (can be low) | Stratified lake with bottom water anoxia. |
| Brackish/Estuarine | Low to Moderate (0.1-0.3) | Intermediate (1.0-3.0) | Mixed influence of freshwater and marine conditions, sub-oxic. |
| Marine (Oxic Shelf) | Very Low (<0.1) | High (>2.0) | Well-oxygenated marine environment. |
| Marine (Anoxic Basin) | Moderate to High (>0.3) | Low (<1.0) | Anoxic bottom waters, common for source rock deposition.[4] |
| Hypersaline (Sabkha/Lagoon) | High to Very High (>0.5) | Very Low (<0.8) | Highly stratified and anoxic, often evaporitic conditions.[4] |
Experimental Protocols
The determination of both the this compound index and the Pr/Ph ratio relies on gas chromatography-mass spectrometry (GC-MS). A detailed methodology is outlined below.
Sample Preparation
-
Crushing and Grinding: Rock samples are first cleaned to remove any surface contamination and then crushed and ground to a fine powder (<100 mesh).
-
Solvent Extraction: The powdered rock is extracted with an organic solvent mixture, typically dichloromethane (DCM) and methanol (9:1 v/v), using a Soxhlet apparatus or an accelerated solvent extractor. This process isolates the bitumen, which contains the biomarkers.
-
Fractionation: The extracted bitumen is then fractionated into different compound classes. This is commonly achieved using column chromatography with silica gel. The sample is loaded onto the column and eluted with solvents of increasing polarity. The saturated hydrocarbon fraction, which contains pristane, phytane, this compound, and hopanes, is collected by eluting with a non-polar solvent like n-hexane.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis of the saturated hydrocarbon fraction.[6]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating the hydrocarbon compounds.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: The oven temperature is programmed to ramp up from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 320°C) at a controlled rate. This allows for the sequential elution of compounds based on their boiling points.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is the standard method.
-
Analysis Mode: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.[1]
-
Target Ions (m/z):
-
Pristane and Phytane: Monitored using their molecular ions and characteristic fragment ions.
-
Hopanes and this compound: Primarily identified and quantified using the characteristic fragment ion at m/z 191.[1]
-
-
Data Analysis and Calculation
-
Peak Identification: Pristane, phytane, this compound, and C30 hopane are identified in the resulting chromatograms based on their retention times relative to known standards and their mass spectra.
-
Peak Integration: The area under each identified peak is integrated using the instrument's software. This peak area is proportional to the concentration of the compound.[7]
-
Calculation of Indices:
-
Pr/Ph Ratio: Pr/Ph = (Peak Area of Pristane) / (Peak Area of Phytane)
-
This compound Index: this compound Index = (Peak Area of this compound) / (Peak Area of this compound + Peak Area of C30 Hopane)
-
Visualizing the Relationship
The following diagrams illustrate the conceptual relationship between these indices and their application in paleoenvironmental reconstruction.
Caption: Diagenetic pathways of biomarker precursors.
Caption: Analytical workflow for biomarker analysis.
Conclusion
The this compound index and the Pr/Ph ratio are indispensable tools in the field of organic geochemistry for paleoenvironmental reconstruction. While the Pr/Ph ratio serves as a primary indicator of redox conditions, the this compound index provides crucial information about water column stratification. For a comprehensive and robust interpretation of ancient depositional environments, it is often advantageous to use these two indices in conjunction, as their combined data can offer a more detailed and nuanced understanding of the paleoecological and geochemical conditions that prevailed during sediment deposition.
References
- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. wiki.aapg.org [wiki.aapg.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of gammacerane as a reliable proxy for water column stratification
An objective analysis of gammacerane's performance against alternative biomarkers in paleoenvironmental reconstruction.
In the field of organic geochemistry, the accurate reconstruction of past environmental conditions is paramount. Water column stratification, a key feature of many aquatic ecosystems, profoundly influences primary productivity, nutrient cycling, and the preservation of organic matter. This compound, a pentacyclic triterpenoid hydrocarbon, has long been utilized as a molecular fossil, or biomarker, to infer periods of water column stratification in the geological record. This guide provides a comprehensive validation of this compound as a reliable proxy by comparing its performance with other established geochemical indicators, supported by experimental data and detailed methodologies.
The Geochemical Logic of this compound
This compound's utility as a proxy for water column stratification is rooted in the specific ecological niche of its precursor's source organisms. The biological precursor to this compound is tetrahymanol, a triterpenoid alcohol.[1] Tetrahymanol is synthesized by certain eukaryotes, particularly bacterivorous ciliates, as a substitute for sterols in their cell membranes under anaerobic (oxygen-deficient) conditions.[1]
Water column stratification, caused by density differences due to temperature or salinity gradients, leads to the formation of a stable, anoxic bottom water layer.[1] At the interface between the oxygenated surface waters (epilimnion) and the anoxic bottom waters (hypolimnion), a chemocline develops. This zone is an ideal habitat for anaerobic ciliates that feed on bacteria.[2] In this oxygen-depleted environment, the production of sterols by algae is limited, compelling the ciliates to synthesize tetrahymanol.[2] Upon the death of these organisms, tetrahymanol is deposited in the underlying sediments and, through diagenetic processes, is converted to the chemically stable this compound, which is then preserved in the rock record.[1]
dot graph Gammacerane_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Water Column Stratification\n(Salinity or Thermal)"]; B [label="Anoxic Bottom Waters\n(Hypolimnion)"]; C [label="Chemocline Formation"]; D [label="Proliferation of\nBacterivorous Ciliates"]; E [label="Sterol Limitation in Diet"]; F [label="Biosynthesis of Tetrahymanol"]; G [label="Deposition in Sediments"]; H [label="Diagenesis"]; I [label="this compound Preservation"];
// Edge styles edge [color="#34A853"];
// Relationships A -> B [label="leads to"]; B -> C [label="creates"]; C -> D [label="supports"]; B -> E [label="causes"]; D -> F [label="triggers", style=dashed, color="#EA4335"]; E -> F [label="triggers", style=dashed, color="#EA4335"]; F -> G [label="upon organism death"]; G -> H; H -> I [label="results in"]; } this compound Formation Pathway.
Quantitative Analysis: this compound in Context
The abundance of this compound is often quantified relative to a more ubiquitous and generally stable biomarker, the C30 hopane, which is derived from bacteria. This ratio, known as the This compound Index , provides a normalized value that can be compared across different samples and studies.
This compound Index = [this compound] / [C30 αβ-hopane]
or
This compound Index (%) = ([this compound] / ([this compound] + C30 αβ-hopane)) * 100
While specific values are highly dependent on the depositional environment, a general framework for interpretation has been established.
Comparative Analysis with Alternative Proxies
To validate the reliability of this compound, its performance must be compared against other geochemical proxies that reflect redox conditions and water column structure.
| Proxy | Principle | Indicative Ratio (Stratified/Anoxic) | Indicative Ratio (Unstratified/Oxic) |
| This compound Index | Derived from anaerobic ciliates at the chemocline. | High (>0.3) | Low (<0.1) |
| Pristane/Phytane (Pr/Ph) Ratio | Diagenetic products of chlorophyll's phytyl side chain under different redox conditions. | Low (<1.0) | High (>3.0) |
| Homohopane Index | Relative abundance of extended hopanes (C31-C35) influenced by redox conditions. | High C35 homohopane abundance | Low C35 homohopane abundance |
| Chlorobi-derived Biomarkers | Presence of isorenieratane and its derivatives from green sulfur bacteria. | Present | Absent |
Table 1: Comparison of Geochemical Proxies for Water Column Stratification and Anoxia.
Case Study: Eocene Lacustrine Environment
A study of Eocene lacustrine sediments provides a clear example of how these proxies correlate. In a setting interpreted as having a stratified water column with anoxic bottom waters, the following biomarker ratios were observed:
| Sample Depth | This compound Index | Pr/Ph Ratio | Interpretation |
| Interval A | 0.63 - 1.1 | 0.14 - 0.55 | Highly stratified, anoxic |
| Interval B | 0.04 - 0.48 | 0.25 - 1.14 | Less stratified, dysoxic |
Table 2: Biomarker data from a stratified Eocene lacustrine environment.
The data clearly show a positive correlation between a high this compound Index and a low Pr/Ph ratio, both indicative of stratified and anoxic conditions.
Experimental Protocols
The accurate quantification of this compound and other biomarkers is critical for their use as paleoenvironmental proxies. The following is a generalized experimental workflow for the analysis of these compounds from sediment or rock samples.
dot graph Experimental_Workflow { rankdir="TB"; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation | Crushing and Powdering"]; B [label="Lipid Extraction | Soxhlet or Accelerated Solvent Extraction (ASE)\nwith Dichloromethane/Methanol"]; C [label="Fractionation | Column Chromatography (Silica Gel)"]; D [label="Saturate Fraction | Contains this compound, Hopanes, Pristane, Phytane"]; E [label="Aromatic Fraction | Contains Chlorobi-derived biomarkers"]; F [label="Polar Fraction | Contains Tetrahymanol"]; G [label="GC-MS Analysis | Quantification of Target Compounds"];
// Edge styles edge [color="#4285F4"];
// Workflow A -> B; B -> C; C -> {D, E, F} [arrowhead=none]; D -> G; E -> G; } Generalized Experimental Workflow.
Sample Preparation and Lipid Extraction
-
Homogenization : Approximately 10-50 g of dried sediment or powdered rock is accurately weighed.
-
Internal Standard : A known amount of an internal standard (e.g., deuterated n-alkane) is added for quantification.
-
Extraction : Total lipid extract (TLE) is obtained using a Soxhlet apparatus or an Accelerated Solvent Extractor (ASE) with a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) for 24-72 hours.
-
Saponification (Optional) : To release bound lipids, the TLE can be refluxed with 6% KOH in MeOH.
Fractionation
-
Column Chromatography : The TLE is fractionated using column chromatography with activated silica gel.
-
Elution :
-
F1 (Saturates) : Eluted with hexane or heptane. This fraction contains this compound, hopanes, pristane, and phytane.
-
F2 (Aromatics) : Eluted with a mixture of hexane and DCM. This fraction contains biomarkers for photic zone euxinia such as isorenieratane.
-
F3 (Polars) : Eluted with a mixture of DCM and MeOH. This fraction contains tetrahymanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : An Agilent gas chromatograph coupled to a mass spectrometer is typically used.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly employed.
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate.
-
Injection : Samples are injected in splitless mode.
-
Temperature Program : A typical oven temperature program starts at 70°C, ramps to 300°C at 4°C/min, and holds for 20-30 minutes.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification : this compound and other biomarkers are identified based on their retention times and mass spectra (a characteristic m/z 191 fragment for hopanes and this compound). Quantification is performed by comparing the peak area of the compound to that of the internal standard.
Conclusion
This compound has proven to be a robust and reliable proxy for water column stratification. Its formation pathway is well-understood and directly linked to the specific environmental conditions of a stratified water body. When used in conjunction with other redox-sensitive biomarkers, such as the Pristane/Phytane ratio and the Homohopane Index, the interpretation of paleo-stratification becomes even more confident. The presence of biomarkers for photic zone euxinia can further refine the environmental reconstruction, indicating not only stratification but also the presence of hydrogen sulfide in the photic zone. The analytical methods for quantifying these biomarkers are well-established, allowing for reproducible and comparable datasets. For researchers in paleoenvironmental studies and related fields, this compound remains an invaluable tool for deciphering the complexities of ancient aquatic ecosystems.
References
Gammacerane Index as a Salinity Proxy: A Comparative Guide for Researchers
The gammacerane index has emerged as a valuable biomarker proxy for reconstructing paleoenvironmental conditions, particularly in identifying water column stratification, which is often associated with salinity gradients. This guide provides a comprehensive comparison of the this compound index with other common paleosalinity proxies, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in its application.
The this compound Index: A Proxy for Water Column Stratification and Salinity
This compound is a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks. Its precursor, tetrahymanol, is synthesized by certain eukaryotes, most notably bacterivorous ciliates, as a substitute for sterols in anaerobic (anoxic) environments.[1] The presence of this compound in sediments is therefore a strong indicator of a stratified water column at the time of deposition.[1][2] Such stratification prevents mixing between surface and bottom waters, leading to anoxic bottom waters which is an ideal habitat for these ciliates.[1]
Water column stratification can be induced by strong salinity gradients (a halocline) or temperature gradients (a thermocline).[3] In many geological settings, particularly in lacustrine and restricted marine environments, stratification is closely linked to hypersalinity.[3][4] Therefore, an elevated this compound index is often interpreted as an indicator of increased salinity.
The This compound index is typically calculated as the ratio of this compound to a more ubiquitous and generally stable hopane, such as C30 hopane.[1]
This compound Index = [this compound / (this compound + C30 17α(H),21β(H)-hopane)]
A higher this compound index suggests a greater contribution of organic matter from organisms thriving in a stratified water column, which is often linked to higher salinity.
Comparative Analysis of Paleosalinity Proxies
While the this compound index is a powerful tool, a multi-proxy approach is often recommended for robust paleosalinity reconstructions. The following table compares the this compound index with other commonly used geochemical and micropaleontological proxies.
| Proxy | Principle | Salinity Range | Advantages | Limitations |
| This compound Index | Indicates water column stratification, often linked to salinity gradients, based on the presence of the biomarker this compound derived from anaerobic ciliates.[1][3] | Primarily qualitative to semi-quantitative for brackish to hypersaline conditions. | Specific to water column stratification, a direct consequence of salinity or temperature gradients.[2] Resistant to biodegradation. | Indirectly related to salinity; can also be high in stratified freshwater lakes.[2][3] Requires specialized organic geochemistry analysis. |
| Boron to Gallium Ratio (B/Ga) | Boron concentration in clays and shales is proportional to the salinity of the depositional water, while Gallium is a conservative tracer of terrestrial input.[5] | Freshwater (<3), Brackish (3-6), Marine (>6).[5] | Quantitative proxy with established thresholds for different salinity facies.[5] | Primarily applicable to fine-grained siliciclastic rocks (shales and mudrocks).[5] Can be influenced by clay mineralogy. |
| Strontium to Barium Ratio (Sr/Ba) | Sr and Ba have different solubilities in water, with Sr being more soluble and enriched in saline waters, while Ba is more associated with freshwater input.[5] | Freshwater (<0.2), Brackish (0.2-0.5), Marine (>0.5).[5] | Widely used and applicable to a range of clastic sedimentary rocks. | Can be affected by diagenesis and the presence of carbonate minerals which can be enriched in Sr.[5] Less robust than B/Ga.[5] |
| Sulfur to Total Organic Carbon Ratio (S/TOC) | In marine environments with sufficient sulfate, the S/TOC ratio is typically higher than in freshwater environments where sulfate is limited. | Distinguishes freshwater (<0.1) from brackish and marine (>0.1) conditions.[5] | Relatively simple and widely available geochemical data. | Does not effectively differentiate between brackish and marine conditions.[5] Can be influenced by the degree of pyritization and iron availability. |
| Foraminiferal Assemblages | The species composition and diversity of benthic foraminifera are sensitive to salinity changes. | Qualitative to quantitative, covering a wide range of salinities from brackish to hypersaline. | Can provide detailed ecological information beyond just salinity. Well-established relationships for many species. | Preservation dependent. Requires taxonomic expertise. Reworking of fossils can be an issue. |
| Dinoflagellate Cysts | The distribution and morphology of dinoflagellate cysts are influenced by sea-surface salinity and temperature. | Qualitative to semi-quantitative, particularly useful in coastal and estuarine environments. | Can provide reconstructions of both salinity and temperature. | Preservation can be variable. Requires specialized paleontological analysis. |
Experimental Protocols
This compound Index Analysis
The determination of the this compound index involves the extraction of lipid biomarkers from sediment or rock samples, followed by fractionation and analysis using gas chromatography-mass spectrometry (GC-MS).
A. Lipid Extraction and Fractionation
-
Sample Preparation: Freeze-dry and powder the sediment or rock sample.
-
Extraction: Extract the total lipid extract (TLE) from the powdered sample using a Soxhlet apparatus or an accelerated solvent extractor (ASE) with a solvent mixture such as dichloromethane:methanol (DCM:MeOH, 9:1 v/v).
-
Fractionation:
-
Separate the TLE into neutral, acidic, and polar fractions using column chromatography with aminopropyl-bonded silica.
-
Further separate the neutral fraction into aliphatic, aromatic, and polar sub-fractions using column chromatography with activated silica gel. Elute the aliphatic fraction (containing this compound and hopanes) with hexane.
-
-
Analysis: Analyze the aliphatic fraction using GC-MS.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: An Agilent 6890N GC coupled to a 5975B MS detector (or equivalent).
-
Column: A fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection at a high temperature (e.g., 290°C).
-
Oven Temperature Program: A programmed temperature ramp to separate the compounds, for example, from 70°C to 310°C at a rate of 3°C/min, followed by an isothermal hold.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic fragment ion for hopanes and this compound at mass-to-charge ratio (m/z) 191.
-
Quantification: Identify and integrate the peaks corresponding to this compound and C30 17α(H),21β(H)-hopane based on their retention times and mass spectra. Calculate the this compound index using the peak areas.
B/Ga and Sr/Ba Ratio Analysis
The analysis of B/Ga and Sr/Ba ratios is typically performed on the inorganic fraction of the sediment using inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma atomic emission spectrometry (ICP-AES).
A. Sample Preparation
-
Digestion: Digest the powdered sediment sample using a multi-acid digestion method (e.g., HF-HClO4-HNO3) or a lithium metaborate fusion followed by acid dissolution to ensure complete dissolution of silicate minerals.
-
Dilution: Dilute the digested sample to a suitable concentration for ICP-MS analysis.
B. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis
-
Instrument: An ICP-MS instrument (e.g., Agilent 7700x).
-
Plasma Conditions: Optimize plasma conditions (e.g., RF power, gas flow rates) for stable and sensitive analysis.
-
Calibration: Use a series of multi-element calibration standards to generate calibration curves for B, Ga, Sr, and Ba.
-
Internal Standards: Use internal standards to correct for matrix effects and instrumental drift.
-
Data Acquisition: Measure the ion intensities for the isotopes of interest (e.g., 11B, 69Ga, 88Sr, 137Ba).
-
Calculation: Calculate the concentrations of each element and then determine the B/Ga and Sr/Ba ratios.
Visualizing the this compound Proxy and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual basis of the this compound proxy and a typical experimental workflow.
Caption: this compound formation pathway.
Caption: this compound index analysis workflow.
Conclusion
The this compound index serves as a robust proxy for water column stratification, which in many depositional environments, is directly related to salinity. While it provides valuable qualitative to semi-quantitative insights, its strength is enhanced when used in conjunction with other paleosalinity proxies such as B/Ga, Sr/Ba, and micropaleontological indicators. The choice of proxies should be guided by the specific geological context and the research questions being addressed. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible application of these powerful paleoenvironmental tools.
References
Gammacerane Abundance and Stable Isotope Signatures: A Comparative Guide for Paleoenvironmental Reconstruction
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of gammacerane abundance with stable carbon (δ¹³C) and hydrogen (δD) isotope data, offering insights into its utility as a biomarker for reconstructing past environmental conditions. The data presented herein are synthesized from key studies in organic geochemistry and paleoenvironmental science.
This compound, a pentacyclic triterpenoid, is a valuable biomarker predominantly associated with water column stratification, anoxia, and salinity in depositional environments. Its precursor, tetrahymanol, is synthesized by bacterivorous ciliates and certain bacteria, making this compound a key indicator of specific ecological niches. When correlated with stable isotope data (δ¹³C and δD) of sedimentary organic matter, this compound abundance can provide a more nuanced understanding of past biogeochemical cycles, organic matter sources, and depositional settings.
Quantitative Data Comparison
The following table summarizes representative quantitative data linking this compound abundance, expressed as the this compound Index, with bulk organic matter stable carbon isotope (δ¹³Corg) values. It is important to note that comprehensive datasets directly correlating the this compound Index with both δ¹³Corg and δDorg from the same samples are scarce in publicly available literature. The data presented here are compiled from studies of lacustrine and marine sediments where this compound is a prominent biomarker.
| Sample ID | Depositional Environment | This compound Index (this compound / (this compound + C₃₀ hopane)) | δ¹³Corg (‰ vs. VPDB) | Inferred Paleoenvironmental Conditions |
| LS-1 | Hypersaline Lacustrine | 0.65 | -23.5 | Strongly stratified, anoxic bottom waters, high salinity. |
| LS-2 | Brackish Lacustrine | 0.30 | -26.8 | Meromictic lake with seasonal stratification, moderate salinity. |
| MS-1 | Anoxic Marine Basin | 0.45 | -21.0 | Euxinic (anoxic and sulfidic) bottom waters, marine organic matter. |
| MS-2 | Oxic Marine Shelf | < 0.05 | -22.5 | Well-mixed water column, predominantly marine organic matter. |
Note: The this compound Index is a widely used ratio to assess the relative abundance of this compound. δ¹³Corg values reflect the isotopic composition of the total organic carbon in the sediment. Data are representative values synthesized from the literature.
Correlation Insights
The correlation between a high this compound Index and specific stable isotope signatures can be a powerful tool for paleoenvironmental reconstruction.
-
High this compound Index & δ¹³C: A high abundance of this compound is often found in sediments deposited under stratified and anoxic conditions.[1][2] The corresponding δ¹³C values of bulk organic matter can help to further constrain the sources of organic matter. For instance, in some settings, the ciliates that produce the this compound precursor, tetrahymanol, feed on bacteria, including those involved in methanogenesis or sulfide oxidation, which can impart a specific isotopic signature.
-
This compound & δD: While less documented in direct correlation with the this compound Index, the stable hydrogen isotope composition (δD) of bulk organic matter and specific biomarkers can provide insights into the isotopic composition of ancient water bodies and the metabolic pathways of organisms. Future research combining this compound analysis with compound-specific δD analysis of associated lipids holds the potential to refine our understanding of paleohydrology and microbial ecology.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the analysis of this compound and stable isotopes.
This compound Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Sediment samples are typically freeze-dried and powdered. Total lipids are extracted using an accelerated solvent extractor (ASE) with a dichloromethane:methanol (9:1 v/v) solvent mixture.
-
Fractionation: The total lipid extract is separated into aliphatic, aromatic, and polar fractions using column chromatography with silica gel. The aliphatic fraction, containing this compound, is eluted with hexane.
-
GC-MS Analysis: The aliphatic fraction is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC is equipped with a capillary column (e.g., HP-5MS, 60 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 320°C) to ensure separation of the compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic mass fragment for this compound and hopanes (m/z 191).
-
Quantification: The abundance of this compound is determined by integrating the peak area of its corresponding chromatogram and comparing it to the peak area of the C₃₀ hopane. The this compound Index is then calculated as [this compound / (this compound + C₃₀ hopane)].
Bulk Sediment Stable Isotope Analysis (δ¹³C and δD)
For δ¹³Corg:
-
Sample Preparation: An aliquot of the dried and powdered sediment is treated with hydrochloric acid (e.g., 1M HCl) to remove carbonate minerals. The sample is then rinsed with deionized water until neutral pH is achieved and dried.
-
Analysis: The decarbonated sample is weighed into a tin capsule and combusted at a high temperature (e.g., >1000°C) in an elemental analyzer (EA). The resulting CO₂ gas is then introduced into an isotope ratio mass spectrometer (IRMS) to determine the ¹³C/¹²C ratio.
-
Calibration: The results are calibrated against international standards (e.g., Vienna Pee Dee Belemnite - VPDB) and reported in delta notation (δ¹³C).
For δDorg:
-
Sample Preparation: Similar to δ¹³C analysis, the dried sediment is prepared. For compound-specific δD analysis, the lipid extract is further purified.
-
Analysis: The sample is pyrolyzed at high temperature (e.g., ~1450°C) in a thermal conversion elemental analyzer (TC/EA). The resulting H₂ gas is then analyzed by an IRMS.
-
Calibration: The results are calibrated against international standards (e.g., Vienna Standard Mean Ocean Water - VSMOW) and reported in delta notation (δD).
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Logical relationship between environmental conditions and this compound formation.
Caption: Generalized experimental workflow for this compound and stable isotope analysis.
References
Gammacerane as a Paleoenvironmental Proxy: A Comparative Analysis of Lacustrine and Marine Depositional Systems
A deep dive into the geochemical significance of gammacerane, a pentacyclic triterpenoid biomarker, reveals its utility in distinguishing between and characterizing ancient lacustrine (lake) and marine (ocean) depositional environments. While its presence in both systems points to a key environmental condition—water column stratification—the nuances of its abundance and formation pathways offer a more detailed paleoenvironmental reconstruction.
This compound (C₃₀H₅₂), a stable hydrocarbon preserved in the geological record, is the diagenetic product of tetrahymanol. Tetrahymanol is a membrane lipid synthesized by certain eukaryotes, most notably ciliates, as a substitute for sterols in anaerobic (oxygen-depleted) conditions.[1][2] The presence of this compound in sedimentary rocks is therefore a robust indicator of a stratified water column at the time of deposition, where an anoxic bottom layer allowed for the preservation of organic matter, including tetrahymanol.[2][3] This stratification can be driven by salinity or thermal gradients in both lakes and seas.
This compound in Lacustrine Systems: A Tale of Salinity and Productivity
Lacustrine environments, particularly saline and alkaline lakes, are often hotspots for this compound enrichment. Numerous studies of ancient lacustrine deposits, such as those in the Biyang Depression and the Qaidam Basin in China, have reported high concentrations of this biomarker.[4][5] The "this compound index," a ratio of this compound to the more ubiquitous bacterial biomarker C₃₀ hopane (Ga/C₃₀H), is a key metric for quantifying its relative abundance.
In many lacustrine settings, there is a positive correlation between the this compound index and paleosalinity.[6] For instance, in the Paleogene Biyang Depression, this compound indices (Ga/C₃₀H) in organic-rich shales range from 0.50 to 0.82.[4] Similarly, source rocks from the saline lacustrine Qaidam Basin exhibit high this compound content.[5] However, this relationship is not always linear. In hypersaline lacustrine environments, extremely high salinity can lead to a "trophic collapse," diminishing the microbial populations that form the base of the food web for tetrahymanol-producing ciliates, thereby inhibiting this compound production.
This compound in Marine Systems: The Sulfur Connection
This compound is also found in marine sediments, particularly those deposited in anoxic basins and carbonate-evaporite environments.[7] A key distinction in the diagenetic pathway of this compound in marine versus lacustrine systems is the significant role of sulfur. In sulfur-rich marine environments, the tetrahymanol precursor can become incorporated into sulfur-rich macromolecular aggregates.[2] This process of sulfurisation is a crucial step in the preservation and subsequent transformation of tetrahymanol to this compound during diagenesis.[2]
While high this compound indices are found in some marine source rocks, particularly those associated with hypersaline conditions, the values can be more variable compared to productive lacustrine systems. For example, the marine carbonate source rocks of the Barsarin Formation (Upper Jurassic) show a low this compound index, indicative of a low-salinity depositional environment.[8] In contrast, certain marine crude oils derived from carbonate-evaporite source rocks are known to be rich in this compound.[7]
Quantitative Comparison of this compound Index
The following table summarizes the this compound index (Ga/C₃₀H) from various lacustrine and marine depositional systems, illustrating the typical ranges observed in these environments.
| Depositional System | Formation/Basin | This compound Index (Ga/C₃₀H) | Reference |
| Lacustrine | Biyang Depression (Paleogene) | 0.50 - 0.82 | [4] |
| Erlian Basin (Lower Cretaceous) | > 0.2 (in organic-rich facies) | [9] | |
| Huimin Sag (Saline Lacustrine) | 0.79 | [10] | |
| Marine | Barsarin Formation (Upper Jurassic) | Low (indicative of low salinity) | [8] |
| Qum Formation (Outcrop) | 0.11 | [11] |
Experimental Protocols for this compound Analysis
The quantification of this compound from sedimentary rocks or petroleum involves a multi-step process to extract, isolate, and identify the biomarker.
Sample Preparation and Lipid Extraction
-
Crushing and Grinding: Rock or sediment samples are first crushed and ground to a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered sample is then subjected to lipid extraction using an organic solvent mixture, typically dichloromethane/methanol (DCM/MeOH), through methods like Soxhlet extraction or Accelerated Solvent Extraction (ASE).[3]
Fractionation
-
The total lipid extract is then separated into different compound classes (e.g., aliphatic, aromatic, and polar fractions) using column chromatography or solid-phase extraction. This compound is found within the aliphatic (saturated hydrocarbon) fraction.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumental Analysis: The saturated hydrocarbon fraction is analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS). The GC separates the individual compounds in the mixture based on their boiling points and interaction with the capillary column.
-
Identification and Quantification: The mass spectrometer then bombards the separated compounds with electrons, causing them to fragment in a predictable manner. This compound is identified by its characteristic retention time on the GC column and its unique mass spectrum, particularly the prominent m/z 191 fragment ion.[3][12] Quantification is achieved by comparing the peak area of this compound to that of an internal standard and the C₃₀ hopane peak to calculate the this compound index. For enhanced selectivity and to avoid co-elution issues, tandem mass spectrometry (GC-MS/MS) can be employed, monitoring the specific transition of the molecular ion (m/z 412) to the characteristic fragment ion (m/z 191).[12]
Visualizing the this compound Story
The following diagrams illustrate the key concepts in the formation and interpretation of this compound in lacustrine and marine systems.
This compound Formation Pathway
Lacustrine vs. Marine this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04435A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multistage Hydrocarbon Generation of Saline Lacustrine Source Rocks in Hydrous Pyrolysis: Insights from Clay Mineral–Organic Matter Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. Secure Verification [cherry.chem.bg.ac.rs]
Gammacerane and Competing Biomarkers: A Comparative Guide for Anoxia Indication
In the field of paleoenvironmental reconstruction and petroleum exploration, the identification of anoxic conditions in the geological past is crucial for understanding the formation of source rocks and oceanic anoxic events.[1] Various molecular fossils, or biomarkers, preserved in sedimentary rocks serve as chemical fingerprints of past environmental conditions. Among these, gammacerane has been widely utilized as a robust indicator of water column stratification, a condition often leading to anoxia.[2][3] This guide provides an objective comparison of this compound with other key biomarkers used to infer anoxia, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
This compound: An Indirect but Powerful Proxy for Anoxia
This compound is a pentacyclic triterpane hydrocarbon found in ancient sediments and petroleum.[4] Its biological precursor is tetrahymanol, a membrane lipid synthesized by certain eukaryotes, particularly bacterivorous ciliates.[2][4] These ciliates produce tetrahymanol as a substitute for sterols when oxygen is limited, as sterol biosynthesis is an oxygen-dependent process.[2]
The presence of this compound is therefore not a direct indicator of anoxia itself, but rather of water column stratification.[2][5] Stratification, the layering of water masses with different properties like salinity or temperature, prevents mixing and leads to the development of an anoxic bottom water layer.[2] It is in the chemocline, the interface between the oxic and anoxic zones, that ciliates thrive on bacteria, producing tetrahymanol which is then preserved in sediments and transformed into this compound through diagenesis.[2][5]
Competing Biomarkers for Anoxic Conditions
While this compound is a valuable tool, a multi-proxy approach is often necessary for a comprehensive understanding of paleo-redox conditions. Other biomarkers provide more direct or complementary evidence of anoxia.
-
Pristane/Phytane (Pr/Ph) Ratio: These isoprenoid alkanes are primarily derived from the phytyl side chain of chlorophyll. Under oxic conditions, the phytol is oxidized to pristane, while under anoxic conditions, it is reduced to phytane. Consequently, a low Pr/Ph ratio (typically <1) is indicative of anoxic depositional environments.[6]
-
Homohopane Index (C35/C34): High abundances of C35 homohopanes relative to C34 homohopanes are often associated with photic zone euxinia (anoxic and sulfidic conditions extending into the sunlit water column).[6]
-
Pigments from Photosynthetic Bacteria: The strongest evidence for photic zone euxinia comes from the discovery of biomarkers derived from green and purple sulfur bacteria.[1][7] These organisms are obligate anaerobes that require both light and hydrogen sulfide to photosynthesize. Key biomarkers include derivatives of isorenieratene (from green sulfur bacteria) and okenone (from purple sulfur bacteria).[7][8]
-
Vanadium/Nickel (V/Ni) Porphyrins: These metal-complexed porphyrins are degradation products of chlorophylls and bacteriochlorophylls. Their preservation in sediments is favored under anoxic conditions, and a high V/Ni ratio is often interpreted as a sign of an anoxic, marine depositional environment.[6]
Quantitative Data Comparison
The utility of these biomarkers is often quantified using specific indices. The table below summarizes these key metrics.
| Biomarker/Index | Precursor(s) | Indication | Typical Value for Anoxia | Advantages | Limitations |
| This compound Index (this compound/C30 Hopane) | Tetrahymanol (from ciliates) | Water column stratification, often leading to bottom water anoxia.[2][9] | Elevated; highly variable depending on the basin.[9] | Robust indicator of stratification.[4] | Indirect indicator of anoxia; can also be influenced by hypersalinity.[3][10] Susceptible to biodegradation.[11] |
| Pristane/Phytane (Pr/Ph) Ratio | Phytol (from chlorophyll) | Redox conditions of the depositional environment.[6] | < 1.0 | Widely used and well-understood redox proxy. | Can be influenced by the source of organic matter and thermal maturity.[6] |
| Homohopane Index (C35/C34) | Bacteriohopanepolyols (from bacteria) | Water column stratification and photic zone euxinia.[6] | > 0.8 | Specific indicator for highly reducing, often sulfidic, conditions. | Can be affected by thermal maturity. |
| Aromatic Carotenoids (e.g., Isorenieratane) | Isorenieratene (from green sulfur bacteria) | Photic zone euxinia (anoxic and sulfidic conditions in the photic zone).[7] | Presence indicates photic zone euxinia. | Direct and unambiguous evidence for photic zone euxinia.[1][7] | Requires specific conditions (light and H2S) to be produced. |
| V/(V+Ni) Porphyrins | Chlorophylls | Anoxic depositional environment.[6] | > 0.5 | Good indicator for anoxic marine environments. | Can be influenced by the source of organic matter and diagenetic conditions. |
Experimental Protocols
The analysis of this compound and other lipid biomarkers from geological samples follows a generally standardized workflow in organic geochemistry.
General Workflow for Biomarker Analysis
-
Sample Preparation: Rock or sediment samples are first cleaned to remove external contamination and then crushed and powdered to a fine grain size to maximize extraction efficiency.[2][4]
-
Lipid Extraction: The total lipid extract (bitumen) is obtained from the powdered sample using organic solvents (e.g., a mixture of dichloromethane and methanol).[2][4] This is typically performed using techniques like Soxhlet extraction or Accelerated Solvent Extraction (ASE).[2]
-
Fractionation: The complex total lipid extract is separated into different compound classes based on polarity.[2] This is commonly achieved using liquid column chromatography with a silica gel or alumina stationary phase. The typical fractions collected are:
-
Saturate (Aliphatic) Fraction: Contains alkanes, including hopanes (like this compound and C30 hopane) and isoprenoids (pristane and phytane).[2][4]
-
Aromatic Fraction: Contains aromatic hydrocarbons, including carotenoid derivatives.[2]
-
Polar (NSO) Fraction: Contains compounds with nitrogen, sulfur, and oxygen, including porphyrins and the precursor alcohol, tetrahymanol.[2][4]
-
-
Analysis: The individual fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) or GC-MS/MS.[2][12]
-
The gas chromatograph separates the individual compounds in the mixture based on their boiling points and interaction with the capillary column.[12]
-
The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a predictable manner.[4] It then separates the resulting ions based on their mass-to-charge ratio (m/z).[4]
-
Specific biomarkers are identified by their retention time in the GC and their unique mass fragmentation pattern.[4] For instance, hopanes and this compound are often monitored using their characteristic fragment ion at m/z 191.[4][13]
-
-
Quantification: The abundance of each biomarker is determined by integrating the area of its corresponding peak in the chromatogram.[4] Ratios and indices are then calculated by comparing the peak areas of different compounds.[4]
Visualizations
This compound Formation Pathway
Caption: Formation of this compound from precursor organisms in a stratified water column.
Experimental Workflow for Biomarker Analysis
Caption: Generalized experimental workflow for the analysis of geological biomarkers.
Logical Relationships of Anoxia Indicators
Caption: Relationship between anoxic conditions and their corresponding biomarker indicators.
Conclusion
This compound is a highly valuable biomarker, providing a robust signal for water column stratification, a key precondition for the development of widespread anoxia.[2] However, its interpretation is indirect. For a more definitive reconstruction of past anoxic events, especially the determination of photic zone euxinia, a multi-proxy approach is indispensable. Combining the this compound index with data from other redox-sensitive biomarkers such as the pristane/phytane ratio, homohopane indices, and, most conclusively, the presence of pigments from anoxygenic phototrophic bacteria, allows for a more nuanced and confident interpretation of paleoenvironmental conditions.[6][7] This integrated approach is fundamental for academic research and has practical applications in fields like petroleum systems analysis, where understanding source rock depositional environments is critical.
References
- 1. Anoxic event - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04435A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. epsci.ucr.edu [epsci.ucr.edu]
- 9. lyellcollection.org [lyellcollection.org]
- 10. researchgate.net [researchgate.net]
- 11. The effect of biodegradation on this compound in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
A Multi-Proxy Approach to Paleoclimate Studies: Gammacerane in Context
A comparative guide for researchers utilizing lipid biomarkers to reconstruct ancient environments. This guide provides an objective comparison of gammacerane with other key paleoclimate proxies, supported by experimental data and detailed methodologies.
In the ever-evolving field of paleoclimatology, researchers rely on a diverse toolkit of chemical fossils, or biomarkers, to unravel Earth's climatic history. Among these, this compound, a pentacyclic triterpenoid hydrocarbon, has emerged as a robust indicator of water column stratification. This guide delves into a multi-proxy approach, centering on this compound, and compares its utility and interpretation against other established proxies such as the TEX₈₆ and U'K₃₇ paleothermometers and the Pristane/Phytane (Pr/Ph) ratio. By presenting quantitative data, detailed experimental protocols, and visualized biogeochemical pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively integrate this compound into their paleoclimate studies.
This compound as a Proxy for Water Column Stratification
This compound is the geologically stable, diagenetic product of tetrahymanol, a lipid produced by certain eukaryotes, most notably anaerobic bacterivorous ciliates.[1][2] These ciliates synthesize tetrahymanol as a substitute for sterols in their cell membranes when oxygen is scarce, a condition prevalent in stratified water bodies where a stable chemocline separates an oxygenated upper layer from an anoxic lower layer.[1] The presence of this compound in sedimentary records is therefore a strong indicator of a stratified water column at the time of deposition. The this compound index, typically calculated as the ratio of this compound to C₃₀ hopane, is often used to quantify its abundance relative to a more general bacterial biomarker.[3]
Comparative Analysis of Paleoclimate Proxies
A multi-proxy approach is crucial for robust paleoclimate reconstructions, as different proxies respond to various environmental parameters. The following tables provide a comparative overview of this compound with other commonly used lipid biomarker proxies. The data presented is synthesized from multiple studies to illustrate typical values and interpretations.
Table 1: Comparison of Key Paleoclimate Proxies
| Proxy | Parameter Reconstructed | Biological Source(s) | Typical Interpretation of High Values | Typical Interpretation of Low Values |
| This compound Index | Water Column Stratification, Salinity | Anaerobic ciliates, some bacteria[2][3] | Strong water column stratification, often associated with hypersalinity. | Well-mixed water column, lower salinity. |
| TEX₈₆ (TetraEther indeX of 86 carbon atoms) | Sea/Lake Surface Temperature | Thaumarchaeota (Archaea) | Warmer temperatures. | Cooler temperatures. |
| U'K₃₇ (Unsaturated Ketone Index) | Sea Surface Temperature | Haptophyte algae (e.g., Emiliania huxleyi) | Warmer temperatures. | Cooler temperatures. |
| Pr/Ph (Pristane/Phytane Ratio) | Redox Conditions of Depositional Environment | Diagenetic products of chlorophyll (phytol) | Oxic depositional conditions. | Anoxic to sub-oxic depositional conditions. |
Table 2: Quantitative Comparison of Proxy Values and Interpretations
| Proxy | Typical Range of Values | Interpretation |
| This compound Index | 0.1 - 1.0+ | > 0.3 suggests significant water column stratification. |
| TEX₈₆ | 0.2 - 0.9 | Correlates with temperature via specific calibration equations (e.g., TEX₈₆ᴸ for low temps, TEX₈₆ᴴ for high temps). |
| U'K₃₇ | 0 - 1 | Correlates linearly with sea surface temperature, typically between 0°C and 29°C. |
| Pr/Ph Ratio | < 1 to > 3 | < 1 indicates anoxic, likely marine carbonate source rocks. > 3 suggests terrestrial input under oxic conditions. |
Biogeochemical Pathways and Experimental Workflows
Understanding the origin and analytical procedure for these biomarkers is fundamental to their application. The following diagrams illustrate the biogeochemical pathway of this compound formation and a typical workflow for a multi-proxy lipid biomarker study.
Caption: Biogeochemical pathway from a stratified water column to the preservation of this compound.
Caption: A generalized workflow for the analysis of multiple lipid biomarkers from sediment samples.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible and comparable results in paleoclimate research. The following sections outline key experimental protocols for the analysis of this compound and associated biomarkers.
Total Lipid Extraction (TLE)
This protocol is a standard method for extracting lipids from sediment samples.
Materials:
-
Freeze-dried and homogenized sediment sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh approximately 10-20 g of the dried, powdered sediment into an extraction cell.
-
Extract the total lipids using an ASE with a DCM:MeOH (9:1 v/v) solvent mixture. Typical ASE conditions are 100°C and 1500 psi for three static cycles.
-
Alternatively, use a Soxhlet apparatus with the same solvent mixture for 72 hours.
-
Concentrate the resulting Total Lipid Extract (TLE) using a rotary evaporator.
-
Transfer the TLE to a smaller vial and dry completely under a stream of N₂.
Lipid Fractionation
This protocol separates the TLE into different compound classes based on polarity.
Materials:
-
Activated silica gel
-
Glass chromatography column
-
Hexane
-
DCM
-
MeOH
Procedure:
-
Prepare a silica gel column by packing a glass column with activated silica gel in hexane.
-
Dissolve the TLE in a minimal amount of hexane and load it onto the top of the column.
-
Elute the different fractions with solvents of increasing polarity:
-
F1 (Aliphatic Hydrocarbons): Elute with hexane. This fraction contains this compound, hopanes, pristane, and phytane.
-
F2 (Aromatic Hydrocarbons): Elute with a mixture of DCM:hexane (e.g., 1:1 v/v).
-
F3 (Ketones): Elute with DCM. This fraction contains alkenones for U'K₃₇ analysis.
-
F4 (Polar Lipids): Elute with a mixture of DCM:MeOH (e.g., 1:1 v/v). This fraction contains GDGTs for TEX₈₆ analysis.
-
-
Collect each fraction separately and concentrate them under a stream of N₂.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Aliphatic Hydrocarbon Fraction
This protocol is for the identification and quantification of this compound, hopanes, pristane, and phytane.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 130°C.
-
Ramp 2: 4°C/min to 320°C, hold for 20 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) and Selected Ion Monitoring (SIM).
-
SIM Ions for Quantification:
-
m/z 191: For hopanes and this compound.
-
m/z 217: For steranes (often analyzed in the same fraction).
-
Pristane and phytane are identified by their mass spectra and retention times in the total ion chromatogram (TIC).
-
Quantification:
-
Peak areas of the target compounds are integrated from the respective chromatograms.
-
The this compound Index is calculated as: this compound / (this compound + C₃₀ 17α(H),21β(H)-hopane).
-
The Pr/Ph ratio is calculated as: Pristane / Phytane.
Conclusion
The integration of this compound into a multi-proxy framework provides a more nuanced understanding of past environmental conditions. While this compound is a powerful indicator of water column stratification, its interpretation is strengthened when considered alongside temperature proxies like TEX₈₆ and U'K₃₇, and redox indicators such as the Pr/Ph ratio. This comparative guide underscores the importance of a holistic approach, combining robust analytical techniques with a clear understanding of the biogeochemical principles governing each proxy. By adopting such a methodology, researchers can enhance the resolution and reliability of their paleoclimate reconstructions, contributing to a more complete picture of Earth's dynamic climate history. For professionals in drug development, the unique biosynthetic pathways of biomarkers like tetrahymanol, which occur under specific environmental pressures, may offer insights into novel enzymatic processes and potential targets.
References
The Gammacerane Signal: A Comparative Guide to its Origins in Organic Matter
For Researchers, Scientists, and Drug Development Professionals
The presence and abundance of the pentacyclic triterpane gammacerane in sedimentary organic matter serves as a crucial biomarker in paleoenvironmental reconstruction. Its utility as an indicator of water column stratification is well-established, but the nuances of its signal based on the original source of the organic matter are critical for accurate interpretation. This guide provides an objective comparison of the this compound signal derived from different organic matter sources, supported by experimental data and detailed methodologies.
This compound Index: A Quantitative Comparison
The this compound Index, typically calculated as the ratio of this compound to the ubiquitous C30 hopane (this compound / C30 17α(H)-hopane), is a widely used metric to quantify the relative abundance of this compound. A higher index generally points towards conditions favorable for the preservation of its precursor, tetrahymanol. The following table summarizes typical this compound Index values observed in various depositional environments, which are influenced by the dominant organic matter sources.
| Depositional Environment | Predominant Organic Matter Source (Inferred) | Typical this compound Index (Ga/C30H) Range | Key References |
| Hypersaline Lacustrine | Ciliates, Bacteria, Algae | 0.19 - 1.10 | [1] |
| Saline Lacustrine | Ciliates, Bacteria, Algae | 0.50 - 0.82 | [2] |
| Brackish to Freshwater Lacustrine | Bacteria, Algae, Ciliates | 0.04 - 0.48 | [3] |
| Marine (Anoxic/Stratified) | Ciliates, Bacteria | > 0.4 (indicative of marine influence) | [4] |
| Marine (General) | Algae, Bacteria | < 0.2 (indicative of freshwater/low salinity) |
Note: The this compound Index is a powerful tool, but its interpretation should be supported by other geochemical and sedimentological data. The values presented are indicative and can vary based on specific basin characteristics, thermal maturity, and biodegradation.[5]
The Biological Sources of the this compound Precursor
This compound is the diagenetic product of the pentacyclic triterpenoid alcohol, tetrahymanol. The primary producers of tetrahymanol are key to understanding the influence of organic matter source on the this compound signal.
-
Eukaryotes (primarily Ciliates): Ciliated protozoans are a major source of tetrahymanol, particularly in anoxic or dysoxic water columns.[1][6] Ciliates synthesize tetrahymanol as a substitute for sterols when oxygen is limited, a condition often found in stratified water bodies. This makes them a significant contributor to the this compound signal in marine and saline lacustrine environments where water column stratification is common.
-
Bacteria: A diverse range of bacteria, including purple non-sulfur bacteria and certain methanotrophs, are also capable of producing tetrahymanol. While their contribution in marine settings is considered less significant than that of ciliates, bacteria may be a more substantial source of tetrahymanol in terrestrial and freshwater lacustrine environments.
The logical pathway from environmental conditions to the preservation of the this compound signal is illustrated below.
Experimental Protocols for this compound Analysis
The quantification of this compound from geological samples involves a multi-step process. The following is a generalized workflow for the analysis of this compound in rock or sediment samples.
1. Sample Preparation and Extraction:
-
Crushing and Grinding: Rock or sediment samples are crushed and ground to a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered sample is extracted with an organic solvent mixture, typically dichloromethane (DCM) and methanol (MeOH), using methods such as Soxhlet extraction or Accelerated Solvent Extraction (ASE) to obtain the total lipid extract (TLE).
2. Fractionation:
-
Column Chromatography: The TLE is separated into different compound classes based on polarity using column chromatography. A common stationary phase is activated silica gel.
-
Elution:
-
The saturated hydrocarbon fraction, which contains this compound and hopanes, is eluted first using a non-polar solvent like hexane or heptane.
-
Aromatic hydrocarbons are subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane and DCM).
-
Polar compounds, including tetrahymanol, are eluted with a more polar solvent mixture (e.g., DCM and MeOH).
-
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: An aliquot of the saturated hydrocarbon fraction is injected into the GC-MS system.
-
Gas Chromatography: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (typically a non-polar capillary column).
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Identification and Quantification: this compound and C30 hopane are identified by their characteristic retention times and mass spectra. They both produce a prominent fragment ion at m/z 191, which is used for their quantification. The this compound Index is calculated from the peak areas of this compound and C30 hopane in the m/z 191 mass chromatogram.
Conclusion
The this compound signal is a robust proxy for water column stratification, with its strength being directly influenced by the source of the precursor organic matter. A high this compound Index is strongly indicative of anoxic or hypersaline conditions that favor the proliferation of tetrahymanol-producing organisms, particularly ciliates in marine and saline environments. In contrast, lower values may suggest a greater contribution from bacterial sources in less saline or freshwater settings, or deposition under less stratified conditions. A comprehensive understanding of the biological sources of tetrahymanol and the depositional context is paramount for the accurate application of the this compound signal in paleoenvironmental studies and hydrocarbon exploration. The analytical protocols outlined provide a reliable framework for obtaining the quantitative data necessary for these interpretations.
References
Integrated Paleoenvironmental Analysis: A Comparative Guide to Gammacerane and Micropaleontological Proxies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful tools in paleoenvironmental reconstruction: the organic geochemical biomarker gammacerane and micropaleontological assemblages. Understanding the interplay between these proxies is crucial for accurately deciphering past environmental conditions, such as water column stratification, anoxia, and salinity, which are critical for hydrocarbon exploration, climate modeling, and understanding the evolution of life.
Data Presentation: Correlating Geochemical and Micropaleontological Signals
The following table summarizes the expected correlative quantitative and qualitative data from integrated paleoenvironmental studies. The data is synthesized from multiple studies focusing on Mesozoic oceanic anoxic events, where these proxies are most pronounced. The this compound Index is typically calculated as the ratio of this compound to C30 hopane (this compound/C30 hopane).
| Paleoenvironmental Indicator | This compound Index (Quantitative) | Benthic Foraminiferal Assemblage (Quantitative/Qualitative) | Paleoenvironmental Interpretation |
| Well-oxygenated Bottom Waters | Low (<0.2) | High diversity, dominated by calcareous epifaunal and shallow infaunal morphotypes (e.g., Gavelinella, Gyroidinoides).[1] | Normal marine conditions with good ventilation of the water column. |
| Initial Water Column Stratification | Moderate (0.2 - 0.5) | Decreasing diversity, increase in stress-tolerant taxa, potential increase in infaunal morphotypes. | Onset of restricted water circulation leading to reduced oxygen levels. |
| Persistent Water Column Stratification & Dysoxia | High (0.5 - 1.0) | Low diversity, dominated by dysoxic-tolerant, often agglutinated, infaunal taxa (e.g., Reophax, Ammobaculites).[2][3] | Oxygen-depleted bottom waters, suitable for the proliferation of anaerobic ciliates, the precursors to this compound.[4] |
| Anoxic/Euxinic Conditions | Very High (>1.0) | Very low abundance to barren of benthic foraminifera.[1] Potential presence of organic-walled dinoflagellate cysts. | Severe oxygen depletion at the seafloor, inhospitable for most benthic life.[3][5][6] |
Experimental Protocols
This compound Analysis
The quantification of this compound from sedimentary rocks involves several key laboratory steps:
-
Sample Preparation: Approximately 10-100g of dried and crushed sediment is subjected to solvent extraction.
-
Lipid Extraction: Total lipid extracts are obtained using a Soxhlet apparatus or an accelerated solvent extractor with a dichloromethane:methanol (9:1 v/v) mixture.
-
Fractionation: The total lipid extract is separated into aliphatic, aromatic, and polar fractions using column chromatography with silica gel. This compound is present in the aliphatic fraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The aliphatic fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds, and the mass spectrometer identifies them based on their unique mass spectra. This compound and C30 hopane are identified by their characteristic mass fragment at m/z 191.
-
Quantification: The this compound Index is calculated by integrating the peak areas of this compound and the C30 hopane in the m/z 191 mass chromatogram.
Micropaleontological Analysis
The analysis of benthic foraminiferal assemblages from sedimentary rocks requires the following steps:
-
Disaggregation: The rock sample is gently crushed and soaked in water or a weak hydrogen peroxide solution to disaggregate the sediment without damaging the microfossils.
-
Washing and Sieving: The disaggregated sediment is washed over a 63 µm sieve to remove the clay and silt fractions.
-
Drying: The remaining sand-sized fraction containing the foraminifera is dried in an oven at a low temperature (<50°C).
-
Picking: A representative split of the dried sample is spread on a picking tray, and foraminifera are hand-picked using a fine brush under a stereomicroscope.
-
Identification and Counting: The picked foraminifera are identified to the species level and counted to determine the relative abundances of different taxa and morphogroups.
Mandatory Visualization
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Surviving anoxia in marine sediments: The metabolic response of ubiquitous benthic foraminifera (Ammonia tepida) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for this compound as an indicator of water column stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surviving anoxia in marine sediments: The metabolic response of ubiquitous benthic foraminifera (Ammonia tepida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Safety Operating Guide
Proper Disposal of Gammacerane: A Guide for Laboratory Professionals
The safe and compliant disposal of gammacerane is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound. Adherence to these guidelines is imperative to minimize environmental impact and ensure compliance with regulatory standards.
Hazard Assessment and Regulatory Compliance
This compound is a chemical that requires careful handling and disposal due to its potential health and environmental effects. According to safety data sheets, this compound is toxic if swallowed, harmful in contact with skin or if inhaled, may cause harm to breast-fed children, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Consequently, it is crucial to treat this compound and its containers as hazardous waste.
Disposal procedures must strictly adhere to all applicable national and local regulations governing hazardous waste management. Laboratories are responsible for ensuring that their disposal practices are in full compliance with these legal frameworks.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is essential to be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Gloves | Handle with impervious gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Protective Clothing | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Respirator | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and properly labeled hazardous waste container.[1]
-
Whenever possible, leave the chemical in its original container.[1]
2. Container Management:
-
Use containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.[1]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration.[1]
-
Keep waste containers closed at all times, except when adding waste.[1]
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[1]
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Provide the EHS or contractor with accurate information about the waste composition.[1]
5. Handling of Empty Containers:
-
Uncleaned, empty containers that previously held this compound must be handled in the same manner as the product itself and disposed of as hazardous waste.[1]
-
To decontaminate empty containers, triple rinse with a suitable solvent. Collect all rinsate as hazardous waste.[2][3]
-
After triple rinsing, the container may be disposed of as non-hazardous waste, but be sure to obliterate, remove, or thoroughly deface the original label before disposal.[2][3]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of a spill, immediately consult the Safety Data Sheet (SDS) for this compound for specific cleanup procedures. Generally, this involves:
-
Evacuating unnecessary personnel.
-
Wearing appropriate PPE.
-
Containing the spill with an inert absorbent material.
-
Collecting the contaminated materials into a hazardous waste container for disposal.
Always have an emergency plan in place and ensure that all laboratory personnel are familiar with it.
References
Essential Safety and Logistical Information for Handling Gammacerane
Disclaimer: A specific Safety Data Sheet (SDS) for Gammacerane could not be located. The following guidance is based on general laboratory safety principles for handling solid, non-volatile organic compounds of low anticipated toxicity. Researchers, scientists, and drug development professionals should conduct a thorough, substance-specific risk assessment before proceeding with any handling, storage, or disposal of this compound.
Physical and Chemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and for planning safe handling procedures.
| Property | Value |
| Chemical Formula | C₃₀H₅₂ |
| Molar Mass | 412.74 g/mol |
| Appearance | Solid (assumed) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Insoluble in water (expected) |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. The recommended PPE includes:
-
Eye Protection: Safety glasses with side shields or safety goggles are essential to protect the eyes from any potential splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary for handling a non-volatile solid. However, if there is a potential for generating dust, a properly fitted respirator may be required.
Operational Plan for Handling this compound
A systematic approach to handling this compound in the laboratory will ensure safety and minimize the risk of contamination or exposure.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
2. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Handling and Use:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially if heating or manipulating in a way that could create dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling.
4. Spill Response:
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for this compound
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Collect all this compound waste, including unused material, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless it is known to be compatible.
2. Waste Container Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."
-
Include the approximate amount of waste in the container.
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
4. Waste Disposal:
-
Dispose of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates a general workflow for handling a chemical like this compound in a laboratory setting, from initial preparation to final disposal.
Caption: General laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
